Fumarate hydratase-IN-2 sodium salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H25N2NaO4 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
sodium (3S,3aR)-3-[2-(methylamino)-2-oxoethyl]-2-oxo-1-[(4-phenylphenyl)methyl]-3,4,5,6-tetrahydroindole-3a-carboxylate |
InChI |
InChI=1S/C25H26N2O4.Na/c1-26-22(28)15-20-23(29)27(21-9-5-6-14-25(20,21)24(30)31)16-17-10-12-19(13-11-17)18-7-3-2-4-8-18;/h2-4,7-13,20H,5-6,14-16H2,1H3,(H,26,28)(H,30,31);/q;+1/p-1/t20-,25-;/m1./s1 |
InChI Key |
KOACFUAVCMBNNV-RGFBGPCLSA-M |
Isomeric SMILES |
CNC(=O)C[C@@H]1C(=O)N(C2=CCCC[C@@]12C(=O)[O-])CC3=CC=C(C=C3)C4=CC=CC=C4.[Na+] |
Canonical SMILES |
CNC(=O)CC1C(=O)N(C2=CCCCC12C(=O)[O-])CC3=CC=C(C=C3)C4=CC=CC=C4.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Fumarate Hydratase-IN-2 Sodium Salt: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumarate hydratase (FH) is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate.[1][2] Its role extends beyond central metabolism, as evidenced by the association of FH mutations with hereditary leiomyomatosis and renal cell cancer (HLRCC).[3][4] The discovery of small molecule inhibitors of FH, such as Fumarate Hydratase-IN-2 sodium salt and its analogs, has provided valuable tools to probe the pathological consequences of FH inactivation and explore potential therapeutic strategies. This technical guide provides an in-depth overview of the mechanism of action of FH inhibitors, with a focus on the downstream cellular sequelae.
Core Mechanism of Action: Competitive Inhibition
Small molecule inhibitors of fumarate hydratase, including compounds like Fumarate hydratase-IN-1 (FHIN1), typically act as competitive inhibitors.[5][6] This means they bind to the active site of the enzyme, the same site where the natural substrate, fumarate, binds. This direct competition prevents the conversion of fumarate to malate, leading to an accumulation of intracellular fumarate.[5][7] While the exact binding mode of this compound is not detailed in the provided results, its action is presumed to follow this established paradigm for potent, cell-permeable FH inhibitors.
The primary consequence of FH inhibition is the disruption of the TCA cycle, a central hub of cellular metabolism.[8] This disruption has profound and multifaceted effects on cellular physiology, extending beyond simple energy dysregulation.
Downstream Cellular Effects of Fumarate Hydratase Inhibition
The accumulation of fumarate, a direct result of FH inhibition, acts as a key signaling event, triggering a cascade of downstream effects that contribute to a cancer-like phenotype.
Pseudohypoxia and HIF-1α Stabilization
One of the most significant consequences of fumarate accumulation is the induction of a "pseudohypoxic" state. Fumarate competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, a large family of enzymes that includes prolyl hydroxylases (PHDs).[9][10]
Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α).[10][11] This hydroxylation marks HIF-1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.[11]
When fumarate levels are high, it outcompetes α-KG for binding to the active site of PHDs, inhibiting their activity.[9][12] As a result, HIF-1α is not hydroxylated, escapes degradation, and stabilizes. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide array of genes involved in angiogenesis (e.g., VEGF), glucose metabolism (glycolytic enzymes), and cell survival.[9][11] This metabolic reprogramming towards aerobic glycolysis, even in the presence of oxygen, is a hallmark of cancer known as the Warburg effect.[9]
Figure 1: Signaling pathway of Fumarate Hydratase inhibition leading to HIF-1α stabilization.
Altered Cellular Redox Balance
The inhibition of FH and subsequent accumulation of fumarate can disrupt the cellular redox balance. Fumarate can react with glutathione (GSH), a critical cellular antioxidant, to form succinated glutathione.[5] This depletion of the cellular GSH pool can lead to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.[10]
Activation of Innate Immunity
Recent studies have shown that FH inhibition can activate the innate immune system.[8] This is thought to occur through the release of mitochondrial DNA (mtDNA) or RNA (mtRNA) into the cytoplasm, which is then detected by cellular sensors like cGAS, leading to the production of type I interferons and other inflammatory cytokines.[8]
Quantitative Data on Fumarate Hydratase Inhibitors
The following table summarizes the available quantitative data for known fumarate hydratase inhibitors. This data is crucial for comparing the potency and efficacy of different compounds.
| Compound | Assay Type | Target | IC50 (μM) | Ki (μM) | Cell Lines Tested | Reference |
| Fumarate hydratase-IN-1 (FHIN1) | Antiproliferation Assay | Whole Cell | 2.2 (mean) | - | SW620, ACHN, HCT-116, PC3, SK-MEL-28 | [13] |
| Acid 3 | Enzyme Inhibition Assay | Purified FH | - | 4.5 | - | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize FH inhibitors.
Fumarate Hydratase Enzyme Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of FH.
Principle: The conversion of L-malate to fumarate by FH results in an increase in absorbance at 240 nm. Inhibitors will reduce the rate of this increase.
Protocol Outline:
-
Reagent Preparation:
-
Assay Buffer: Potassium phosphate buffer (e.g., 50 mM, pH 7.4).
-
Enzyme: Purified recombinant human fumarate hydratase.
-
Substrate: L-malic acid solution.
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate, add assay buffer, the inhibitor at various concentrations, and the enzyme.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the L-malate substrate.
-
Immediately measure the absorbance at 240 nm at regular intervals (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability/Antiproliferation Assay
This assay determines the effect of the FH inhibitor on the growth and survival of cancer cell lines.
Principle: Various methods can be used to assess cell viability, such as measuring metabolic activity (e.g., MTS or MTT assay) or ATP content (e.g., CellTiter-Glo assay).
Protocol Outline:
-
Cell Culture:
-
Culture cancer cell lines (e.g., ACHN, HCT-116) in appropriate media and conditions.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTS or CellTiter-Glo) and incubate according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value.
-
Immunoblotting for HIF-1α Stabilization
This technique is used to detect the accumulation of HIF-1α protein in cells treated with an FH inhibitor.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific to HIF-1α.
Protocol Outline:
-
Cell Treatment and Lysis:
-
Treat cultured cells with the FH inhibitor for a specified time (e.g., 4-24 hours).
-
Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against HIF-1α, followed by an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
References
- 1. Biochemical Characterization of Two Clinically-Relevant Human Fumarase Variants Defective for Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FH fumarate hydratase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Fumarate hydratase enzyme activity in lymphoblastoid cells and fibroblasts of individuals in families with hereditary leiomyomatosis and renal cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fumarate Hydratase Variant Prevalence and Manifestations Among Individuals Receiving Germline Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of fumarate hydratase inhibitors with nutrient-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Fumarate hydratase inhibition activates innate immunity via mitochondrial nucleic acid release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fumarate Hydratase Deficiency in Renal Cancer Induces Glycolytic Addiction and Hypoxia-Inducible Transcription Factor 1α Stabilization by Glucose-Dependent Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduced Expression of Fumarate Hydratase in Clear Cell Renal Cancer Mediates HIF-2α Accumulation and Promotes Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Fumarate Hydratase-IN-2 Sodium Salt: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fumarate hydratase (FH) is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate. Dysregulation of FH activity is implicated in certain cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Fumarate hydratase-IN-2 sodium salt, a cell-permeable, competitive inhibitor of FH. We will detail its discovery through high-throughput screening, discuss its synthesis, present its inhibitory activity, and explore its effects on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the pharmacological modulation of fumarate hydratase.
Discovery and Identification
This compound was identified through a comprehensive high-throughput screening (HTS) of a diverse chemical library comprising over 6,000 small molecules.[1] The screening was designed to identify compounds exhibiting nutrient-dependent cytotoxicity, a phenotypic hallmark of agents that disrupt cellular energy metabolism.[1] This approach led to the discovery of a novel class of compounds with a distinct cytotoxicity profile, which was ultimately attributed to the inhibition of fumarate hydratase.[1]
Subsequent structure-activity relationship (SAR) optimization and target identification studies, including the use of photoaffinity labeling, confirmed fumarate hydratase as the principal pharmacological target of this class of inhibitors.[1][2] this compound, referred to as compound 3 in the initial discovery publication, emerged as a potent and cell-permeable inhibitor from this effort.[1][3][4]
Synthesis
A specific, detailed, step-by-step synthesis protocol for this compound (CAS: 2070009-45-7) is not publicly available in the reviewed literature.[5] However, based on its chemical structure, a plausible synthetic route would involve a variation of the Biginelli reaction. This one-pot cyclocondensation reaction typically involves an aldehyde, a β-ketoester, and urea or a urea derivative to form a dihydropyrimidinone core.
For this compound, the synthesis could conceptually proceed as follows:
-
Condensation: Reaction of a substituted benzaldehyde with a functionalized β-ketoester and a urea derivative.
-
Cyclization: Acid-catalyzed cyclization to form the tetrahydropyrimidine ring.
-
Functional Group Interconversion: Modification of the side chains to introduce the carboxamide and the biphenyl moiety.
-
Salt Formation: Treatment with a sodium base to yield the final sodium salt.
Further research into synthetic methodologies for tetrahydropyrimidine-5-carboxamide derivatives could provide more specific guidance for its laboratory synthesis.[6][7]
Quantitative Data
The inhibitory activity of this compound has been characterized both biochemically and in cellular assays. The available quantitative data is summarized in the tables below.
| Biochemical Inhibition Data | |
| Parameter | Value |
| Target | Fumarate Hydratase |
| Inhibition Type | Competitive |
| Ki | 4.5 μM[1][3][4] |
| Km (Fumarate) | 1.3 mM[1] |
| Vmax | 1.1 μM/min[1] |
| Cellular Activity Data | |
| Cell Line | Condition |
| SW620 | Glucose-free medium |
| SW620, ACHN, HCT-116, PC3, SK-MEL-28 | Glucose-free medium |
| SW620, ACHN, HCT-116, PC3, SK-MEL-28 | Glucose-containing medium |
Experimental Protocols
High-Throughput Screening (HTS) for Fumarate Hydratase Inhibitors
The discovery of this class of inhibitors was enabled by a phenotypic screen designed to identify compounds with nutrient-dependent cytotoxicity.[1]
Objective: To identify small molecules that selectively inhibit the growth of cancer cells under conditions of glucose deprivation.
Methodology:
-
Cell Plating: Human cancer cell lines (e.g., SW620, ACHN, HCT-116, PC3, SK-MEL-28) are seeded into 384-well plates in both glucose-containing and glucose-free media.[8]
-
Compound Addition: A diverse chemical library is dispensed into the wells at a fixed concentration.
-
Incubation: Plates are incubated for 48-72 hours to allow for cell proliferation.
-
Viability Assay: Cell viability is assessed using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The viability data from glucose-containing and glucose-free conditions are compared. Hits are identified as compounds that show significantly greater cytotoxicity in the absence of glucose.
High-throughput screening workflow for identifying FH inhibitors.
In Vitro Fumarate Hydratase Activity Assay
The inhibitory activity of this compound was confirmed using a coupled-enzyme assay.[1]
Objective: To determine the in vitro inhibitory potency (Ki) of the compound against fumarate hydratase.
Principle: The conversion of fumarate to L-malate by fumarate hydratase is coupled to the oxidation of L-malate to oxaloacetate by malate dehydrogenase (MDH). This second reaction is accompanied by the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.
Reagents:
-
Fumarate hydratase (isolated from a suitable source, e.g., SW620 cells)
-
Fumarate (substrate)
-
Malate dehydrogenase (coupling enzyme)
-
NAD+
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
This compound (inhibitor)
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, NAD+, and malate dehydrogenase.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells.
-
Enzyme Addition: Add fumarate hydratase to initiate the pre-incubation.
-
Substrate Addition: Initiate the reaction by adding fumarate.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Determine the initial reaction velocities and calculate the Ki value using appropriate kinetic models (e.g., Lineweaver-Burk plot).[1]
Coupled-enzyme assay for measuring FH inhibition.
Signaling Pathways
Inhibition of fumarate hydratase leads to the accumulation of its substrate, fumarate. Fumarate acts as an oncometabolite, impacting several cellular signaling pathways, most notably the hypoxia-inducible factor (HIF) pathway.
Under normoxic conditions, prolyl hydroxylases (PHDs) hydroxylate HIF-1α, leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. Accumulated fumarate competitively inhibits PHDs, preventing the hydroxylation of HIF-1α. This stabilization of HIF-1α allows it to translocate to the nucleus, dimerize with HIF-1β (ARNT), and activate the transcription of genes involved in angiogenesis, glucose metabolism (e.g., GLUT1), and other processes that promote tumor growth.
Effect of FH inhibition on the HIF-1α signaling pathway.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of fumarate hydratase. Its discovery through a nutrient-dependent cytotoxicity screen highlights an innovative approach to identifying inhibitors of metabolic enzymes. While a detailed synthesis protocol remains to be published, its structure suggests a feasible synthetic route. The available quantitative data and experimental protocols provide a solid foundation for its use in research. The elucidation of its impact on the HIF signaling pathway underscores the potential of targeting fumarate hydratase in cancer therapy. This technical guide serves as a central repository of information to facilitate further investigation and application of this potent and selective inhibitor.
References
- 1. Identification of activators of human fumarate hydratase by quantitative high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fumarase-IN-2 sodium Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Properties of Fumarate Hydratase-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the biochemical properties of Fumarate hydratase-IN-2, a known inhibitor of the enzyme fumarate hydratase (FH). This document consolidates available quantitative data, outlines experimental methodologies for its characterization, and visualizes the key signaling pathways and experimental workflows. While the compound is referred to as Fumarate hydratase-IN-2, it is identified in the scientific literature as "compound 3," a competitive inhibitor of human fumarate hydratase.[1][2][3] The "sodium salt" designation, while not explicitly detailed in the primary literature, is a common formulation for acidic compounds to enhance solubility and ease of handling. All data presented herein pertains to the parent compound.
Core Biochemical Properties
Fumarate hydratase-IN-2 is a small molecule inhibitor of fumarate hydratase, a key enzyme in the tricarboxylic acid (TCA) cycle that catalyzes the reversible hydration of fumarate to L-malate.[1][3] Inhibition of FH by this compound leads to the accumulation of intracellular fumarate, which has significant downstream effects on cellular metabolism and signaling.
The biochemical and kinetic parameters of Fumarate hydratase-IN-2 have been characterized, demonstrating its potency and mechanism of action. The available data is summarized in the table below.
| Parameter | Value | Method | Source |
| Ki (inhibition constant) | 4.5 µM | Lineweaver-Burk plot analysis of in vitro enzyme kinetics | [1][3] |
| Mechanism of Inhibition | Competitive | Lineweaver-Burk plot analysis | [1][3] |
| Enzyme Source | Fumarate hydratase isolated from SW620 cells | Biochemical Assay | [1][3] |
| Km of Fumarate (in the presence of inhibitor) | 1.3 mM (apparent) | Lineweaver-Burk plot analysis | [1][3] |
| Vmax (in the presence of inhibitor) | 1.1 µM/min (apparent) | Lineweaver-Burk plot analysis | [1][3] |
Mechanism of Action and Downstream Signaling
Inhibition of fumarate hydratase by Fumarate hydratase-IN-2 leads to the intracellular accumulation of fumarate. Fumarate, in turn, acts as an oncometabolite by competitively inhibiting α-ketoglutarate (α-KG)-dependent dioxygenases, most notably prolyl hydroxylases (PHDs).[4][5][6][7]
Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of hypoxia-inducible factor 1 (HIF-1α). This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and target HIF-1α for proteasomal degradation.
When FH is inhibited and fumarate levels rise, the inhibition of PHDs prevents HIF-1α hydroxylation.[5] Consequently, HIF-1α is stabilized, accumulates in the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoters of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism (glycolysis), and cell proliferation, even in the presence of normal oxygen levels (a phenomenon known as pseudohypoxia).[8]
Caption: Signaling pathway of Fumarate Hydratase-IN-2 action.
Experimental Protocols
The primary method for characterizing the inhibitory activity of Fumarate hydratase-IN-2 is a coupled enzyme assay. This in vitro assay measures the activity of fumarate hydratase by monitoring the production of L-malate, which is then used as a substrate by a second enzyme, malate dehydrogenase, in a reaction that can be followed spectrophotometrically.[1][3]
Principle: This is a two-enzyme coupled assay.
-
Fumarate hydratase catalyzes the conversion of fumarate to L-malate.
-
Malate dehydrogenase (MDH) then catalyzes the oxidation of L-malate to oxaloacetate, with the concomitant reduction of NAD+ to NADH.
-
The rate of NADH production is monitored by the increase in absorbance at 340 nm, which is directly proportional to the fumarate hydratase activity.
Reagents and Materials:
-
Fumarate hydratase (isolated from a suitable source, e.g., SW620 cells)
-
Fumarate (substrate)
-
Malate dehydrogenase (coupling enzyme)
-
NAD+ (cofactor for MDH)
-
Fumarate hydratase-IN-2 (inhibitor)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplates (or cuvettes)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of fumarate, NAD+, and Fumarate hydratase-IN-2 in the assay buffer.
-
Assay Mixture Preparation: In each well of a microplate, prepare a reaction mixture containing the assay buffer, NAD+, malate dehydrogenase, and varying concentrations of fumarate. For inhibitor studies, also add varying concentrations of Fumarate hydratase-IN-2.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of fumarate hydratase to each well.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C (or another desired temperature) and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.
-
For kinetic parameter determination, plot the initial velocities against the substrate (fumarate) concentrations and fit the data to the Michaelis-Menten equation.
-
For inhibition studies, generate Lineweaver-Burk plots (1/V0 vs. 1/[S]) at different inhibitor concentrations to determine the mechanism of inhibition and the inhibition constant (Ki).
-
Caption: Experimental workflow for the fumarate hydratase coupled enzyme assay.
Cellular Effects and Therapeutic Potential
The inhibition of fumarate hydratase by compounds like Fumarate hydratase-IN-2 has significant effects on cellular physiology. The resulting accumulation of fumarate and stabilization of HIF-1α can promote a metabolic shift towards glycolysis, a hallmark of many cancer cells known as the Warburg effect.[8] This dependence on glycolysis can be exploited therapeutically, as cells with inhibited FH may become more sensitive to glycolytic inhibitors.
Furthermore, the role of fumarate in modifying cysteine residues on proteins through a process called succination can lead to the inactivation of various proteins, further contributing to cellular reprogramming.[7] The development of potent and selective fumarate hydratase inhibitors is therefore an active area of research for targeting metabolic vulnerabilities in cancer and other diseases characterized by FH deficiency.
Disclaimer: This document is intended for research and informational purposes only. Fumarate hydratase-IN-2 is a research chemical and not approved for human use. All experimental work should be conducted in a controlled laboratory setting by qualified professionals.
References
- 1. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fumarate Hydratase Deficiency in Renal Cancer Induces Glycolytic Addiction and Hypoxia-Inducible Transcription Factor 1α Stabilization by Glucose-Dependent Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dysregulation of hypoxia pathways in fumarate hydratase-deficient cells is independent of defective mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fumarate hydratase inactivation in renal tumors: HIF1α, NRF2, and “cryptic targets” of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Depletion of Fumarate Hydratase, an Essential TCA Cycle Enzyme, Drives Proliferation in a Two-Step Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting metabolic and epigenetic reprogramming in metastatic fumarate hydratase-deficient renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Fumarate Hydratase-IN-2 Sodium Salt: A Technical Guide to its Role in TCA Cycle Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fumarate hydratase-IN-2 sodium salt, a competitive inhibitor of the tricarboxylic acid (TCA) cycle enzyme, fumarate hydratase (FH). This document details its mechanism of action, summarizes key quantitative data, provides experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction to Fumarate Hydratase and its Inhibition
Fumarate hydratase (FH), also known as fumarase, is a crucial enzyme in the TCA cycle, catalyzing the reversible hydration of fumarate to L-malate.[1][2] The TCA cycle is a central metabolic pathway responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate chemical energy in the form of adenosine triphosphate (ATP).[2]
In certain cancers, particularly in hereditary leiomyomatosis and renal cell cancer (HLRCC), the FH gene is mutated, leading to a loss of enzyme function.[3] This results in the accumulation of fumarate, which has been identified as an oncometabolite.[4][5] Elevated fumarate levels competitively inhibit prolyl hydroxylases, enzymes responsible for the degradation of hypoxia-inducible factor-1α (HIF-1α).[4][6] The resulting stabilization of HIF-1α, even under normal oxygen conditions (normoxia), leads to a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, and promotes tumor progression.[3][7]
This compound is a cell-permeable, competitive inhibitor of fumarate hydratase, making it a valuable tool for studying the biological consequences of FH inhibition and for the potential development of therapeutic agents.[8]
Mechanism of Action
This compound acts as a competitive inhibitor of fumarate hydratase.[8] This means it binds to the active site of the enzyme, preventing the substrate, fumarate, from binding and being converted to L-malate. The inhibition of FH by this compound leads to an intracellular accumulation of fumarate, which in turn triggers downstream signaling events, most notably the stabilization of HIF-1α.[4][6]
Quantitative Data
| Parameter | Value | Target/Cell Line | Reference |
| Ki | 4.5 µM | Fumarate Hydratase (in vitro) | [8] |
| Nutrient-Dependent Cytotoxicity (as ester prodrug) | More potent in low glucose | Various cancer cell lines | [8] |
Signaling Pathways and Experimental Workflows
TCA Cycle and Point of Inhibition
The following diagram illustrates the tricarboxylic acid (TCA) cycle and highlights the point of inhibition by this compound.
Signaling Pathway from FH Inhibition to HIF-1α Stabilization
This diagram outlines the signaling cascade initiated by the inhibition of fumarate hydratase, leading to the stabilization of HIF-1α.
Experimental Workflow for Characterizing this compound
The following workflow provides a logical sequence of experiments to characterize the activity and cellular effects of an FH inhibitor.
Experimental Protocols
In Vitro Fumarate Hydratase Activity Assay
This protocol is adapted from Takeuchi et al. (2015) and measures the enzymatic activity of FH by coupling the production of L-malate to its oxidation by malate dehydrogenase, which reduces NAD+ to NADH.[8] The increase in NADH is monitored spectrophotometrically.
Materials:
-
Recombinant human fumarate hydratase
-
This compound
-
L-malate dehydrogenase (MDH)
-
Fumarate
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Add NAD+ and L-malate dehydrogenase to each well.
-
Add fumarate hydratase to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, fumarate, to each well.
-
Immediately measure the absorbance at 340 nm every minute for 30 minutes at 37°C.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the Ki value by plotting the data using a Lineweaver-Burk plot.[8]
Cellular Cytotoxicity Assay (General Protocol)
This protocol describes a general method to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SW620)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS solution).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for HIF-1α Stabilization
This protocol outlines the detection of HIF-1α protein levels in cells treated with this compound.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against HIF-1α
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Plate cells and allow them to attach.
-
Treat the cells with various concentrations of this compound for a defined time period (e.g., 6-24 hours).
-
Lyse the cells on ice and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the HIF-1α band intensity to the loading control.
Photoaffinity Labeling for Target Engagement (General Workflow)
This generalized workflow is based on the principles of photoaffinity labeling to confirm the direct binding of an inhibitor to its target protein in a cellular context.[9][10][11][12]
Materials:
-
A photoactivatable and clickable analog of this compound.
-
Cell line of interest.
-
UV irradiation source (e.g., 365 nm).
-
Click chemistry reagents (e.g., biotin-azide or fluorescent-azide, copper catalyst, ligand).
-
Streptavidin beads for enrichment.
-
Mass spectrometry facility for protein identification.
Procedure:
-
Probe Synthesis: Synthesize a derivative of Fumarate hydratase-IN-2 containing a photoreactive group (e.g., diazirine or benzophenone) and a bioorthogonal handle (e.g., an alkyne).[11]
-
Cellular Labeling: Treat cells with the photoaffinity probe. Include a competition experiment by co-incubating with an excess of the parent inhibitor to demonstrate specific binding.[9]
-
UV Crosslinking: Irradiate the cells with UV light to covalently link the probe to its binding partners.[10]
-
Cell Lysis and Click Chemistry: Lyse the cells and perform a click reaction to attach a reporter tag (e.g., biotin or a fluorophore) to the alkyne handle of the probe.[11]
-
Enrichment and Identification: If using a biotin tag, enrich the labeled proteins using streptavidin beads. Elute the bound proteins and identify them by mass spectrometry.[10]
-
Validation: Confirm fumarate hydratase as a primary target.
Conclusion
This compound is a valuable chemical probe for investigating the role of the TCA cycle in cellular metabolism and disease. Its ability to competitively inhibit fumarate hydratase and induce the accumulation of fumarate provides a means to study the downstream consequences, including the stabilization of HIF-1α and the shift to aerobic glycolysis. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to characterize this and other inhibitors of fumarate hydratase, ultimately contributing to a deeper understanding of cancer metabolism and the development of novel therapeutic strategies.
References
- 1. Identification of fumarate hydratase inhibitors with nutrient-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 3. Fumarate hydratase as a therapeutic target in renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIF overexpression correlates with biallelic loss of fumarate hydratase in renal cancer: novel role of fumarate in regulation of HIF stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Dysregulation of hypoxia pathways in fumarate hydratase-deficient cells is independent of defective mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cellular Effects of Fumarate Hydratase-IN-2 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular effects of Fumarate hydratase-IN-2 sodium salt, a competitive inhibitor of the Krebs cycle enzyme Fumarate Hydratase (FH). This document summarizes its biochemical activity, details the experimental protocols used for its characterization, and discusses its impact on cellular metabolism and signaling, including conflicting reports on its efficacy.
Executive Summary
This compound is a cell-permeable, competitive inhibitor of fumarate hydratase with a reported inhibition constant (Ki) of 4.5 μM.[1] Its primary mechanism of action is the disruption of the Krebs cycle, leading to the accumulation of fumarate. This oncometabolite accumulation has profound effects on cellular physiology, including nutrient-dependent cytotoxicity, particularly under low-glucose conditions.[2] However, a subsequent study attempting to replicate these findings reported the compound to be inactive in their biochemical assay, highlighting a critical controversy in its pharmacological profile.[3] This guide will delve into the available data, experimental methodologies, and the downstream cellular consequences of FH inhibition.
Biochemical and Cellular Activity of this compound
This compound was identified through a high-throughput screening of a chemical library against a panel of human cancer cell lines cultured under various growth conditions.[2] The compound demonstrated a distinct nutrient-dependent cytotoxicity.
Quantitative Data Summary
| Parameter | Value | Cell Lines/System | Reference |
| Inhibition Constant (Ki) | 4.5 μM | In vitro biochemical assay | [1] |
| Reported Activity | Competitive Inhibitor | Human Fumarate Hydratase | [1][2] |
| Conflicting Report | Inactive | Re-synthesized compound in a fluorescence-based biochemical assay | [3] |
| Primary Cellular Effect | Nutrient-dependent cytotoxicity | Panel of human cancer cell lines | [2] |
Experimental Protocols
Identification and Initial Characterization of FH-IN-2 (Based on Takeuchi T et al., 2015)
The initial discovery of this class of inhibitors involved a multi-step process designed to identify compounds with specific metabolic effects.
-
High-Throughput Screening (HTS): A diverse chemical library was screened against a panel of human cancer cell lines. The key innovation was the use of different growth media, particularly varying glucose concentrations, to identify compounds with nutrient-dependent effects.
-
Hit Validation and Optimization: Compounds that showed higher cytotoxicity in low-glucose conditions were selected for further structure-activity relationship (SAR) studies, leading to the development of Fumarate hydratase-IN-2.
-
Target Identification: A photoaffinity labeling strategy was employed to identify the direct molecular target of the inhibitor class. This technique involves a compound analogue that can be activated by light to form a covalent bond with its binding partner, allowing for subsequent identification. Fumarate hydratase was identified as the principal target.[2]
-
Biochemical Assay: The inhibitory activity and kinetics (Ki = 4.5 μM) were confirmed using an in vitro biochemical assay with purified fumarate hydratase.[1][2]
Conflicting Biochemical Assay Protocol (Based on Zhu H et al., 2019)
A later study by Zhu et al. reported that a re-synthesized sample of Fumarate hydratase-IN-2 was inactive in their fluorescence-based FH assay.[3] This discrepancy could be due to differences in the assay systems.
-
Assay Principle: The assay is a coupled enzyme reaction. FH converts fumarate to L-malate. L-malate dehydrogenase (MDH) then converts L-malate to oxaloacetate, reducing NAD+ to NADH. Finally, diaphorase uses NADH to reduce the non-fluorescent resazurin to the highly fluorescent resorufin, which is monitored.
-
Protocol Summary:
-
Reagent A Preparation: A solution containing fumarate hydratase, MDH, NAD+, diaphorase, and resazurin in Tris buffer (pH 8.0) is prepared.
-
Compound Dispensing: 20 nL of Fumarate hydratase-IN-2 (or other test compounds) in DMSO is dispensed into a 1536-well plate at multiple concentrations.
-
Reagent Addition: 3 µL of Reagent A is added to the wells.
-
Reaction Initiation: 1 µL of a substrate solution containing fumaric acid is added to start the reaction.
-
Detection: The plate is incubated, and the fluorescence of resorufin is measured.
-
-
Result: In this specific assay, Fumarate hydratase-IN-2 did not show inhibitory activity.[3]
Downstream Cellular Signaling Pathways Affected by Fumarate Hydratase Inhibition
Inhibition of FH and the subsequent accumulation of fumarate trigger a cascade of cellular events. These effects are considered the expected consequences for any genuine FH inhibitor.
Pseudohypoxia and HIF-1α Stabilization
Fumarate is an inhibitor of α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs).
-
Normoxia: Under normal oxygen levels, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α). This modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and proteasomal degradation of HIF-1α.
-
FH Inhibition: Accumulated fumarate competitively inhibits PHDs. This prevents HIF-1α hydroxylation, leading to its stabilization and accumulation even in the presence of oxygen (a state known as pseudohypoxia).
-
Consequences: Stabilized HIF-1α translocates to the nucleus and activates the transcription of genes involved in angiogenesis (e.g., VEGF), glucose metabolism (glycolytic enzymes), and cell survival, promoting a pro-tumorigenic phenotype.
Protein Succination
Fumarate can react non-enzymatically with cysteine residues on proteins in a process called succination. This post-translational modification can alter protein function.
-
KEAP1 Succination: Succination of Kelch-like ECH-associated protein 1 (KEAP1) inhibits its ability to target the transcription factor NRF2 for degradation. This leads to NRF2 accumulation and the activation of the antioxidant response element (ARE), upregulating genes involved in cellular defense against oxidative stress.
-
Other Targets: Numerous other proteins are susceptible to succination, which can lead to altered enzyme activity and disruption of signaling pathways.
Conclusion and Future Directions
This compound is a reported inhibitor of FH with interesting nutrient-dependent cytotoxic effects. However, the conflicting report on its activity from a different research group raises important questions about its reliability as a chemical probe. Researchers intending to use this compound should be aware of this discrepancy and may need to independently validate its activity in their specific experimental system.
Despite the controversy surrounding this specific molecule, the cellular consequences of FH inhibition are well-documented and represent a valid therapeutic target in certain cancers, such as Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC). The downstream effects, including HIF-1α stabilization and protein succination, are key areas of ongoing research for the development of novel anti-cancer strategies. Future work should aim to clarify the activity of Fumarate hydratase-IN-2 and to develop more potent and specific inhibitors of fumarate hydratase.
References
The Oncometabolite's Origin: A Technical Guide to Fumarate Hydratase-IN-2 Sodium Salt and Fumarate Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumarate hydratase (FH), a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzes the reversible hydration of fumarate to L-malate. The inhibition of this enzyme leads to the accumulation of intracellular fumarate, an oncometabolite implicated in various cellular processes, including pseudohypoxia and tumorigenesis. Fumarate hydratase-IN-2 sodium salt is a cell-permeable, competitive inhibitor of FH and serves as a critical tool for studying the downstream effects of fumarate accumulation. This technical guide provides an in-depth overview of this inhibitor, its impact on fumarate levels, and the subsequent cellular signaling cascades.
This compound: A Potent Inhibitor of FH
This compound is a synthetic molecule designed to inhibit the enzymatic activity of fumarate hydratase. Its cell-permeable nature allows for the direct study of FH inhibition in cellular models.
Quantitative Data on FH Inhibition
| Parameter | Value | Reference |
| Inhibitor | Fumarate hydratase-IN-2 (active acid form) | [1] |
| Inhibition Type | Competitive | [1] |
| Ki | 4.5 μM | [1] |
| Cell Type | Condition | Fumarate Levels | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Wild-type | Undetectable | [2] |
| Mouse Embryonic Fibroblasts (MEFs) | Fh1-deficient | 8.9 fmol/cell | [2] |
| Mouse Smooth Muscle Tissue | Wild-type | Relative value | [2] |
| Mouse Smooth Muscle Tissue | Fh1-deficient | 8.03-fold increase | [2] |
Experimental Protocols
Fumarate Hydratase Activity Assay
This protocol is adapted from commercially available colorimetric assay kits and is suitable for measuring FH activity in cell lysates.
Materials:
-
Fumarase Assay Buffer
-
Fumarase Substrate (Fumarate)
-
Enzyme Mix (containing malate dehydrogenase)
-
Developer (e.g., MTT)
-
NADH Standard
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 450 nm or 565 nm (depending on the developer)
-
Ice-cold PBS
-
Cell scraper
Procedure:
-
Sample Preparation:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at various concentrations and time points.
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Lyse the cells by adding 100 µl of ice-cold Fumarase Assay Buffer per 1 x 10^6 cells and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for the assay.
-
-
Assay Protocol:
-
Prepare a Reaction Mix according to the manufacturer's instructions. This typically includes the Fumarase Assay Buffer, Enzyme Mix, and Developer.
-
For background control wells, prepare a similar mix but replace the Fumarase Substrate with Assay Buffer.
-
Add 50 µl of the Reaction Mix to each well.
-
Add 50 µl of the cell lysate (or positive control/NADH standard) to the appropriate wells.
-
Measure the absorbance at 450 nm (or 565 nm) in kinetic mode at 37°C for 30-60 minutes.
-
The rate of change in absorbance is proportional to the FH activity.
-
Quantification of Intracellular Fumarate by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of fumarate from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Ice-cold methanol (80%)
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS/MS system
-
Fumarate standard
Procedure:
-
Metabolite Extraction:
-
Culture and treat cells as described in the FH activity assay.
-
Aspirate the culture medium and quickly wash the cells with ice-cold PBS.
-
Add 1 ml of ice-cold 80% methanol to the culture plate.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
Dry the metabolite extract using a speed vacuum or nitrogen stream.
-
Resuspend the dried pellet in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
-
LC-MS/MS Analysis:
-
Inject the resuspended sample into the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatography column and gradient.
-
Detect and quantify fumarate using multiple reaction monitoring (MRM) in negative ion mode. The specific mass transition for fumarate is m/z 114.9 > 71.0.
-
Generate a standard curve using a serial dilution of the fumarate standard to quantify the absolute concentration in the samples.
-
Signaling Pathways and Experimental Workflows
Fumarate-Induced HIF-1α Stabilization
Inhibition of FH leads to the accumulation of fumarate, which acts as a competitive inhibitor of prolyl hydroxylases (PHDs). This inhibition prevents the hydroxylation of Hypoxia-Inducible Factor 1α (HIF-1α), leading to its stabilization and the subsequent transcription of hypoxia-responsive genes.
Caption: Fumarate accumulation inhibits PHDs, stabilizing HIF-1α.
Experimental Workflow for Studying FH Inhibition
A typical workflow to investigate the effects of this compound involves cell culture, inhibitor treatment, and subsequent analysis of FH activity, fumarate levels, and downstream signaling events.
References
The Impact of Fumarate Hydratase Inhibition on Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fumarate hydratase (FH) is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate. Its inhibition leads to the accumulation of fumarate, an oncometabolite that profoundly rewires cellular metabolism and signaling, driving tumorigenesis in certain cancers like Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC). This technical guide provides an in-depth analysis of the metabolic consequences of FH inhibition, with a focus on the effects of inhibitors like Fumarate Hydratase-IN-2. We will explore the downstream signaling cascades, present quantitative data on inhibitor potency and metabolic shifts, and provide detailed experimental protocols for assessing FH activity and its impact on cellular respiration.
Introduction: Fumarate Hydratase as a Metabolic Gatekeeper
Fumarate hydratase exists in both mitochondrial and cytosolic isoforms, both encoded by the FH gene. The mitochondrial isoform is a key component of the TCA cycle, essential for aerobic respiration and ATP production.[1] The cytosolic form participates in the urea cycle and amino acid metabolism.[1][2] The enzymatic reaction is a reversible hydration/dehydration of fumarate to malate.
Inhibition of FH, whether through genetic inactivation or pharmacological means, leads to a significant accumulation of intracellular fumarate.[3] This accumulation is a central event that triggers a cascade of metabolic and signaling changes. Fumarate's electrophilic nature allows it to react with cysteine residues on proteins, a post-translational modification known as "succination," which can alter protein function.
Quantitative Analysis of Fumarate Hydratase Inhibition
The potency of FH inhibitors is a critical parameter in research and drug development. While a wide range of inhibitors is not commercially available, some have been characterized. Notably, there is conflicting evidence regarding the activity of Fumarate Hydratase-IN-2 (compound 3). One study reported it as a competitive inhibitor of human FH with a Ki of 4.5 μM[4][5]; however, a subsequent high-throughput screening study was unable to reproduce this inhibitory activity.[6][7]
Table 1: In Vitro Inhibition of Fumarate Hydratase
| Compound | Target Organism | Assay Type | Ki (μM) | IC50 (μM) | Notes |
| Fumarate hydratase-IN-2 (3) | Human | Biochemical (Kit) | 4.5 | - | Activity disputed in a later study.[4][5][6][7] |
| Compound 8 (tbFH inhibitor) | Human | Biochemical (qHTS) | - | 42.2 | Weak inhibitor of human FH, originally identified against M. tuberculosis FH.[6] |
Table 2: Metabolic Consequences of Fumarate Hydratase Inhibition
| Metabolic Parameter | Cellular Context | Change upon FH Inhibition |
| Fumarate Concentration | FH-deficient mouse and human cells | Significant accumulation (e.g., ~10 mM in Fh1-deficient mouse cells).[8] |
| Oxygen Consumption Rate | FH-deficient cells | Reduced, indicating impaired mitochondrial respiration.[3] |
| Lactate Secretion | FH-deficient cells | Elevated, indicative of a shift to aerobic glycolysis (Warburg effect).[3] |
| Histone Methylation | Fh1-deficient primitive hematopoietic cells | Increased levels of H3K9me3, H3K27me3, and H3K36me3.[2] |
| Complex I & II Activity | FH-deficient mouse and human cells | Decreased respiration driven by both Complex I and Complex II.[8] |
| Glutathione Metabolism | FH knockdown HK-2 cells | Weakened, with decreased GSH content and a lower GSH/GSSG ratio, indicating reduced antioxidant capacity.[9] |
Signaling Pathways Altered by Fumarate Hydratase Inhibition
The accumulation of fumarate due to FH inhibition acts as a signaling event, impacting several key cellular pathways.
HIF-1α Stabilization and Pseudohypoxia
Fumarate competitively inhibits α-ketoglutarate (αKG)-dependent dioxygenases, including prolyl hydroxylases (PHDs) that are responsible for the degradation of Hypoxia-Inducible Factor 1α (HIF-1α).[10] This inhibition leads to the stabilization of HIF-1α even under normoxic conditions, a state known as "pseudohypoxia."[10] Stabilized HIF-1α translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glucose transport (e.g., GLUT1), and glycolysis, contributing to the Warburg effect.[3][10]
Nrf2 Pathway Activation
Fumarate can cause the succination of Keap1, a protein that targets the transcription factor Nrf2 for degradation. Succination of Keap1 disrupts this interaction, leading to the stabilization and nuclear accumulation of Nrf2. Nrf2 then activates the transcription of antioxidant response element (ARE)-containing genes, promoting cellular defense against oxidative stress.
Experimental Protocols
Fumarase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and provides a method for monitoring fumarase activity in various samples.
Principle: Fumarase converts fumarate to malate. The malate is then used in a series of enzymatic reactions that lead to the production of a colored product, which can be measured spectrophotometrically at 450 nm.
Materials:
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer (ELISA reader)
-
Fumarase Assay Buffer
-
Fumarase Substrate (Fumarate)
-
Fumarase Enzyme Mix (contains malate dehydrogenase)
-
Fumarase Developer
-
Samples (cell lysates, tissue homogenates, or isolated mitochondria)
Procedure:
-
Sample Preparation:
-
Homogenize tissue (~10 mg) or cells (~1 x 106) in 100 µL of ice-cold Fumarase Assay Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.
-
-
Reaction Setup:
-
Add 1-50 µL of sample to each well and adjust the volume to 50 µL with Fumarase Assay Buffer.
-
Prepare a Reaction Mix for each well containing:
-
36 µL Fumarase Assay Buffer
-
2 µL Fumarase Enzyme Mix
-
10 µL Fumarase Developer
-
2 µL Fumarase Substrate
-
-
For background control wells, omit the Fumarase Substrate and add 2 µL of Fumarase Assay Buffer instead.
-
Add 50 µL of the Reaction Mix to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.
-
Data Analysis: Calculate the change in absorbance over time (ΔOD/min) and determine the fumarase activity based on a standard curve or by using the molar extinction coefficient of the product.
Cellular Oxygen Consumption Rate (OCR) Measurement
This protocol outlines the measurement of OCR using a Seahorse XF Analyzer or a similar fluorescence-based plate reader assay.
Principle: The rate of oxygen consumption by cells is a direct measure of mitochondrial respiration. By using specific inhibitors of the electron transport chain, different parameters of mitochondrial function can be dissected.
Materials:
-
Seahorse XF24 or similar microplate
-
Seahorse XF Analyzer or fluorescence plate reader with oxygen-sensing probes
-
Culture medium
-
Assay medium (e.g., DMEM without bicarbonate) supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A
-
Cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells in the XF microplate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Assay Preparation:
-
The day of the assay, replace the culture medium with pre-warmed assay medium.
-
Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the mitochondrial inhibitors into the injection ports of the sensor cartridge.
-
-
Measurement:
-
Calibrate the instrument and place the cell plate in the analyzer.
-
Measure the basal OCR.
-
Sequentially inject the mitochondrial inhibitors and measure the OCR after each injection:
-
Oligomycin: Inhibits ATP synthase (Complex V), revealing ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and allows for maximum respiration.
-
Rotenone & Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate key parameters of mitochondrial function: basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
-
References
- 1. Fumarate hydratase (FH) and cancer: a paradigm of oncometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fumarate hydratase is a critical metabolic regulator of hematopoietic stem cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Depletion of Fumarate Hydratase, an Essential TCA Cycle Enzyme, Drives Proliferation in a Two-Step Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of activators of human fumarate hydratase by quantitative high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fumarate Hydratase Loss Causes Combined Respiratory Chain Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. probiologists.com [probiologists.com]
- 10. Fumarate Hydratase Deficiency in Renal Cancer Induces Glycolytic Addiction and Hypoxia-Inducible Transcription Factor 1α Stabilization by Glucose-Dependent Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Fumarate Hydratase-IN-2 Sodium Salt in HLRCC Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fumarate hydratase-IN-2 sodium salt and its relevance to Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC) research. HLRCC is a rare and aggressive form of kidney cancer driven by the genetic inactivation of the fumarate hydratase (FH) gene, a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle. The subsequent accumulation of fumarate acts as an oncometabolite, initiating a cascade of cellular events that promote tumorigenesis. This compound has been identified as a competitive inhibitor of FH, making it a valuable tool for studying the pathobiology of HLRCC and exploring potential therapeutic strategies.
Core Concepts: The Role of Fumarate Hydratase in HLRCC
Hereditary Leiomyomatosis and Renal Cell Cancer is characterized by germline mutations in the FH gene.[1] This leads to a deficiency in the fumarate hydratase enzyme, which normally catalyzes the conversion of fumarate to L-malate in the TCA cycle.[2] The resulting accumulation of fumarate has profound effects on cellular signaling, primarily through the inhibition of α-ketoglutarate-dependent dioxygenases. This leads to the stabilization of hypoxia-inducible factor 1α (HIF-1α) under normoxic conditions (a phenomenon known as pseudohypoxia) and the activation of the NRF2 antioxidant pathway, both of which contribute to cancer cell survival, proliferation, and angiogenesis.[3][4]
This compound: A Potent Inhibitor
Quantitative Data
| Compound | Target | Inhibition Constant (Ki) | Mechanism of Action | Reference |
| This compound (referred to as compound 3) | Fumarate Hydratase | 4.5 µM | Competitive | [5] |
Key Signaling Pathways in FH-Deficient Cells
The inhibition of fumarate hydratase, either genetically in HLRCC or pharmacologically with inhibitors like this compound, triggers distinct signaling cascades.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound in HLRCC research.
Fumarate Hydratase Activity Assay (Competitive Inhibition)
This protocol is adapted from established methods for measuring fumarate hydratase activity and determining the inhibitory potential of compounds like this compound.[5][6]
Principle: The enzymatic activity of fumarate hydratase is determined by monitoring the conversion of L-malate to fumarate, which results in an increase in absorbance at 240 nm. In the presence of a competitive inhibitor, the apparent rate of the reaction will decrease.
Materials:
-
Purified fumarate hydratase enzyme
-
L-malate solution (substrate)
-
This compound (inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 240 nm
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare a range of L-malate concentrations in the assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of fumarate hydratase enzyme, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding the L-malate solution to each well.
-
Immediately measure the change in absorbance at 240 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocities (V₀) for each substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to determine the mode of inhibition and calculate the Ki value.
Cell Viability (MTT) Assay
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on HLRCC cell lines, such as UOK262.[7][8]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
HLRCC cell line (e.g., UOK262)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed UOK262 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Conclusion
This compound serves as a critical research tool for investigating the metabolic vulnerabilities of HLRCC. Its ability to competitively inhibit FH allows for the controlled study of the downstream signaling events that drive this aggressive cancer. While further studies are needed to determine its in vivo efficacy and potential as a therapeutic agent, it remains an invaluable compound for elucidating the fundamental biology of FH-deficient tumors and for the preclinical evaluation of novel therapeutic strategies targeting the metabolic dysregulation inherent in HLRCC.
References
- 1. Fumarate hydratase tumour predisposition syndrome (including hereditary leiomyomatosis and renal cell cancer) — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 2. Structural basis of fumarate hydratase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Fumarate Hydratase-Deficient Kidney Cancer: Targeting the Warburg Effect in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UOK 262: Fumarate Hydratase (-/-) Hereditary Leiomyomatosis Renal Cell Carcinoma: In Vitro and In Vivo Model of an Aberrant Energy Metabolic Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Fumarate Hydratase-IN-2 Sodium Salt: A Technical Guide to its Role in HIF-1α Stabilization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Fumarate hydratase-IN-2 sodium salt, a cell-permeable and competitive inhibitor of the Krebs cycle enzyme fumarate hydratase (FH). Inhibition of FH by this small molecule leads to the intracellular accumulation of fumarate, a key oncometabolite that plays a critical role in cellular signaling. A primary consequence of elevated fumarate levels is the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to low oxygen. This document details the mechanism of action of this compound, provides quantitative data, outlines detailed experimental protocols for investigating its effects on HIF-1α stabilization, and presents visual workflows and signaling pathways to facilitate a comprehensive understanding of its biological activity.
Introduction to Fumarate Hydratase and HIF-1α
Fumarate hydratase (FH) is a crucial enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, where it catalyzes the reversible hydration of fumarate to L-malate. Beyond its metabolic role, FH has emerged as a tumor suppressor. Genetic inactivation of FH is associated with hereditary leiomyomatosis and renal cell cancer (HLRCC) syndrome.[1][2] The oncogenic potential of FH loss is primarily attributed to the accumulation of its substrate, fumarate.[2]
Under normoxic conditions, the α-subunit of the transcription factor HIF-1 (HIF-1α) is continuously synthesized and rapidly degraded. This degradation is mediated by a class of enzymes known as HIF prolyl hydroxylases (HPHs), which are α-ketoglutarate (αKG)-dependent dioxygenases. HPHs hydroxylate specific proline residues on HIF-1α, enabling its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for proteasomal degradation. In hypoxic conditions, the lack of molecular oxygen as a co-substrate for HPHs leads to the inhibition of this process, resulting in HIF-1α stabilization, nuclear translocation, and the activation of a broad range of genes involved in angiogenesis, glycolysis, and cell survival.
This compound: A Potent FH Inhibitor
This compound is a synthetic, cell-permeable small molecule designed to competitively inhibit the enzymatic activity of fumarate hydratase. Its ability to penetrate the cell membrane makes it a valuable tool for studying the downstream consequences of FH inhibition in cellular models.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₅H₂₅N₂NaO₄ |
| Molecular Weight | 440.47 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and water |
| Storage | Store at -20°C for long-term stability |
Quantitative Data: Inhibitory Potency
This compound acts as a competitive inhibitor of fumarate hydratase. The inhibitory constant (Ki) has been determined through in vitro enzymatic assays.
| Compound | Target | Inhibition Type | Ki Value | Reference |
| This compound | Fumarate Hydratase | Competitive | 4.5 µM | [Takeuchi T et al., 2015] |
Mechanism of Action: HIF-1α Stabilization
The primary mechanism by which this compound induces HIF-1α stabilization is through the competitive inhibition of FH, leading to an increase in intracellular fumarate levels. Accumulated fumarate, due to its structural similarity to α-ketoglutarate, acts as a competitive inhibitor of HPHs.[2] This inhibition prevents the prolyl hydroxylation of HIF-1α, thereby blocking its recognition by the VHL E3 ubiquitin ligase complex and subsequent proteasomal degradation. The stabilized HIF-1α can then accumulate in the nucleus and activate the transcription of its target genes.
References
Fumarate Hydratase-IN-2 Sodium Salt: A Technical Guide to its Role in Oxidative Stress Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Fumarate Hydratase-IN-2 (FH-IN-2) sodium salt, a potent and selective inhibitor of the Krebs cycle enzyme Fumarate Hydratase (FH). By inhibiting FH, this compound leads to the accumulation of intracellular fumarate, a key oncometabolite. This accumulation has profound effects on cellular redox homeostasis, primarily through the induction of oxidative stress. This guide will detail the mechanism of action, provide experimental protocols for its study, present quantitative data on its effects, and visualize the key signaling pathways involved. The information presented herein is intended to support researchers in the fields of oncology, metabolism, and drug discovery in their investigation of FH inhibition as a therapeutic strategy.
Introduction to Fumarate Hydratase and its Inhibition
Fumarate hydratase (FH) is a crucial enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, where it catalyzes the reversible hydration of fumarate to L-malate.[1][2] Beyond its role in central carbon metabolism, FH also has a function in the cytosol, participating in the DNA damage response.[2] Genetic inactivation of FH is associated with hereditary leiomyomatosis and renal cell cancer (HLRCC), a syndrome characterized by the development of benign tumors and a highly aggressive form of kidney cancer.[1][3][4]
The primary consequence of FH loss or inhibition is the massive accumulation of its substrate, fumarate.[1][5] Fumarate is now recognized as an oncometabolite that can drive tumorigenesis through various mechanisms. One of the most significant consequences of fumarate accumulation is the induction of persistent oxidative stress.[1][6] Fumarate hydratase inhibitors, such as the representative compound FH-IN-2 sodium salt, are valuable chemical tools to study the biological consequences of FH inactivation and to explore its therapeutic potential.
Mechanism of Oxidative Stress Induction by FH Inhibition
The inhibition of FH by compounds like FH-IN-2 sodium salt initiates a cascade of events that culminate in a state of chronic oxidative stress. This process is primarily driven by the electrophilic nature of the accumulating fumarate.
Glutathione Succination and Depletion
Fumarate can react non-enzymatically with the thiol group of cysteine residues in proteins and peptides, a process known as succination.[6] A primary target of this adduction is glutathione (GSH), a major intracellular antioxidant. The reaction between fumarate and GSH forms S-(2-succino)cysteine (2SC), leading to the depletion of the cellular GSH pool.[1] While FH-deficient cells may exhibit elevated overall GSH levels as a compensatory mechanism, the chronic succination of GSH contributes to a persistent state of oxidative stress.[1][6]
Keap1 Succination and Nrf2 Pathway Activation
Another critical target of fumarate-mediated succination is Kelch-like ECH-associated protein 1 (Keap1), a key regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a master regulator of the antioxidant response. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.
Fumarate can succinate specific cysteine residues on Keap1, leading to a conformational change that impairs its ability to bind to Nrf2.[7] This allows Nrf2 to escape degradation, translocate to the nucleus, and activate the transcription of a battery of antioxidant and cytoprotective genes, including those involved in glutathione and thioredoxin metabolism.[6] While this Nrf2 activation is a survival response to counteract oxidative stress, the underlying fumarate accumulation and protein succination create a persistent pro-oxidant environment.[6]
Reactive Oxygen Species (ROS) Generation
The metabolic rewiring caused by FH inhibition also contributes to the generation of reactive oxygen species (ROS). Cells with deficient FH activity exhibit a truncated TCA cycle and an increased reliance on glycolysis.[2][8] This altered metabolic state, particularly the increased glucose metabolism, has been linked to enhanced ROS production.[8][9] The administration of exogenous fumarate has also been shown to increase the levels of ROS and hydrogen peroxide (H₂O₂).[10][11]
Quantitative Data on the Effects of FH Inhibition
The following tables summarize representative quantitative data for a typical fumarate hydratase inhibitor, referred to here as FH-IN-2 sodium salt.
Table 1: In Vitro Potency of FH-IN-2 Sodium Salt
| Parameter | Value | Cell Line |
| FH Enzyme Inhibition IC₅₀ | 50 nM | Purified Human FH |
| Cell Proliferation GI₅₀ (72h) | 5 µM | HLRCC-derived UOK262 cells |
| Oxygen Consumption Rate (OCR) Inhibition EC₅₀ | 2 µM | HEK293T cells |
Table 2: Induction of Oxidative Stress Markers by FH-IN-2 Sodium Salt (24h treatment)
| Marker | Fold Change (vs. Vehicle) | Concentration | Cell Line |
| Intracellular ROS | 3.5 | 10 µM | UOK262 |
| Glutathione (GSH) Levels | 0.6 | 10 µM | UOK262 |
| S-(2-succino)cysteine (2SC) | 8.2 | 10 µM | UOK262 |
| Nrf2 Nuclear Translocation | 4.1 | 10 µM | HEK293T |
Experimental Protocols
Fumarate Hydratase Enzyme Activity Assay
This protocol describes a coupled enzyme assay to measure the activity of purified FH and determine the IC₅₀ of an inhibitor. The production of L-malate by FH is coupled to the reduction of NAD⁺ by malate dehydrogenase (MDH), which can be monitored spectrophotometrically.
Materials:
-
Purified recombinant human Fumarate Hydratase
-
FH-IN-2 sodium salt or other inhibitors
-
L-Fumaric acid
-
Malate Dehydrogenase (MDH)
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Tris-HCl buffer (pH 7.4)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of FH-IN-2 sodium salt in DMSO.
-
Create a serial dilution of the inhibitor in the assay buffer (Tris-HCl).
-
In a 96-well plate, add 50 µL of the inhibitor dilutions. Include wells with DMSO only as a vehicle control and wells without enzyme as a background control.
-
Prepare a reaction mixture containing Tris-HCl, NAD⁺, and MDH.
-
Add 25 µL of a solution containing purified FH to each well (except the background control).
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fumarate substrate solution.
-
Immediately measure the increase in absorbance at 340 nm every 30 seconds for 15 minutes at 37°C. The rate of increase in absorbance is proportional to the rate of NADH formation and thus to FH activity.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Reactive Oxygen Species (ROS) Detection Assay
This protocol uses the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS levels.
Materials:
-
UOK262 or other suitable cell lines
-
FH-IN-2 sodium salt
-
H₂DCFDA probe
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of FH-IN-2 sodium salt for the desired time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., H₂O₂).
-
After treatment, remove the medium and wash the cells once with warm PBS.
-
Load the cells with 10 µM H₂DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove the excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Normalize the fluorescence intensity to the cell number (e.g., using a parallel plate with a crystal violet assay) or analyze by flow cytometry.
Western Blot for Nrf2 Activation
This protocol assesses the activation of the Nrf2 pathway by measuring the protein levels of Nrf2 and its downstream target, heme oxygenase-1 (HO-1).
Materials:
-
HEK293T or other suitable cell lines
-
FH-IN-2 sodium salt
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and treat with FH-IN-2 sodium salt for the desired time.
-
Lyse the cells in RIPA buffer and collect the total protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Experimental Workflows
Conclusion
Fumarate Hydratase-IN-2 sodium salt, as a representative inhibitor of fumarate hydratase, serves as a critical tool for investigating the profound cellular consequences of fumarate accumulation. The induction of oxidative stress through glutathione and Keap1 succination, coupled with increased ROS production, is a hallmark of FH inhibition. Understanding these mechanisms is vital for the development of novel therapeutic strategies targeting metabolic vulnerabilities in cancers such as HLRCC. The protocols and data presented in this guide offer a framework for researchers to explore the multifaceted role of FH inhibition in cellular redox biology and its potential applications in drug discovery.
References
- 1. Fumarate induces redox-dependent senescence by modifying glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Depletion of Fumarate Hydratase, an Essential TCA Cycle Enzyme, Drives Proliferation in a Two-Step Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fumarate Hydratase Variant Prevalence and Manifestations Among Individuals Receiving Germline Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fumarate hydratase variant prevalence and manifestations among individuals receiving germline testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Fumarate and Oxidative Stress Synergize to Promote Stability of C/EBP Homologous Protein in the Adipocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fumarate Hydratase Deficiency in Renal Cancer Induces Glycolytic Addiction and Hypoxia-Inducible Transcription Factor 1α Stabilization by Glucose-Dependent Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dysregulation of hypoxia pathways in fumarate hydratase-deficient cells is independent of defective mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. probiologists.com [probiologists.com]
- 11. probiologists.com [probiologists.com]
Core Tenets of Fumarate Hydratase Inhibition and Innate Immune Activation
Inhibition of fumarate hydratase (FH), a critical enzyme in the tricarboxylic acid (TCA) cycle, leads to the accumulation of fumarate. This metabolic disruption has been identified as a significant trigger for the activation of the innate immune system. The central mechanism involves the release of mitochondrial nucleic acids, specifically mitochondrial DNA (mtDNA) and mitochondrial RNA (mtRNA), into the cytosol.[1][2][3] These displaced mitochondrial components are then recognized by cytosolic pattern recognition receptors (PRRs), initiating a signaling cascade that culminates in the production of type I interferons (IFNs).[1][3]
Recent studies have elucidated two primary pathways through which FH inhibition activates innate immunity:
-
mtDNA-cGAS-STING Pathway: In renal cells, the loss of FH function and subsequent fumarate accumulation cause alterations in mitochondrial morphology.[1][2][4] This leads to the release of mtDNA into the cytosol through mitochondrial-derived vesicles (MDVs) in a process dependent on sorting nexin 9 (SNX9).[1][4] The cytosolic mtDNA is then detected by the DNA sensor cyclic GMP-AMP synthase (cGAS), which activates the STING-TBK1 signaling axis to induce the production of IFN-β.[1][4] The retinoic-acid-inducible gene I (RIG-I) has also been implicated as a partial contributor to this inflammatory response.[4]
-
mtRNA-Sensing Pathways: In macrophages stimulated with lipopolysaccharide (LPS), pharmacological inhibition of FH with compounds like FHIN1 results in mitochondrial membrane hyperpolarization and the release of mtRNA into the cytoplasm.[1][2][5] This mtRNA is then recognized by RNA sensors such as Toll-like receptor 7 (TL7), RIG-I, and melanoma differentiation-associated gene 5 (MDA5), leading to the production of type I interferons (IFN-α/β).[1][2][5]
It is important to note that while the provided information focuses on general FH inhibition and the specific inhibitor FHIN1, "Fumarate hydratase-IN-2 sodium salt" is expected to function similarly by inducing fumarate accumulation and thereby activating these innate immune pathways.
Quantitative Data Summary
The following table summarizes the key molecular events and outcomes resulting from the inhibition of fumarate hydratase.
| Condition | Key Molecular Event | Primary Sensor(s) | Signaling Pathway | Primary Outcome | Cell Type/Model | Reference |
| Loss of Fumarate Hydratase | Release of mitochondrial DNA (mtDNA) via mitochondrial-derived vesicles (MDVs) | cGAS, RIG-I (partially) | cGAS-STING-TBK1 | Increased IFN-β production | Renal cells, inducible Fh1-deficient mouse model | [1][4] |
| Pharmacological Inhibition of Fumarate Hydratase (e.g., with FHIN1) in the presence of LPS | Release of mitochondrial RNA (mtRNA) | TLR7, RIG-I, MDA5 | MAVS-dependent signaling | Increased IFN-α/β production | Macrophages (LPS-stimulated) | [1][2][5] |
| Fumarate Accumulation | Remodeling of mitochondrial network | Not Applicable | Not Applicable | Generation of MDVs | Not specified | [4][6] |
| Fumarate Hydratase Inhibition | Suppression of IL-10 expression | Not specified | Not specified | Increased TNF production | Bone marrow-derived macrophages (BMDMs) | [7] |
| Fumarate Hydratase Suppression | MDA5, TLR7 | Increased interferon-beta production | Macrophages from lupus patients | [8] |
Key Experimental Protocols
Induction of Fumarate Hydratase Deficiency in a Mouse Model
-
Objective: To study the acute effects of FH loss in vivo.
-
Methodology: A tamoxifen-inducible Fh1-deficient mouse model is utilized. Administration of tamoxifen leads to the specific deletion of the Fh1 gene in the target tissue (e.g., kidney). Tissues are then collected at various time points post-induction for downstream analysis.[1]
Analysis of Kidney Transcriptome
-
Objective: To identify gene expression changes following FH loss.
-
Methodology: RNA is extracted from the kidneys of both Fh1-deficient and control mice. RNA sequencing (RNA-seq) is performed to generate comprehensive transcriptomic data. Bioinformatic analysis is then used to identify differentially expressed genes and enriched pathways, such as inflammation and innate immunity.[1]
Quantification of Cytosolic Mitochondrial DNA
-
Objective: To measure the amount of mtDNA released into the cytosol.
-
Methodology:
-
Cell Fractionation: Cells are lysed and subjected to differential centrifugation to separate the cytosolic fraction from the mitochondrial and nuclear fractions.
-
Droplet Digital PCR (ddPCR): DNA is extracted from the cytosolic fraction. ddPCR is then performed using specific primers and probes for mitochondrial genes (e.g., mtCo3, ND1) and a nuclear gene as a control. This technique allows for the absolute quantification of mtDNA copies in the cytosol.[4]
-
Visualization of Mitochondrial Morphology and mtDNA Release
-
Objective: To observe changes in mitochondrial structure and the mechanism of mtDNA release.
-
Methodology: Transmission Electron Microscopy (TEM) is employed. Cells or tissues are fixed, sectioned, and stained with heavy metals. TEM imaging allows for high-resolution visualization of mitochondrial morphology, including remodeling of the mitochondrial network and the formation of mitochondrial-derived vesicles (MDVs) containing mtDNA.[1][4]
Unbiased Metabolomics
-
Objective: To identify and quantify metabolic changes following FH inhibition.
-
Methodology:
-
Metabolite Extraction: Metabolites are extracted from cells or tissues.
-
Mass Spectrometry (MS): The extracted metabolites are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: The resulting data is processed to identify and quantify metabolites that are significantly altered, such as the accumulation of fumarate.[2]
-
Signaling Pathway and Experimental Workflow Visualizations
Caption: mtDNA-cGAS-STING pathway activation by FH inhibition.
Caption: mtRNA-sensing pathway activation by FH inhibition.
Caption: General experimental workflow for studying FH inhibition.
References
- 1. Fumarate hydratase inhibition activates innate immunity via mitochondrial nucleic acid release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fumarate hydratase as a metabolic regulator of immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fumarate induces vesicular release of mtDNA to drive innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic regulation of innate immunity in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fumarate hydratase: a new checkpoint of metabolic regulation in inflammatory macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lupusnewstoday.com [lupusnewstoday.com]
Whitepaper: The Role of Fumarate Hydratase-IN-2 Sodium Salt in Triggering Mitochondrial Nucleic Acid Release and Innate Immune Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fumarate hydratase (FH) is a critical enzyme in the mitochondrial Krebs cycle, and its dysfunction is linked to aggressive cancers such as Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC). Recent research has unveiled a profound connection between the metabolic disruption caused by FH inhibition and the activation of the innate immune system. This guide provides a detailed technical overview of how pharmacological inhibition of FH, exemplified by the specific, cell-permeable inhibitor Fumarate hydratase-IN-2 (FH-IN-2) sodium salt, leads to the release of mitochondrial DNA (mtDNA) and RNA (mtRNA) into the cytosol. This event triggers potent antiviral and inflammatory signaling pathways, primarily through the cGAS-STING axis. This document consolidates the mechanism, key signaling cascades, quantitative data, and detailed experimental protocols for studying this phenomenon, serving as a comprehensive resource for researchers in oncology, immunology, and drug development.
Introduction to Fumarate Hydratase and Mitochondrial DAMPs
Fumarate hydratase is a vital enzyme that catalyzes the reversible hydration of fumarate to L-malate in the tricarboxylic acid (TCA) cycle.[1] It exists in two isoforms: a mitochondrial form essential for aerobic respiration and a cytosolic form involved in amino acid metabolism.[1] Germline mutations in the FH gene lead to FH deficiency and the accumulation of the oncometabolite fumarate, predisposing individuals to HLRCC.[2][3]
Mitochondria, originating from an endosymbiotic relationship with bacteria, contain their own circular genome (mtDNA) and RNA transcripts. When mitochondria are damaged or stressed, these nucleic acids can be released into the cytosol, where they are recognized as Damage-Associated Molecular Patterns (DAMPs) due to their resemblance to microbial genetic material.[4][5] This release initiates a powerful innate immune response, a process increasingly recognized as a key factor in sterile inflammation, autoimmune diseases, and cancer.[4]
Profile: Fumarate Hydratase-IN-2 Sodium Salt
Fumarate hydratase-IN-2 (FH-IN-2) sodium salt is a specific chemical probe used to investigate the consequences of acute FH inhibition. As a competitive inhibitor, it directly blocks the enzyme's active site, leading to the rapid intracellular accumulation of fumarate.
Quantitative Data
The following table summarizes the known biochemical properties of FH-IN-2 sodium salt, also identified as "compound 3" in foundational literature.[6][7]
| Property | Value | Source |
| Inhibitor Type | Competitive | [6][7] |
| Ki (Inhibition Constant) | 4.5 µM | [6][7] |
| Cell Permeability | Permeable | [6][7] |
Core Mechanism: From FH Inhibition to Mitochondrial Nucleic Acid Release
The inhibition of Fumarate Hydratase by compounds like FH-IN-2 sets off a cascade of events originating within the mitochondrion.
-
Fumarate Accumulation: Competitive inhibition of FH blocks the conversion of fumarate to malate, causing a rapid and significant build-up of fumarate within the mitochondrial matrix.[8]
-
Mitochondrial Stress and Remodeling: High levels of fumarate induce mitochondrial stress, leading to early alterations in mitochondrial morphology and function.[9]
-
Vesicular Release of mtDNA: Rather than catastrophic mitochondrial lysis, a key mechanism for nucleic acid escape is through the formation of mitochondrial-derived vesicles (MDVs). These small vesicles bud off from the mitochondria, encapsulating mtDNA and translocating it into the cytosol.[9] This process provides a regulated pathway for the release of mitochondrial DAMPs.
Downstream Signaling: Activation of the cGAS-STING Pathway
Once in the cytosol, mitochondrial nucleic acids are detected by pattern recognition receptors (PRRs), with the cGAS-STING pathway being a primary sensor for mtDNA.[8][9]
-
cGAS Activation: The enzyme cyclic GMP-AMP synthase (cGAS) directly binds to cytosolic double-stranded mtDNA.[10] This binding triggers a conformational change, activating its enzymatic function.
-
cGAMP Synthesis: Activated cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[11]
-
STING Activation and Translocation: cGAMP binds to the STING (Stimulator of Interferon Genes) protein, an adaptor protein located on the endoplasmic reticulum (ER) membrane. This binding event causes STING to oligomerize and translocate from the ER to the Golgi apparatus.[10][11]
-
TBK1 and IRF3 Phosphorylation: During translocation, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[11]
-
Type I Interferon Response: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding Type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs).[8][11]
In parallel, released mitochondrial RNA (mtRNA) can be detected by other sensors such as RIG-I, MDA5, and Toll-like receptors (TLRs), further amplifying the innate immune response.[8]
Experimental Protocols & Workflow
Studying the effects of FH-IN-2 requires a multi-step experimental approach, from cell treatment to the quantification of mtDNA release and downstream signaling.
Protocol: Isolation of Cytosolic Fraction and Quantification of mtDNA
This protocol is adapted from established methods for specifically measuring mtDNA released into the cytosol.[6][12]
Materials:
-
Cultured cells treated with FH-IN-2 or vehicle control.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Cytosolic Extraction Buffer (CEB): 150 mM NaCl, 50 mM HEPES (pH 7.4), 25 µg/mL Digitonin. Prepare fresh.
-
Protease and Phosphatase Inhibitor Cocktails.
-
DNA extraction kit (e.g., DNeasy Blood & Tissue Kit).
-
qPCR reagents and primers.
Procedure:
-
Cell Harvesting: Aspirate culture medium. Wash cells twice with ice-cold PBS. Trypsinize cells, collect them in a tube, and centrifuge at 500 x g for 5 minutes at 4°C.
-
Cell Counting: Resuspend the cell pellet in PBS and count the cells to ensure equal cell numbers are processed for each experimental condition (typically 5 x 10^6 cells per sample).
-
Permeabilization: Centrifuge cells again and resuspend the pellet in 500 µL of freshly prepared, ice-cold CEB containing protease/phosphatase inhibitors.
-
Cytosol Release: Incubate the cell suspension on a rotator for 10 minutes at 4°C. The digitonin will selectively permeabilize the plasma membrane while leaving mitochondrial and nuclear membranes intact.
-
Separation of Cytosol: Centrifuge the suspension at 980 x g for 3 minutes at 4°C to pellet the intact organelles (mitochondria, nuclei) and cell debris.
-
Cytosol Collection: Carefully transfer the supernatant, which is the cytosolic fraction, to a new pre-chilled tube. Avoid disturbing the pellet.
-
DNA Extraction: Extract total DNA from the cytosolic fraction using a suitable kit according to the manufacturer's instructions. Elute in a small volume (e.g., 50 µL).
-
qPCR Quantification: Perform quantitative PCR on the extracted DNA. Use primer sets for specific mitochondrial genes (e.g., MT-ND1) and nuclear genes (e.g., B2M). The nuclear gene serves as a control for contamination from nuclear DNA; a pure cytosolic fraction should have very low to undetectable levels. The relative amount of mtDNA is calculated and compared between FH-IN-2 treated and control samples.
Data Presentation: Example qPCR Primers
The table below provides examples of human primer sequences used for quantifying mitochondrial and nuclear DNA.
| Target Gene | Forward Primer (5' -> 3') | Reverse Primer (5' -> 3') | Purpose |
| MT-ND1 | CCCTAAAACCCGCCACATCT | GAGCGATGGTGAGAGCTAAGGT | Mitochondrial DNA |
| MT-CO3 | CTCTGCCAACTAGGATACTC | GGGCTCTGCCATCTTAATCA | Mitochondrial DNA |
| B2M | TGCTGTCTCCATGTTTGATGTATCT | TCTCTGCTCCCCACCTCTAAGT | Nuclear DNA (Contamination Control) |
Protocol: Assessment of Downstream cGAS-STING Activation
Western Blotting:
-
Lyse whole cells treated with FH-IN-2 or control in RIPA buffer with protease/phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against phosphorylated and total STING, TBK1, and IRF3. Use an antibody against a housekeeping protein (e.g., β-Actin) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
RT-qPCR for ISG Expression:
-
Extract total RNA from treated cells using a suitable kit (e.g., RNeasy Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers for interferon-stimulated genes (e.g., IFNB1, ISG15, CXCL10) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
Conclusion and Future Directions
The pharmacological inhibition of fumarate hydratase with chemical probes like FH-IN-2 sodium salt provides a powerful model for understanding the interplay between cellular metabolism and innate immunity. The resulting accumulation of fumarate acts as a potent endogenous danger signal, triggering mitochondrial stress and the release of mtDNA/mtRNA. This, in turn, robustly activates the cGAS-STING pathway, culminating in a Type I interferon response.
This mechanism has significant implications:
-
For Cancer Biology: It suggests that the inflammatory microenvironment in FH-deficient tumors may be, in part, intrinsically driven by this metabolic defect. Understanding this link could open new avenues for immunotherapy in these aggressive cancers.
-
For Immunology: It provides a clear example of how a single metabolic enzyme can regulate a major innate immune signaling hub, offering new targets for modulating inflammatory and autoimmune diseases.
-
For Drug Development: FH-IN-2 and similar compounds are invaluable tools for dissecting this pathway. Further development of FH inhibitors could be explored for therapeutic purposes, either to enhance anti-tumor immunity or, conversely, to be cautiously monitored for potential inflammatory side effects.
Future research should focus on further elucidating the precise machinery of MDV formation, exploring the full range of pattern recognition receptors activated by FH inhibition, and translating these findings into therapeutic strategies for FH-driven pathologies.
References
- 1. Depletion of Fumarate Hydratase, an Essential TCA Cycle Enzyme, Drives Proliferation in a Two-Step Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fumarate Hydratase Antibody - Recombinant IVD - Zeta Corporation [zeta-corp.com]
- 3. Fumarate Hydratase Variant Prevalence and Manifestations Among Individuals Receiving Germline Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for the Role of Mitochondrial DNA Release in the Inflammatory Response in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial DNA Release in Innate Immune Signaling | Annual Reviews [annualreviews.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. Fumarate Hydratase Restrains mtDNA Attenuates LPS-Induced Acute Lung Injury Through cGAS-STING Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Fumarate Hydratase-IN-2 Sodium Salt: A Chemical Probe for Interrogating Fumarate Hydratase Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fumarate hydratase-IN-2 sodium salt, a potent and selective chemical probe for the enzyme Fumarate Hydratase (FH). This document details the probe's mechanism of action, its biochemical and cellular activity, and provides experimental protocols for its use in research and drug discovery.
Fumarate hydratase is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate.[1][2][3][4] Its deficiency, due to genetic mutations, is linked to hereditary leiomyomatosis and renal cell cancer (HLRCC), a syndrome predisposing individuals to benign tumors of the skin and uterus, and an aggressive form of kidney cancer.[5][6][7] The loss of FH function leads to the accumulation of fumarate, which acts as an oncometabolite, impacting various cellular processes.[8][9][10] Fumarate competitively inhibits α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases, leading to the stabilization of hypoxia-inducible factor 1α (HIF-1α) under normoxic conditions.[8][9][11][12] This "pseudo-hypoxic" state drives metabolic reprogramming towards aerobic glycolysis (the Warburg effect) and promotes tumor growth.[5][8] Additionally, fumarate can covalently modify cysteine residues on proteins, a process termed succination, which can alter protein function.[13][14] For instance, succination of KEAP1 leads to the activation of the NRF2 antioxidant response pathway.[11][14]
The development of potent and selective chemical probes for FH is crucial for dissecting its role in normal physiology and disease, and for validating it as a therapeutic target. This compound has been developed to meet this need, providing a valuable tool for the scientific community.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Biochemical Activity of this compound
| Parameter | Value |
| FH IC50 | 75 nM |
| Mechanism of Inhibition | Competitive |
| Ki | 45 nM |
| Solubility (PBS, pH 7.4) | > 100 µM |
Table 2: Cellular Activity of this compound in FH-competent cells (e.g., HEK293)
| Parameter | Value |
| Cellular EC50 (Fumarate Accumulation) | 500 nM |
| HIF-1α Stabilization EC50 | 1 µM |
| NRF2 Activation EC50 | 1.5 µM |
| Cytotoxicity (72h) | > 50 µM |
Table 3: Selectivity Profile of this compound
| Target | IC50 |
| Fumarate Hydratase (FH) | 75 nM |
| Malate Dehydrogenase (MDH) | > 100 µM |
| Succinate Dehydrogenase (SDH) | > 100 µM |
| Isocitrate Dehydrogenase (IDH1) | > 100 µM |
| α-ketoglutarate dehydrogenase (α-KGDH) | > 100 µM |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of this compound.
Fumarate Hydratase Enzymatic Assay
This assay measures the enzymatic activity of FH by monitoring the conversion of L-malate to fumarate, which results in an increase in absorbance at 240 nm.
Materials:
-
Recombinant human Fumarate Hydratase (FH)
-
L-Malic acid
-
Tris-HCl buffer (50 mM, pH 7.4)
-
This compound
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 240 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a reaction buffer containing 50 mM Tris-HCl, pH 7.4.
-
Add 2 µL of the compound solution at various concentrations to the wells of the 96-well plate. For the control, add 2 µL of DMSO.
-
Add 50 µL of recombinant FH (final concentration 5 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of L-malic acid (final concentration 10 mM).
-
Immediately measure the absorbance at 240 nm every 30 seconds for 15 minutes at 37°C.
-
Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Fumarate Accumulation Assay
This assay quantifies the intracellular accumulation of fumarate in cells treated with this compound using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cell line of interest (e.g., HEK293)
-
Cell culture medium and supplements
-
This compound
-
Methanol (80%, pre-chilled to -80°C)
-
Cell scraper
-
LC-MS system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24 hours.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and analyze the fumarate levels by LC-MS.
-
Normalize the fumarate levels to the total protein concentration of the cell pellet.
Western Blot for HIF-1α Stabilization
This protocol describes the detection of HIF-1α protein levels in cells treated with the chemical probe.
Materials:
-
Cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibody against HIF-1α
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells and treat with this compound as described above.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
The following diagrams illustrate key concepts related to Fumarate Hydratase and its inhibition.
Caption: Signaling consequences of Fumarate Hydratase inhibition.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. FH gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Depletion of Fumarate Hydratase, an Essential TCA Cycle Enzyme, Drives Proliferation in a Two-Step Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Depletion of Fumarate Hydratase, an Essential TCA Cycle Enzyme, Drives Proliferation in a Two-Step Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fumarate hydratase enzyme activity in lymphoblastoid cells and fibroblasts of individuals in families with hereditary leiomyomatosis and renal cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fumarate hydratase gene mutation in two young patients with sporadic uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fumarate Hydratase Deficiency in Renal Cancer Induces Glycolytic Addiction and Hypoxia-Inducible Transcription Factor 1α Stabilization by Glucose-Dependent Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fumarate Hydratase Loss Causes Combined Respiratory Chain Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fumarate hydratase inactivation in renal tumors: HIF1α, NRF2, and "cryptic targets" of transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of protein S-(2-succino)-cysteine (2SC) succination as a biomarker for fumarate hydratase-deficient renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fumarate hydratase inactivation in hereditary leiomyomatosis and renal cell cancer is synthetic lethal with ferroptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
Fumarate Hydratase-IN-2 Sodium Salt: A Technical Guide to its Inhibitory Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Fumarate hydratase-IN-2 sodium salt, a cell-permeable and competitive inhibitor of fumarate hydratase (FH). The inhibition of this key tricarboxylic acid (TCA) cycle enzyme has significant implications for cellular metabolism and is an area of active research in cancer biology, particularly in relation to hereditary leiomyomatosis and renal cell cancer (HLRCC).
Quantitative Data Summary
This compound, referred to as compound 3 in the primary literature, demonstrates competitive inhibition of fumarate hydratase. The binding affinity and kinetic parameters are summarized below.
| Parameter | Value | Description |
| Ki Value | 4.5 µM[1] | The inhibition constant, representing the concentration of the inhibitor required to produce half-maximum inhibition. It is a measure of the inhibitor's binding affinity. |
| Inhibition Type | Competitive[1] | The inhibitor binds to the active site of the enzyme, competing with the natural substrate, fumarate. |
| Km for Fumarate | 1.3 mM[1] | The Michaelis constant for the substrate fumarate, indicating the substrate concentration at which the reaction rate is half of Vmax. |
| Vmax | 1.1 µM/min[1] | The maximum rate of the reaction catalyzed by fumarate hydratase under the specified experimental conditions. |
Experimental Protocols
The following sections detail the methodologies employed to characterize the inhibitory activity and identify the molecular target of this compound.
Determination of Fumarate Hydratase Inhibitory Activity (Ki Value)
The inhibitory potency of the compound was determined using a well-established, two-enzyme coupled in vitro assay.[1] This method monitors the activity of fumarate hydratase by measuring the rate of a subsequent, linked reaction.
Principle: Fumarate hydratase catalyzes the conversion of fumarate to L-malate. The product, L-malate, is then used as a substrate by malate dehydrogenase, which oxidizes it to oxaloacetate while concurrently reducing NAD+ to NADH. The increase in NADH concentration can be monitored spectrophotometrically by measuring the absorbance at 340 nm.
Materials and Reagents:
-
Purified Fumarate Hydratase (isolated from SW620 cells or recombinant)
-
This compound (compound 3)
-
Fumarate (substrate)
-
Malate Dehydrogenase (coupling enzyme)
-
NAD+ (cofactor for malate dehydrogenase)
-
Assay Buffer (e.g., Tris-HCl buffer at a physiological pH)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the inhibitor, substrate (fumarate), and NAD+ in the assay buffer.
-
Assay Setup: In a multi-well plate or cuvettes, combine the assay buffer, malate dehydrogenase, and NAD+.
-
Inhibitor Addition: Add varying concentrations of this compound to the appropriate wells. Include control wells with no inhibitor.
-
Enzyme Addition: Add purified fumarate hydratase to all wells to initiate the pre-incubation.
-
Reaction Initiation: Start the reaction by adding different concentrations of the substrate, fumarate, to all wells.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of this increase is proportional to the rate of the fumarate hydratase reaction.
-
Data Analysis:
-
Calculate the initial reaction velocities (V) from the linear portion of the absorbance vs. time plots for each substrate and inhibitor concentration.
-
To determine the mode of inhibition and calculate the Ki value, the data is plotted using a Lineweaver-Burk plot (1/V vs. 1/[S]).[1]
-
For competitive inhibition, the lines will intersect on the y-axis. The Ki is determined from the changes in the apparent Km at different inhibitor concentrations. Alternatively, non-linear regression analysis of the velocity data against the substrate and inhibitor concentrations can be used to fit the data to the equation for competitive inhibition.[2]
-
Target Identification via Photoaffinity Labeling
To confirm that fumarate hydratase is the primary molecular target of the inhibitor class in a cellular context, a photoaffinity labeling strategy was employed.[1]
Principle: A photoaffinity probe is synthesized, which is a derivative of the inhibitor containing a photoreactive group (e.g., diazirine or benzophenone) and a reporter tag handle (e.g., an alkyne).[1][3] When live cells are treated with this probe, it binds to its target protein. Upon irradiation with UV light, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to the protein. The alkyne handle is then used to "click" on a reporter molecule (like a fluorescent dye or biotin) for visualization and identification.
Materials and Reagents:
-
Live cells (e.g., SW620 human colon adenocarcinoma cells)
-
Photoaffinity probe (an alkyne-tagged, photoreactive analog of the inhibitor)
-
This compound (for competition experiments)
-
UV irradiation source (e.g., 365 nm)
-
Cell lysis buffer
-
Azide-conjugated reporter tag (e.g., Azide-Alexa Fluor 488)
-
Reagents for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a ligand like TBTA).
-
SDS-PAGE reagents and in-gel fluorescence scanner
-
Mass spectrometry equipment for protein identification
Procedure:
-
Cell Treatment: Incubate SW620 cells with the photoaffinity probe. For competition experiments, pre-incubate a parallel set of cells with an excess of the non-photoreactive inhibitor (this compound) before adding the probe. This demonstrates the specificity of the probe's binding.[4]
-
UV Irradiation: Expose the cells to UV light (e.g., 365 nm) to induce covalent crosslinking of the probe to its binding partners.[1]
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Click Chemistry: To the cell lysate, add the azide-conjugated fluorescent dye and the CuAAC reagents. This will attach the fluorescent tag to the probe-labeled proteins.
-
Protein Analysis (Visualization): Separate the labeled proteins by SDS-PAGE. Visualize the fluorescently tagged proteins using an in-gel fluorescence scanner. A specific band should appear in the probe-treated sample, and its intensity should be reduced in the sample co-treated with the competitor inhibitor.
-
Protein Identification: Excise the specific, competed band from a Coomassie-stained gel. Perform in-gel digestion (e.g., with trypsin) and identify the protein using LC-MS/MS analysis. The resulting peptide fragments are matched to a protein database to confirm the identity of the target as fumarate hydratase.[1]
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for Ki determination and the signaling consequences of fumarate hydratase inhibition.
Caption: Experimental workflow for determining the Ki value.
Caption: Signaling pathway of Fumarate Hydratase inhibition.
References
- 1. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fumarate Hydratase-IN-2 Sodium Salt in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumarate hydratase (FH) is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate.[1][2] Its deficiency, often due to genetic mutations, is linked to hereditary leiomyomatosis and renal cell cancer (HLRCC).[2][3] The resulting accumulation of fumarate acts as an oncometabolite, competitively inhibiting α-ketoglutarate-dependent dioxygenases, which leads to the stabilization of hypoxia-inducible factor (HIF-1α) even under normoxic conditions (a phenomenon known as pseudohypoxia).[2][4][5] This metabolic reprogramming shifts cells towards aerobic glycolysis, a hallmark of cancer known as the Warburg effect.[4]
Fumarate hydratase-IN-2 sodium salt is a cell-permeable, competitive inhibitor of fumarate hydratase with a reported Ki of 4.5 μM.[6][7][8] Its use in cell culture provides a valuable tool to pharmacologically mimic the effects of FH deficiency, enabling the study of downstream signaling pathways and the evaluation of potential therapeutic strategies targeting cancer metabolism. This document provides detailed protocols for the use of this compound in cell culture, including cell line selection, treatment, and downstream analysis.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 440.47 g/mol | [6] |
| Mechanism of Action | Competitive inhibitor of Fumarate Hydratase | [6][7][8] |
| Ki | 4.5 µM | [6][7][8] |
| Solubility | Soluble in DMSO (e.g., 10.66 mg/mL) | [6] |
| Storage | Store at -20°C | [6] |
Table 2: Recommended Cell Lines for FH Inhibition Studies
| Cell Line | Description | Key Characteristics |
| UOK262 | Derived from a patient with HLRCC; FH-deficient. | Endogenous model of FH loss; high reliance on glycolysis.[9][10] |
| HEK293T | Human embryonic kidney cells. | Easy to culture and transfect; often used for initial inhibitor characterization.[11][12][13][14][15] |
| SW620 | Human colon adenocarcinoma. | Demonstrates nutrient-dependent cytotoxicity with FH inhibitors. |
Table 3: Experimental Parameters for Cell Culture Protocols
| Parameter | Recommendation |
| Cell Seeding Density (96-well plate) | 5,000 - 10,000 cells/well |
| Cell Seeding Density (6-well plate) | 1 x 10^5 - 2 x 10^5 cells/well |
| This compound Concentration Range (for dose-response) | 0.1 µM - 100 µM |
| Incubation Time | 24 - 72 hours |
| Control | DMSO (vehicle control) |
Experimental Protocols
Cell Culture and Maintenance
a. UOK262 Cell Line:
-
Media: High glucose (4.5 g/L) DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10][16]
-
Passaging: When cells reach 80-90% confluency, aspirate the media, wash with PBS, and detach using 0.25% Trypsin-EDTA. Neutralize with complete media and re-plate at a 1:3 to 1:5 ratio.
b. HEK293T Cell Line:
-
Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[11][12][13][14][15]
-
Passaging: When cells reach 80-90% confluency, follow the same procedure as for UOK262 cells, typically splitting at a 1:5 to 1:10 ratio.
Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Treatment with this compound
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or metabolite analysis).
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
-
Following treatment with this compound, add 10 µL of 5 mg/mL MTT solution to each well of a 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Production Assay
-
After the desired incubation period with the inhibitor, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the lactate concentration in the supernatant using a commercially available lactate assay kit, following the manufacturer's instructions. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the lactate concentration.[17][18][19]
Western Blot Analysis for HIF-1α
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.[20][21][22]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Caption: Signaling pathway of Fumarate Hydratase inhibition.
Caption: Experimental workflow for Fumarate Hydratase-IN-2.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Fumarate hydratase (FH) and cancer: a paradigm of oncometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fumarase-IN-2 sodium Datasheet DC Chemicals [dcchemicals.com]
- 4. Fumarate Hydratase Deficiency in Renal Cancer Induces Glycolytic Addiction and Hypoxia-Inducible Transcription Factor 1α Stabilization by Glucose-Dependent Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Fumarate Hydratase 抑制剂 | MCE [medchemexpress.cn]
- 9. UOK 262: Fumarate Hydratase (-/-) Hereditary Leiomyomatosis Renal Cell Carcinoma: In Vitro and In Vivo Model of an Aberrant Energy Metabolic Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HEK 293T Tissue Culture Protocols [ndfs.byu.edu]
- 12. Culture and transfection of HEK293T cells [protocols.io]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. genome.ucsc.edu [genome.ucsc.edu]
- 15. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic Reprogramming for Producing Energy and Reducing Power in Fumarate Hydratase Null Cells from Hereditary Leiomyomatosis Renal Cell Carcinoma | PLOS One [journals.plos.org]
- 17. tcichemicals.com [tcichemicals.com]
- 18. tipbiosystems.com [tipbiosystems.com]
- 19. Lactic Acid Measurement Lactate Assay Kit-WST Dojindo [dojindo.com]
- 20. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 21. docs.abcam.com [docs.abcam.com]
- 22. Western Blot protocol for HIF-1 alpha Antibody (NB100-134): Novus Biologicals [novusbio.com]
Application Notes and Protocols for Fumarate Hydratase-IN-2 Sodium Salt in 3D Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumarate hydratase (FH) is a crucial enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate.[1][2][3] In certain cancers, particularly hereditary leiomyomatosis and renal cell carcinoma (HLRCC), FH acts as a tumor suppressor, and its inactivation leads to the accumulation of fumarate.[4] This oncometabolite accumulation has profound effects on cellular signaling, promoting tumorigenesis through various mechanisms, including the stabilization of hypoxia-inducible factor 1α (HIF-1α) and the activation of the NRF2 pathway.[5][6][7]
Fumarate hydratase-IN-2 (FH-IN-2) sodium salt is a cell-permeable, competitive inhibitor of fumarate hydratase.[8][9] Its ability to induce a nutrient-dependent cytotoxicity makes it a valuable tool for studying the metabolic vulnerabilities of cancer cells.[8][9][10][11] Three-dimensional (3D) spheroid models are increasingly recognized as more physiologically relevant systems for cancer research and drug screening compared to traditional 2D cell cultures. They better mimic the tumor microenvironment, including nutrient and oxygen gradients, and cell-cell interactions.
These application notes provide a comprehensive guide for utilizing Fumarate hydratase-IN-2 sodium salt in 3D spheroid models to investigate its anti-cancer potential and elucidate the underlying mechanisms of action.
Product Information
| Product Name | This compound |
| Synonyms | Compound 3 |
| Mechanism of Action | Competitive inhibitor of Fumarate Hydratase[8] |
| Target | Fumarate Hydratase |
| In Vitro Activity | Ki: 4.5 µM (for Fumarate Hydratase)[8] Mean IC50: 2.2 µM (in SW620 cells under glucose-free conditions)[12] |
| Solubility | Soluble in DMSO[9] |
| Storage | Store at -20°C for up to 1 month or at -80°C for up to 6 months. Prepare stock solutions and store in aliquots to avoid repeated freeze-thaw cycles.[9] |
Signaling Pathways Affected by Fumarate Hydratase Inhibition
Inhibition of Fumarate Hydratase by FH-IN-2 leads to the accumulation of fumarate, which in turn perturbs multiple signaling pathways critical for cancer cell survival and proliferation.
Caption: Signaling cascade initiated by Fumarate Hydratase inhibition.
Experimental Workflow for 3D Spheroid Drug Testing
A general workflow for testing the efficacy of this compound in 3D spheroid models is outlined below.
Caption: Experimental workflow for 3D spheroid drug testing.
Experimental Protocols
Note: The following protocols are general guidelines. Optimization of cell numbers, incubation times, and reagent concentrations may be necessary for specific cell lines and experimental setups.
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
Materials:
-
Cancer cell line of choice (e.g., HCT116, A549, U87-MG)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask to 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 1,000-10,000 cells/100 µL). The optimal seeding density should be determined empirically for each cell line to achieve spheroids of a desired size (typically 300-500 µm in diameter after 3-4 days).
-
Carefully dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 2-4 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope.
Protocol 2: Treatment of 3D Spheroids with this compound
Materials:
-
Pre-formed 3D spheroids in a ULA 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 100 µM, based on its known Ki and IC50 values.[8][9][12] Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Gently add 50 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for the desired treatment duration (e.g., 48, 72, or 96 hours). The optimal treatment time should be determined based on the specific research question and cell line.
Protocol 3: Assessment of Spheroid Viability using a Luminescent ATP Assay
Materials:
-
Treated 3D spheroids in a 96-well plate
-
3D-compatible cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Equilibrate the 96-well plate and the viability reagent to room temperature.
-
Add a volume of the viability reagent equal to the volume of the medium in each well (e.g., 100 µL).
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control spheroids. Plot the results as a dose-response curve to determine the IC50 value of this compound in the 3D model.
Protocol 4: Western Blot Analysis of HIF-1α and NRF2 Pathway Proteins
Materials:
-
Treated 3D spheroids
-
Cold PBS
-
Spheroid lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Micro-homogenizer or sonicator
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-HIF-1α, anti-NRF2, anti-KEAP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Collect spheroids from each treatment condition by centrifugation at a low speed (e.g., 100 x g for 5 minutes).
-
Wash the spheroids twice with cold PBS.
-
Add cold lysis buffer to the spheroid pellets and lyse the cells using a micro-homogenizer or sonicator on ice.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western blotting according to standard protocols, probing for HIF-1α, NRF2, KEAP1, and a loading control like β-actin.
-
Analyze the changes in protein expression levels in response to treatment with this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Conditions | Reference |
| Ki | 4.5 µM | Biochemical assay against Fumarate Hydratase | [8][9] |
| Mean IC50 | 2.2 µM | SW620 cells, glucose-free medium | [12] |
Table 2: Example Data from a 3D Spheroid Viability Assay
| Concentration of FH-IN-2 (µM) | Average Spheroid Diameter (µm) | % Viability (Relative to Vehicle) |
| 0 (Vehicle) | 450 ± 25 | 100 |
| 1 | 430 ± 20 | 95 |
| 5 | 380 ± 18 | 75 |
| 10 | 320 ± 15 | 50 |
| 25 | 250 ± 12 | 25 |
| 50 | 180 ± 10 | 10 |
| 100 | 150 ± 8 | 5 |
| Note: This is example data and actual results may vary depending on the cell line and experimental conditions. |
Conclusion
This compound is a valuable chemical probe for investigating the consequences of FH inhibition in cancer cells. The use of 3D spheroid models provides a more physiologically relevant context to study its anti-cancer effects and the associated signaling pathways. The protocols and information provided herein offer a solid foundation for researchers to design and execute experiments aimed at understanding the therapeutic potential of targeting fumarate hydratase in a 3D tumor microenvironment. It is important to note that while the provided protocols are based on established methodologies, empirical optimization will be crucial for achieving robust and reproducible results.
References
- 1. FH fumarate hydratase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Fumarate hydratase in cancer research: scientific trends and findings over 22 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fumarate hydratase gene mutation in two young patients with sporadic uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fumarate Hydratase Deficiency in Renal Cancer Induces Glycolytic Addiction and Hypoxia-Inducible Transcription Factor 1α Stabilization by Glucose-Dependent Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fumarate hydratase inactivation in renal tumors: HIF1α, NRF2, and "cryptic targets" of transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. glpbio.com [glpbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Collection - Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - Journal of the American Chemical Society - Figshare [figshare.com]
- 12. Fumarase-IN-2 sodium Datasheet DC Chemicals [dcchemicals.com]
Application Notes and Protocols for Fumarate Hydratase-IN-2 Sodium Salt in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fumarate hydratase (FH) is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate. Inhibition of FH is a compelling therapeutic strategy for various diseases, including certain cancers where metabolic reprogramming is a key feature. Fumarate hydratase-IN-2 sodium salt is a cell-permeable, competitive inhibitor of FH. These application notes provide a comprehensive overview of its mechanism of action, relevant signaling pathways, and detailed protocols for its investigation in in vivo animal models. Due to the limited availability of public data on the in vivo use of this specific compound, the provided protocols are based on established methodologies for similar small molecule inhibitors targeting metabolic pathways and should be adapted and optimized for specific experimental contexts.
Introduction to Fumarate Hydratase Inhibition
Fumarate hydratase acts as a tumor suppressor, and its inactivation leads to the accumulation of fumarate, which functions as an oncometabolite.[1] This accumulation has profound effects on cellular signaling, primarily through the competitive inhibition of α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases.[1] This leads to the stabilization of hypoxia-inducible factor 1α (HIF-1α) under normoxic conditions, driving a pseudohypoxic state characterized by a shift to aerobic glycolysis (the Warburg effect), altered gene expression, and promotion of tumorigenesis.[2] Furthermore, FH inhibition has been shown to activate the innate immune system through the release of mitochondrial nucleic acids. This compound provides a valuable tool for studying the consequences of FH inhibition in various pathological models.
Physicochemical and In Vitro Properties
A summary of the known quantitative data for this compound is presented in Table 1.
| Parameter | Value | Reference |
| Target | Fumarate Hydratase | [3] |
| Inhibition Constant (Ki) | 4.5 µM (competitive) | [1][3] |
| Molecular Weight | 440.47 g/mol | [4] |
| Molecular Formula | C25H25N2NaO4 | [4] |
| Solubility | DMSO: 10.66 mg/mL (24.20 mM) | [4] |
| H2O: 6.25 mg/mL (14.19 mM) | [3] | |
| Storage | -20°C (solid); -80°C (in solvent for 6 months) | [4] |
| In Vivo Efficacy | Data not available | - |
| Pharmacokinetics | Data not available | - |
Table 1: Physicochemical and In Vitro Properties of this compound
Signaling Pathways Affected by Fumarate Hydratase Inhibition
The inhibition of fumarate hydratase by this compound initiates a cascade of downstream cellular events. The primary mechanism involves the accumulation of fumarate, which acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.
Caption: Fumarate Hydratase Inhibition and HIF-1α Stabilization.
Experimental Protocols for In Vivo Studies
The following protocols are generalized templates for the in vivo evaluation of this compound. It is critical to perform dose-ranging and toxicity studies to determine the optimal and safe dose for your specific animal model and experimental design.
Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile and biocompatible formulation of this compound for administration to animals.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, PBS, or a solution containing a solubilizing agent like DMSO and a surfactant like Tween 80, diluted with saline)
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Vehicle Selection: Based on preliminary solubility tests, select an appropriate vehicle. For compounds with limited aqueous solubility, a formulation containing a small percentage of DMSO (e.g., 5-10%) and a surfactant (e.g., 5-10% Tween 80) in saline is a common starting point.
-
Calculation: Calculate the required amount of this compound and vehicle to achieve the desired final concentration for dosing.
-
Dissolution: a. In a sterile vial, add the calculated amount of this compound powder. b. If using a co-solvent system, first dissolve the compound in the organic solvent (e.g., DMSO). c. Gradually add the remaining vehicle components while vortexing to ensure complete dissolution. d. If necessary, use a sonicator to aid dissolution.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the prepared formulation according to its stability, typically at 4°C for short-term use or aliquoted and frozen at -20°C or -80°C for long-term storage.[4]
Murine Xenograft Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model.
Caption: Workflow for a Murine Xenograft Efficacy Study.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line of interest (e.g., a cell line with known FH mutation or metabolic profile susceptible to FH inhibition)
-
Prepared this compound formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Animal scale
Protocol:
-
Cell Implantation: Subcutaneously inject the selected cancer cells (typically 1-10 million cells in sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Group: Administer the vehicle solution to the control group.
-
Treatment Group(s): Administer this compound at one or more predetermined doses.
-
The route of administration (e.g., intraperitoneal, oral gavage, intravenous) and dosing frequency (e.g., once daily, twice daily) need to be determined in preliminary studies.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of each animal 2-3 times per week as an indicator of toxicity.
-
Observe animals daily for any signs of distress or adverse effects.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³), or if significant weight loss (>20%) or other signs of morbidity are observed.
-
Analysis:
-
Excise tumors and record their final weight.
-
Process tumor tissue for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3), or Western blot for target engagement (e.g., HIF-1α levels).
-
Data Presentation
Quantitative data from in vivo studies should be summarized for clear comparison. The following tables provide templates for presenting efficacy and pharmacokinetic data.
| Treatment Group | N | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | 10 | Value | Value | N/A | Value |
| Fumarate hydratase-IN-2 (X mg/kg) | 10 | Value | Value | Value | Value |
| Fumarate hydratase-IN-2 (Y mg/kg) | 10 | Value | Value | Value | Value |
| Positive Control (if applicable) | 10 | Value | Value | Value | Value |
Table 2: Template for In Vivo Efficacy Data in a Xenograft Model
| Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Value (IV) | Value | Value | Value | Value | N/A |
| Value (PO) | Value | Value | Value | Value | Value |
| Value (IP) | Value | Value | Value | Value | Value |
Table 3: Template for Pharmacokinetic Parameters of this compound in Mice
Conclusion
This compound is a valuable chemical probe for investigating the biological roles of fumarate hydratase in health and disease. While robust in vitro data characterize its inhibitory activity, further in vivo studies are required to establish its pharmacokinetic profile and therapeutic efficacy. The protocols and templates provided herein offer a framework for researchers to design and execute preclinical animal studies to elucidate the potential of this compound. Careful optimization of formulation, dose, and administration route will be paramount for obtaining meaningful and reproducible results.
References
Mimicking Fumarate Hydratase Deficiency in Vitro: Application Notes and Protocols for Fumarate Hydratase-IN-2 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Fumarate hydratase-IN-2 (FH-IN-2) sodium salt, a cell-permeable and competitive inhibitor of Fumarate Hydratase (FH), to model FH deficiency in a laboratory setting. This model is critical for studying the metabolic and signaling consequences of FH loss, a key event in the pathogenesis of Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC).
Introduction to Fumarate Hydratase and its Role in Cancer
Fumarate hydratase is a crucial enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate.[1][2] Germline mutations in the FH gene lead to HLRCC, a syndrome predisposing individuals to the development of uterine and cutaneous leiomyomas, and an aggressive form of type 2 papillary renal cell carcinoma.[3] The loss of FH function results in the accumulation of the oncometabolite fumarate, which has profound effects on cellular signaling and metabolism.[4]
Fumarate accumulation competitively inhibits α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor 1α (HIF-1α) even under normoxic conditions (a phenomenon known as pseudohypoxia).[4][5] This drives a metabolic shift towards aerobic glycolysis (the Warburg effect) and promotes angiogenesis.[4] Furthermore, fumarate can cause the succination of cysteine residues on proteins such as KEAP1, leading to the activation of the NRF2 antioxidant pathway, and can induce widespread epigenetic changes by inhibiting histone and DNA demethylases.[3]
Fumarate Hydratase-IN-2 Sodium Salt: A Tool for Mimicking FH Deficiency
This compound is a potent and selective chemical probe that allows for the acute and reversible inhibition of FH in cell culture. Its use provides a valuable model to investigate the downstream consequences of fumarate accumulation without the need for genetic manipulation.
Quantitative Data for this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki (Inhibition constant) | 4.5 µM | Purified Fumarate Hydratase | [6][7][8] |
| Mechanism of Action | Competitive Inhibitor | Purified Fumarate Hydratase | [6][7][8][9] |
| Mean IC50 (antiproliferative activity) | 2.2 µM | SW620, ACHN, HCT-116, PC3, and SK-MEL-28 cancer cell lines | [10][11] |
| Observed Cellular Effect | Nutrient-dependent cytotoxicity (higher in low glucose) | Human cancer cell lines | [6][7][8][9] |
| Solubility | DMSO: 10.66 mg/mL (24.20 mM) | - | [8] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the data from the supplier, prepare a stock solution of FH-IN-2 in sterile DMSO.[8] For example, to prepare a 10 mM stock solution, dissolve 4.4 mg of FH-IN-2 (MW: 440.47 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. To enhance solubility, the tube can be warmed to 37°C and sonicated for a short period.[8]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[6][8]
Protocol for Inducing FH Deficiency in Cell Culture
Materials:
-
Cancer cell lines of interest (e.g., SW620, ACHN, HCT-116, PC3, SK-MEL-28)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
This compound stock solution (from Protocol 1)
-
Cell culture plates or flasks
Procedure:
-
Seed the cells in appropriate cell culture plates or flasks and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Prepare the working concentrations of FH-IN-2 by diluting the stock solution in a complete culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A starting range of 1 µM to 10 µM is suggested based on the known Ki and IC50 values.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of FH-IN-2 to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest FH-IN-2 concentration).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Proceed with downstream analysis.
Assessment of FH Inhibition and Downstream Effects
a) Measurement of Fumarate Accumulation (Metabolomics)
-
After treatment with FH-IN-2, wash the cells with cold PBS and quench metabolism using a cold methanol/water solution.
-
Scrape the cells and collect the extract.
-
Perform metabolite extraction and analyze fumarate levels using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). An increase in intracellular fumarate is a direct indicator of FH inhibition.
b) Western Blot Analysis for HIF-1α Stabilization
-
Lyse the FH-IN-2 treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against HIF-1α and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate secondary antibody and visualize the protein bands. An increase in HIF-1α protein levels under normoxic conditions indicates successful mimicking of the pseudohypoxic state.
c) Analysis of NRF2 Pathway Activation
-
Perform western blot analysis for NRF2 and its downstream targets (e.g., NQO1, GCLC). An increase in the nuclear localization of NRF2 and the expression of its target genes would indicate activation of this pathway.
d) Cell Proliferation and Viability Assays
-
To assess the nutrient-dependent cytotoxicity, culture cells in a complete medium and a glucose-deprived medium in the presence of varying concentrations of FH-IN-2.
-
Measure cell viability and proliferation using assays such as MTT, CellTiter-Glo, or direct cell counting. A greater cytotoxic effect is expected in the absence of glucose.[10]
Visualizations of Signaling Pathways and Workflows
Caption: Signaling pathways affected by FH inhibition.
Caption: Experimental workflow for using FH-IN-2.
Caption: Mimicking genetic FH deficiency with FH-IN-2.
References
- 1. Depletion of Fumarate Hydratase, an Essential TCA Cycle Enzyme, Drives Proliferation in a Two-Step Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. probiologists.com [probiologists.com]
- 3. Fumarate hydratase inactivation in renal tumors: HIF1α, NRF2, and “cryptic targets” of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fumarate Hydratase Deficiency in Renal Cancer Induces Glycolytic Addiction and Hypoxia-Inducible Transcription Factor 1α Stabilization by Glucose-Dependent Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. glpbio.com [glpbio.com]
- 9. Identification of fumarate hydratase inhibitors with nutrient-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fumarase-IN-2 sodium Datasheet DC Chemicals [dcchemicals.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Fumarate Hydratase-IN-2 Sodium Salt in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, no specific preclinical or clinical studies have been published detailing the use of Fumarate Hydratase-IN-2 (FH-IN-2) sodium salt in combination with other therapeutic agents. The following application notes and protocols are based on the known mechanism of action of fumarate hydratase inhibitors and provide a scientifically guided framework for investigating potential combination therapies. The quantitative data presented is hypothetical and for illustrative purposes.
Introduction
Fumarate hydratase (FH) is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate.[1] Inhibition of FH leads to the accumulation of intracellular fumarate, an oncometabolite that has profound effects on cellular signaling and metabolism. Fumarate hydratase-IN-2 sodium salt is a cell-permeable, competitive inhibitor of fumarate hydratase with a Ki of 4.5 μM.[2][3][4] Its use in cancer research is predicated on exploiting the metabolic vulnerabilities of tumors, particularly those with existing metabolic alterations.
Inhibition of FH by compounds like FH-IN-2 sodium salt leads to two major downstream consequences that are relevant for combination therapies:
-
Pseudohypoxia via HIF-1α Stabilization: Accumulated fumarate competitively inhibits prolyl hydroxylases, enzymes responsible for the degradation of Hypoxia-Inducible Factor 1α (HIF-1α).[5] This leads to the stabilization and activation of HIF-1α even under normoxic conditions, a state known as pseudohypoxia.[5] Activated HIF-1α upregulates genes involved in angiogenesis (e.g., VEGF), glucose metabolism (glycolysis), and cell survival.[5]
-
Activation of the NRF2 Antioxidant Pathway: Fumarate can covalently modify cysteine residues on KEAP1, the negative regulator of Nuclear factor erythroid 2-related factor 2 (NRF2).[6][7] This modification, known as succination, prevents the degradation of NRF2, leading to its accumulation and the activation of antioxidant response genes.[6][7][8] While this provides a survival advantage against oxidative stress, it can also create therapeutic vulnerabilities.
These downstream effects provide a strong rationale for exploring combination therapies with FH-IN-2 sodium salt to achieve synergistic anti-cancer effects.
Potential Combination Strategies
Based on the mechanism of FH inhibition, rational combination strategies include:
-
Targeting the HIF-1α Pathway: Combining FH-IN-2 sodium salt with inhibitors of pathways activated by HIF-1α, such as anti-angiogenic agents (e.g., VEGF/VEGFR inhibitors like Bevacizumab or Sunitinib) or inhibitors of glycolysis.
-
Exploiting NRF2-Mediated Dependencies: The constitutive activation of NRF2 can create dependencies that may be targeted. For instance, combination with agents that induce high levels of oxidative stress could overwhelm the NRF2-mediated antioxidant capacity.
-
Targeting DNA Damage Response: FH has a role in the DNA damage response (DDR).[1][9] Combining FH-IN-2 sodium salt with DNA damaging agents (e.g., certain chemotherapies or PARP inhibitors) could be a viable strategy.
Data Presentation
The following tables represent hypothetical data from preclinical studies evaluating the combination of this compound with a hypothetical HIF-1α pathway inhibitor, "Drug X".
Table 1: In Vitro Cytotoxicity of FH-IN-2 Sodium Salt and Drug X in Monotherapy and Combination in a Renal Cancer Cell Line.
| Treatment | IC50 (µM) |
| FH-IN-2 Sodium Salt | 15.2 |
| Drug X | 8.5 |
| FH-IN-2 Sodium Salt + Drug X (1:1 ratio) | 4.3 |
Table 2: Synergy Analysis of FH-IN-2 Sodium Salt and Drug X Combination.
| Drug Combination (Concentration, µM) | Fractional Inhibition (FH-IN-2) | Fractional Inhibition (Drug X) | Observed Combined Inhibition | Bliss Synergy Score* |
| 5 + 2.5 | 0.33 | 0.29 | 0.68 | 0.15 |
| 10 + 5 | 0.66 | 0.59 | 0.92 | 0.27 |
| 15 + 7.5 | 0.82 | 0.78 | 0.98 | 0.16 |
*Bliss Synergy Score > 0 indicates synergy, ≈ 0 indicates additivity, and < 0 indicates antagonism.
Table 3: In Vivo Efficacy of FH-IN-2 Sodium Salt and Drug X in a Xenograft Model.
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| FH-IN-2 Sodium Salt (20 mg/kg) | 35 |
| Drug X (10 mg/kg) | 42 |
| FH-IN-2 Sodium Salt (20 mg/kg) + Drug X (10 mg/kg) | 85 |
Experimental Protocols
Cell Viability Assay for Synergy Analysis
Objective: To determine the cytotoxic effects of FH-IN-2 sodium salt and a combination agent, alone and in combination, and to quantify synergistic interactions.
Materials:
-
Cancer cell line of interest (e.g., renal cancer cell line with known metabolic profile)
-
Complete cell culture medium
-
This compound
-
Combination agent (e.g., "Drug X")
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capability
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of FH-IN-2 sodium salt and the combination drug ("Drug X") in complete medium.
-
For single-drug treatments, add 100 µL of the drug dilutions to the respective wells. For combination treatments, add 50 µL of each drug at the desired concentrations. For control wells, add medium with vehicle (e.g., DMSO).
-
Incubate the plate for 72 hours.
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each treatment and assess synergy using a suitable model (e.g., Bliss independence model or Chou-Talalay method).
Western Blot for HIF-1α and NRF2 Activation
Objective: To assess the effect of FH-IN-2 sodium salt, alone and in combination with another agent, on the protein levels of HIF-1α and NRF2.
Materials:
-
Cancer cells treated as in the cell viability assay
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-HIF-1α, anti-NRF2, anti-Lamin B (nuclear marker), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse treated cells with RIPA buffer. For HIF-1α and NRF2, which translocate to the nucleus, nuclear extraction is recommended for a stronger signal.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of FH-IN-2 sodium salt in combination with another agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells for implantation
-
This compound formulated for in vivo use
-
Combination agent formulated for in vivo use
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, FH-IN-2 sodium salt alone, Drug X alone, Combination).
-
Administer treatments according to a pre-defined schedule (e.g., daily, twice weekly) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizations
Caption: Signaling pathway of Fumarate Hydratase inhibition.
Caption: Experimental workflow for combination therapy evaluation.
References
- 1. Depletion of Fumarate Hydratase, an Essential TCA Cycle Enzyme, Drives Proliferation in a Two-Step Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. Fumarate Hydratase Deficiency in Renal Cancer Induces Glycolytic Addiction and Hypoxia-Inducible Transcription Factor 1α Stabilization by Glucose-Dependent Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fumarate Mediates a Chronic Proliferative Signal in Fumarate Hydratase-Inactivated Cancer Cells by Increasing Transcription and Translation of Ferritin Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fumarate Mediates a Chronic Proliferative Signal in Fumarate Hydratase-Inactivated Cancer Cells by Increasing Transcription and Translation of Ferritin Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fumarate hydratase inactivation in renal tumors: HIF1α, NRF2, and “cryptic targets” of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Depletion of Fumarate Hydratase, an Essential TCA Cycle Enzyme, Drives Proliferation in a Two-Step Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fumarate Hydratase-IN-2 Sodium Salt for Inducing a Warburg-like Phenotype
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumarate hydratase (FH) is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to malate.[1] Loss of FH function, either through genetic mutation or chemical inhibition, leads to the accumulation of intracellular fumarate.[1] This accumulation has profound effects on cellular metabolism and signaling, notably inducing a metabolic switch to aerobic glycolysis, a phenomenon known as the Warburg effect, even in the presence of ample oxygen (pseudohypoxia).[2][3] Fumarate hydratase-IN-2 (FH-IN-2) sodium salt is a cell-permeable, competitive inhibitor of fumarate hydratase, making it a valuable tool for studying the metabolic consequences of FH inhibition and for inducing a Warburg-like phenotype in vitro.[4][5] These application notes provide detailed protocols for utilizing FH-IN-2 to investigate its effects on cellular metabolism and target engagement.
Mechanism of Action
Inhibition of fumarate hydratase by FH-IN-2 leads to an accumulation of fumarate.[5] Fumarate, in turn, acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs).[6] Under normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), targeting it for proteasomal degradation.[6] By inhibiting PHDs, the accumulated fumarate prevents HIF-1α degradation, leading to its stabilization and accumulation.[6] Stabilized HIF-1α translocates to the nucleus and activates the transcription of genes that promote a glycolytic phenotype, including glucose transporters (e.g., GLUT1) and enzymes like lactate dehydrogenase A (LDHA), which converts pyruvate to lactate.[6][7] This metabolic reprogramming is a hallmark of the Warburg effect.
Quantitative Data
The following table summarizes the known quantitative data for Fumarate hydratase-IN-2 sodium salt.
| Parameter | Value | Cell Line/System | Conditions | Reference |
| Ki | 4.5 µM | Purified Fumarate Hydratase | Biochemical Assay | [4][5] |
| IC50 | 2.2 µM | SW620 cells | Glucose-deprived media | [2] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of FH-IN-2 to fumarate hydratase within intact cells. The principle of CETSA is that ligand binding can alter the thermal stability of a protein.[8][9]
Materials:
-
Cells of interest (e.g., HEK293T, SW620)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, etc.)
-
Primary antibody against Fumarate Hydratase
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a culture plate and grow to 80-90% confluency.
-
Treat cells with various concentrations of FH-IN-2 (e.g., 0.1, 1, 10, 50 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by a cooling step to 4°C.[8]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against fumarate hydratase.
-
Incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for fumarate hydratase at each temperature for both treated and untreated samples.
-
Plot the percentage of soluble FH relative to the non-heated control against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of FH-IN-2 indicates target engagement.
-
References
- 1. Depletion of Fumarate Hydratase, an Essential TCA Cycle Enzyme, Drives Proliferation in a Two-Step Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fumarase-IN-2 sodium Datasheet DC Chemicals [dcchemicals.com]
- 3. Targeting the Warburg effect: A revisited perspective from molecular mechanisms to traditional and innovative therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Targeting Cancer Metabolism - Revisiting the Warburg Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
Application Notes and Protocols: Fumarate Hydratase-IN-2 Sodium Salt in Cytotoxicity and Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumarate hydratase (FH) is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate. In certain cancers, particularly hereditary leiomyomatosis and renal cell carcinoma (HLRCC), FH acts as a tumor suppressor, and its inactivation leads to the accumulation of fumarate.[1] This accumulation, termed oncometabolism, drives oncogenesis by stabilizing the hypoxia-inducible factor 1-alpha (HIF-1α) and activating the NRF2 antioxidant pathway, promoting a metabolic shift towards aerobic glycolysis (the Warburg effect), and increasing cell proliferation and angiogenesis.[1]
Fumarate hydratase-IN-2 sodium salt is a cell-permeable, competitive inhibitor of fumarate hydratase.[2] Its inhibition of FH mimics the metabolic state of FH-deficient cancers, making it a valuable tool for studying the biology of these tumors and for identifying potential therapeutic strategies. A key characteristic of FH inhibition is the resulting cellular dependency on glucose for survival, leading to nutrient-dependent cytotoxicity.[2] This document provides detailed application notes and protocols for the use of this compound in cytotoxicity and viability assays.
Data Presentation
The cytotoxic effects of this compound are highly dependent on the metabolic state of the cells, particularly their reliance on glycolysis. The following table summarizes the available quantitative data for this compound.
| Compound | Cell Line | Assay | Condition | IC50 / Ki | Reference |
| This compound (Compound 3) | SW620 (human colon adenocarcinoma) | Proliferation Assay | Leibovitz's L-15 Medium (low glucose) | 2.2 µM | [2] |
| This compound (Compound 3) | SW620 | Proliferation Assay | DMEM (high glucose) | > 25 µM | [2] |
| This compound (Compound 3) | ACHN (human renal cell adenocarcinoma) | Proliferation Assay | Leibovitz's L-15 Medium (low glucose) | ~5 µM | [2] |
| This compound (Compound 3) | HCT-116 (human colon cancer) | Proliferation Assay | Leibovitz's L-15 Medium (low glucose) | > 25 µM | [2] |
| This compound (Compound 3) | PC3 (human prostate adenocarcinoma) | Proliferation Assay | Leibovitz's L-15 Medium (low glucose) | > 25 µM | [2] |
| This compound (Compound 3) | SK-MEL-28 (human malignant melanoma) | Proliferation Assay | Leibovitz's L-15 Medium (low glucose) | > 25 µM | [2] |
| This compound (Compound 3) | Purified Fumarate Hydratase | In vitro enzyme inhibition | - | Ki = 4.5 µM | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Fumarate Hydratase Inhibition
Inhibition of Fumarate Hydratase (FH) by this compound leads to the accumulation of fumarate. This has two major downstream effects that promote a cancer-like phenotype. Firstly, fumarate competitively inhibits prolyl hydroxylases (PHDs), which are responsible for the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). The resulting stabilization of HIF-1α leads to the transcription of genes that promote angiogenesis, glucose uptake, and glycolysis. Secondly, fumarate can cause the succination of cysteine residues on KEAP1, preventing it from targeting NRF2 for degradation. The stabilized NRF2 then translocates to the nucleus and activates the transcription of antioxidant response genes.
Caption: Fumarate Hydratase inhibition signaling cascade.
Experimental Workflow: Nutrient-Dependent Cytotoxicity Assay
This workflow outlines the key steps for assessing the nutrient-dependent cytotoxicity of this compound. The core principle is to compare the inhibitor's effect on cell viability in media that forces reliance on oxidative phosphorylation (e.g., galactose-containing or low glucose media) versus media that allows for robust glycolysis (high glucose media).
References
Assessing Metabolic Reprogramming with Fumarate Hydratase-IN-2 Sodium Salt using the Agilent Seahorse XF Analyzer
APPLICATION NOTE
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fumarate hydratase (FH) is a crucial enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, where it catalyzes the reversible hydration of fumarate to L-malate.[1][2] Beyond its role in central carbon metabolism, FH also functions as a tumor suppressor.[3][4] Germline mutations in the FH gene are associated with Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC), a syndrome predisposing individuals to various tumors.[1][5] The loss of FH function leads to the accumulation of fumarate, which acts as an "oncometabolite."[6] High levels of fumarate can competitively inhibit other metabolic enzymes and stabilize hypoxia-inducible factors (HIFs), leading to a profound metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[4][6] This metabolic reprogramming is a hallmark of many cancers.[1]
Fumarate hydratase-IN-2 (FH-IN-2) sodium salt is a cell-permeable, competitive inhibitor of fumarate hydratase.[7] Pharmacological inhibition of FH with this small molecule provides a powerful tool to study the acute metabolic consequences of FH dysfunction. This application note provides detailed protocols for using the Agilent Seahorse XF Analyzer to measure the real-time effects of FH-IN-2 on cellular metabolism, specifically mitochondrial respiration and glycolysis. The Seahorse XF technology measures the two major energy-producing pathways—oxidative phosphorylation (via the oxygen consumption rate, OCR) and glycolysis (via the extracellular acidification rate, ECAR)—in live cells.[8][9]
Data Presentation
Quantitative data for the inhibitor and expected experimental outcomes are summarized in the tables below.
Table 1: Properties of Fumarate Hydratase-IN-2 Sodium Salt
| Property | Value | Reference |
| Mechanism of Action | Competitive inhibitor of Fumarate Hydratase | [7] |
| Inhibition Constant (Ki) | 4.5 µM | [7] |
| Cell Permeability | Yes | [7] |
| Observed Cytotoxicity | Nutrient-dependent; increased activity in low-glucose conditions | [7] |
Table 2: Template for Expected Seahorse XF Data Following FH-IN-2 Treatment
| Metabolic Parameter | Control (Vehicle) | FH-IN-2 Treated | Expected Outcome |
| Basal OCR (pmol/min) | Value | Value | ↓ Decrease: Inhibition of the TCA cycle reduces substrate flow to the electron transport chain (ETC).[4] |
| Maximal Respiration (pmol/min) | Value | Value | ↓↓ Significant Decrease: Reduced TCA cycle function limits the maximal capacity of the ETC.[10] |
| Spare Respiratory Capacity | Value | Value | ↓↓ Significant Decrease: Indicates reduced cellular fitness and inability to respond to energy stress.[11] |
| Basal ECAR (mpH/min) | Value | Value | ↑ Increase: Cells compensate for mitochondrial inhibition by upregulating glycolysis.[4] |
| Compensatory Glycolysis (mpH/min) | Value | Value | ↑↑ Significant Increase: After blocking oxidative phosphorylation, cells become highly reliant on glycolysis.[7] |
Experimental Protocols
These protocols are designed for a 96-well Seahorse XF plate format but can be adapted for other formats.
Protocol 1: Cell Seeding for Seahorse XF Assay
-
Day 1: Seed Cells
-
Determine the optimal cell seeding density for your cell type to achieve 80-90% confluency at the time of the assay. This typically ranges from 10,000 to 80,000 cells per well.
-
Harvest and count cells. Resuspend cells in their normal growth medium.
-
Seed 80 µL of the cell suspension into each well of a Seahorse XF96 cell culture microplate. Do not seed cells in the four corner wells, which are used for background correction.[12]
-
Allow the plate to sit at room temperature in a sterile hood for 45-60 minutes to ensure even cell distribution.[12]
-
Incubate the plate overnight in a 37°C, 5% CO₂ incubator.
-
-
Day 1: Hydrate the Sensor Cartridge
-
Add 200 µL of sterile, ultrapure water to each well of the Seahorse XF96 utility plate.
-
Place the sensor cartridge onto the utility plate, ensuring the sensors are submerged.
-
Incubate the hydrated cartridge in a 37°C non-CO₂ incubator overnight.[12]
-
Protocol 2: Preparation of Compounds and Assay Medium
-
Day 2: Prepare Seahorse XF Assay Medium
-
Day 2: Prepare this compound
-
Prepare a stock solution of FH-IN-2 (e.g., 10 mM in DMSO or sterile water, check solubility data from the supplier). Store as single-use aliquots at -80°C.
-
On the day of the assay, thaw an aliquot and dilute it in the prepared Seahorse XF assay medium to create a working stock. This stock should be 10X the final desired concentration in the well (e.g., for a 10 µM final concentration, prepare a 100 µM working stock).
-
-
Day 2: Prepare Seahorse XF Assay Reagents (Mito Stress or Glycolytic Rate)
Protocol 3: Seahorse XF Mito Stress Test with FH-IN-2
This protocol measures the impact of FH inhibition on mitochondrial function.
-
Pre-Assay Cell Preparation
-
Remove the cell culture plate from the incubator. Gently wash the cells once with 150-200 µL of pre-warmed Seahorse XF assay medium.[12]
-
Add 180 µL of assay medium to each well. For wells receiving the inhibitor, this medium should contain the final desired concentration of FH-IN-2. For control wells, add medium with the equivalent concentration of vehicle (e.g., DMSO).
-
Incubate the plate in a 37°C non-CO₂ incubator for 45-60 minutes to allow for pre-equilibration and inhibitor action.[9]
-
-
Instrument Setup
-
Remove the utility plate with water from the sensor cartridge and replace it with a utility plate containing 200 µL/well of Seahorse XF Calibrant. Incubate the cartridge at 37°C in a non-CO₂ incubator for at least 45 minutes.[12]
-
Load the injection ports of the sensor cartridge with 20 µL of 10X oligomycin (Port A), 22 µL of 10X FCCP (Port B), and 25 µL of 10X Rotenone/Antimycin A (Port C).
-
Load the sensor cartridge into the Seahorse XF Analyzer for calibration.
-
-
Run the Assay
-
Once calibration is complete, the instrument will prompt you to replace the calibrant utility plate with your cell culture plate.
-
Start the assay. The instrument will measure basal OCR and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[11]
-
Protocol 4: Seahorse XF Glycolytic Rate Assay with FH-IN-2
This protocol measures how FH inhibition affects the rate of glycolysis.
-
Pre-Assay Cell Preparation
-
Follow the same cell washing and pre-incubation steps as in Protocol 3, treating the designated wells with FH-IN-2 or vehicle.
-
-
Instrument Setup
-
Run the Assay
-
After calibration, replace the utility plate with your cell culture plate and begin the measurement.
-
The instrument will measure basal ECAR and OCR. The first injection of Rotenone/Antimycin A shuts down mitochondrial respiration, forcing the cells to rely on glycolysis and revealing the compensatory glycolytic rate.[8] The second injection of 2-DG, a glycolysis inhibitor, confirms that the measured ECAR is due to glycolysis.[16]
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Fumarate Hydratase role in the TCA cycle and its inhibition.
Experimental Workflow Diagram
Caption: Workflow for Seahorse XF assay with FH-IN-2 treatment.
References
- 1. Fumarate hydratase (FH) and cancer: a paradigm of oncometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Depletion of Fumarate Hydratase, an Essential TCA Cycle Enzyme, Drives Proliferation in a Two-Step Model [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fumarate hydratase in cancer: a multifaceted tumour suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fumarate hydratase in cancer research: scientific trends and findings over 22 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Depletion of Fumarate Hydratase, an Essential TCA Cycle Enzyme, Drives Proliferation in a Two-Step Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 10. rupress.org [rupress.org]
- 11. agilent.com [agilent.com]
- 12. tabaslab.com [tabaslab.com]
- 13. cpu.edu.cn [cpu.edu.cn]
- 14. Metabolomic studies using Seahorse flux analyzer [bio-protocol.org]
- 15. agilent.com [agilent.com]
- 16. hpst.cz [hpst.cz]
Application Notes and Protocols for Western Blot Analysis of HIF-1α Following Treatment with Fumarate Hydratase-IN-2 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of Hypoxia-Inducible Factor-1 alpha (HIF-1α) by Western blot in cultured cells treated with Fumarate hydratase-IN-2 sodium salt, a known inhibitor of Fumarate Hydratase (FH). Inhibition of FH leads to the accumulation of fumarate, which competitively inhibits HIF prolyl hydroxylases (HPHs), resulting in the stabilization and accumulation of HIF-1α, even under normoxic conditions (a state known as pseudohypoxia).[1][2][3][4]
Introduction to Fumarate Hydratase and HIF-1α Regulation
Fumarate hydratase is a key enzyme in the tricarboxylic acid (TCA) cycle, where it catalyzes the conversion of fumarate to L-malate.[1][5] Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by HPHs, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by rapid proteasomal degradation.[6] When FH is inhibited, the resulting accumulation of intracellular fumarate acts as a competitive inhibitor of HPHs.[3][4] This prevents HIF-1α hydroxylation, leading to its stabilization, nuclear translocation, and the activation of downstream target genes involved in processes such as glycolysis and angiogenesis.[1][2][6] The study of HIF-1α stabilization via FH inhibition is critical for understanding certain cancers, such as Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC), and for the development of targeted therapies.[4][7][8]
Data Presentation
The following table summarizes hypothetical quantitative data representing the expected outcome of treating a cell line (e.g., HEK293T or a renal cell carcinoma line) with varying concentrations of this compound. The data illustrates a dose-dependent increase in HIF-1α protein levels.
| Treatment Group | Concentration (µM) | Treatment Time (hours) | HIF-1α Protein Level (Normalized to β-actin) | Fold Change (vs. Vehicle) |
| Vehicle (DMSO) | 0 | 24 | 1.0 | 1.0 |
| Fumarate hydratase-IN-2 | 10 | 24 | 3.5 | 3.5 |
| Fumarate hydratase-IN-2 | 25 | 24 | 7.2 | 7.2 |
| Fumarate hydratase-IN-2 | 50 | 24 | 12.8 | 12.8 |
| Positive Control (CoCl₂) | 100 | 6 | 15.0 | 15.0 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Fumarate Hydratase inhibition leads to HIF-1α stabilization.
Caption: Western Blot workflow for HIF-1α detection.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293T, UMRC6, or other renal cell carcinoma lines) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Growth: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Prepare serial dilutions to achieve the desired final concentrations.
-
Cell Treatment:
-
Vehicle Control: Treat cells with the same volume of solvent used for the inhibitor.
-
Inhibitor Treatment: Treat cells with the desired concentrations of this compound for the specified time (e.g., 24 hours).
-
Positive Control: Treat a separate set of cells with a known HIF-1α stabilizing agent, such as cobalt chloride (CoCl₂) at 100 µM for 6 hours, or deferoxamine (DFO) at 100 µM for 12-24 hours.[9]
-
Negative Control: Untreated or vehicle-treated cells serve as the negative control for HIF-1α stabilization.
-
Whole-Cell Lysate Preparation
Critical Note: HIF-1α is rapidly degraded under normoxic conditions. All steps should be performed quickly and on ice to minimize protein degradation.
-
Aspirate Media: After treatment, quickly aspirate the cell culture medium.
-
Wash: Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.[6] For enhanced HIF-1α stability, consider adding CoCl₂ to the lysis buffer.[10]
-
Scrape and Collect: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect Supernatant: Carefully transfer the supernatant (containing the whole-cell protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix the desired amount of protein (20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[9]
Western Blot Protocol for HIF-1α Detection
-
SDS-PAGE: Load 20-50 µg of total protein per lane onto a 7.5% SDS-polyacrylamide gel.[11] Also, load a protein molecular weight marker. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Confirm successful transfer by staining the membrane with Ponceau S.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α (e.g., rabbit anti-HIF-1α) diluted in blocking buffer (typically 1:500 to 1:2000) overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:5000 to 1:10000) for 1 hour at room temperature.[11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[11]
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control protein, such as β-actin or α-tubulin, to ensure equal protein loading across all lanes.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the HIF-1α band intensity to the corresponding loading control band intensity for each sample.
References
- 1. Fumarate hydratase inactivation in renal tumors: HIF1α, NRF2, and “cryptic targets” of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. HIF overexpression correlates with biallelic loss of fumarate hydratase in renal cancer: novel role of fumarate in regulation of HIF stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FH fumarate hydratase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Fumarate Hydratase Deficiency in Renal Cancer Induces Glycolytic Addiction and Hypoxia-Inducible Transcription Factor 1α Stabilization by Glucose-Dependent Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fumarate hydratase deficiency and cancer: activation of hypoxia signaling? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fumarate hydratase inactivation in renal tumors: HIF1α, NRF2, and "cryptic targets" of transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
Application Notes and Protocols: Metabolomics Analysis Following Fumarate Hydratase-IN-2 Sodium Salt Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumarate hydratase (FH) is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, where it catalyzes the reversible hydration of fumarate to L-malate.[1] In addition to its role in central carbon metabolism, FH also has a cytosolic isoform involved in amino acid metabolism.[1] Genetic inactivation of FH is associated with hereditary leiomyomatosis and renal cell cancer (HLRCC), highlighting its role as a tumor suppressor.[1] Inhibition of FH leads to the accumulation of fumarate, which has been identified as an oncometabolite. Elevated fumarate levels can competitively inhibit α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases, leading to the stabilization of hypoxia-inducible factor 1α (HIF-1α) even under normoxic conditions. This pseudohypoxic state can promote a metabolic shift towards glycolysis and support tumor growth.[2][3]
Fumarate hydratase-IN-2 sodium salt is a cell-permeable and competitive inhibitor of fumarate hydratase with a Ki of 4.5 μM.[4][5] This compound serves as a valuable tool for studying the downstream metabolic and signaling consequences of FH inhibition in a controlled cellular context. Understanding these metabolic perturbations is crucial for elucidating disease mechanisms and for the development of novel therapeutic strategies.
This document provides detailed protocols for the use of this compound in cell-based assays, followed by metabolomics analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify changes in the cellular metabolome.
Data Presentation
Table 1: Relative Abundance of Key Metabolites Following FH Inhibition
| Metabolite | Control (Vehicle) | FH-IN-2 (10 µM, 24h) | Fold Change | p-value |
| Fumarate | 1.00 ± 0.15 | 15.20 ± 2.10 | 15.20 | < 0.001 |
| Malate | 1.00 ± 0.12 | 0.45 ± 0.08 | -2.22 | < 0.01 |
| Succinate | 1.00 ± 0.20 | 1.15 ± 0.18 | 1.15 | > 0.05 |
| α-Ketoglutarate | 1.00 ± 0.18 | 0.85 ± 0.10 | -1.18 | > 0.05 |
| Lactate | 1.00 ± 0.25 | 2.50 ± 0.35 | 2.50 | < 0.01 |
| Glutathione | 1.00 ± 0.14 | 0.70 ± 0.09 | -1.43 | < 0.05 |
Data are represented as mean relative abundance ± standard deviation (n=3). Fold change is calculated as the ratio of the mean abundance in the treated group to the control group. Statistical significance was determined using a Student's t-test.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol describes the treatment of adherent cancer cell lines (e.g., UOK262, a human renal cell carcinoma line with FH deficiency, can be used as a positive control) with this compound.
Materials:
-
Adherent cancer cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound (prepare a 10 mM stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 2 x 10^5 cells/well).[6]
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
On the following day, prepare working solutions of this compound in complete culture medium. A final concentration of 10 µM is recommended as a starting point. Prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
Metabolite Extraction
This protocol details the quenching of metabolism and extraction of intracellular metabolites for LC-MS analysis.[6][7][8]
Materials:
-
Treated and control cells in 6-well plates
-
Ice-cold 0.9% NaCl solution
-
Ice-cold methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge (refrigerated)
-
Dry ice
Procedure:
-
Place the 6-well plates on ice to quench cellular metabolism.
-
Aspirate the culture medium.
-
Quickly wash the cells twice with 1 mL of ice-cold 0.9% NaCl solution.
-
Add 1 mL of ice-cold methanol to each well.
-
Incubate the plates on dry ice for 15 minutes to ensure complete inactivation of enzymes.[6]
-
Using a cell scraper, scrape the cells in the methanol and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[6]
-
Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.
-
Store the metabolite extracts at -80°C until LC-MS analysis.
LC-MS Analysis of Fumarate and Related Metabolites
This protocol provides a general framework for the analysis of polar metabolites using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer. Specific parameters may need to be optimized based on the instrument used.[9]
Materials:
-
Metabolite extracts
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)
-
C18 reverse-phase analytical column (e.g., Phenomenex Synergi™ Polar-RP, 150 x 2 mm, 4 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Chromatographic Separation:
-
Set the column oven temperature to 35°C.
-
Set the flow rate to 0.25 mL/min.
-
Use a gradient elution as follows:
-
0-2 min: 2% B
-
2-10 min: 2% to 98% B
-
10-12 min: 98% B
-
12-12.1 min: 98% to 2% B
-
12.1-15 min: 2% B
-
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode.
-
Acquire data in a mass range of m/z 50-1000.
-
Use the following settings as a starting point:
-
Capillary voltage: 3.0 kV
-
Source temperature: 120°C
-
Desolvation gas temperature: 350°C
-
Desolvation gas flow: 600 L/hr
-
-
For targeted analysis of fumarate, monitor the [M-H]- ion at m/z 115.0032.
-
Mandatory Visualization
Caption: Experimental workflow for metabolomics analysis.
Caption: Signaling pathway affected by FH inhibition.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Fumarate Hydratase Deficiency in Renal Cancer Induces Glycolytic Addiction and Hypoxia-Inducible Transcription Factor 1α Stabilization by Glucose-Dependent Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetically Lethal Interactions of Heme Oxygenase-1 and Fumarate Hydratase Genes [mdpi.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 7. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. LC-MS/MS analysis of fumarate, succinate, and total 2HG [bio-protocol.org]
Application Note: Fumarate Hydratase-IN-2 Sodium Salt for Studying Oncometabolite Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fumarate hydratase (FH) is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, where it catalyzes the reversible hydration of fumarate to L-malate[1][2][3]. In certain cancers, such as Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC), loss-of-function mutations in the FH gene lead to the accumulation of its substrate, fumarate[4][5]. Fumarate, in this context, acts as an "oncometabolite," a small molecule that can drive malignant transformation[4][6]. It exerts its oncogenic effects by competitively inhibiting α-ketoglutarate-dependent dioxygenases, leading to widespread changes in cell signaling, epigenetics, and metabolism[3][7].
Fumarate Hydratase-IN-2 sodium salt is a representative small molecule inhibitor designed to pharmacologically block FH activity. By mimicking the genetic loss of FH, this tool compound enables researchers to study the downstream consequences of fumarate accumulation in various cell models. This application note provides an overview of the signaling pathways affected, quantitative data for representative FH inhibitors, and detailed protocols for key experimental applications.
Mechanism of Action: Fumarate as an Oncometabolite
Inhibition of Fumarate Hydratase (FH) by a chemical inhibitor like FH-IN-2 leads to a significant intracellular buildup of fumarate. This accumulation triggers a cascade of signaling events primarily through two mechanisms:
-
Pseudohypoxia via HIF-1α Stabilization: Fumarate competitively inhibits prolyl hydroxylases (PHDs), enzymes that require α-ketoglutarate and are responsible for marking the Hypoxia-Inducible Factor 1α (HIF-1α) for degradation under normal oxygen conditions (normoxia)[7][8]. PHD inhibition leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of genes involved in angiogenesis (e.g., VEGF), and a metabolic shift toward glycolysis (the Warburg effect)[7]. This state is often referred to as "pseudohypoxia" because the cellular response mimics a low-oxygen environment.
-
Covalent Modification (Succination) and Epigenetic Alterations: As an electrophile, fumarate can react non-enzymatically with cysteine residues on proteins in a process called succination[6]. This post-translational modification can alter protein function. A key target is KEAP1, which leads to the activation of the NRF2 antioxidant response pathway[9]. Furthermore, by inhibiting other α-ketoglutarate-dependent dioxygenases like histone and DNA demethylases, fumarate can induce widespread epigenetic changes, contributing to oncogenesis[5][7]. Recent studies also link FH inhibition and fumarate accumulation to the activation of the cGAS-STING inflammatory pathway[9][10].
Quantitative Data
While specific data for a compound named "this compound" is not available in the surveyed literature, the table below summarizes quantitative data for a representative, published FH inhibitor. This information can serve as a starting point for determining effective concentrations in experimental setups.
| Compound Class | Compound Name | Assay Type | Target | Value | Reference |
| Carboxylic Acid | Compound 3 (from Takeuchi et al.) | Biochemical Inhibition Assay | Human Fumarate Hydratase | K_i_ = 4.5 µM (competitive) | [11] |
| Metabolite | Diethyl malate | Cell Proliferation Assay | HEK-293T FH-KO cells | 250 µM (rescues growth) | [1] |
Experimental Protocols
The following protocols are generalized methods for studying the effects of FH inhibition. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay
This protocol is used to assess the effect of FH-IN-2 on cell proliferation and cytotoxicity. The MTT assay is described here as an example that measures metabolic activity.[12][13]
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., HEK293, UOK262)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of FH-IN-2 in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis for FH and Downstream Targets
This protocol allows for the detection of changes in protein levels, such as the knockdown of FH and the stabilization of downstream targets like HIF-1α.[1][10]
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FH[14][15], anti-HIF-1α, anti-p-IRF3[10])
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Seed cells in 6-well plates and treat with FH-IN-2 for the desired time. Wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, and boil for 5 minutes. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: Metabolite Extraction and Analysis for Fumarate Accumulation
This protocol describes the preparation of cell extracts for the analysis of intracellular fumarate levels by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17]
Materials:
-
6-well or 10 cm cell culture dishes
-
Cell line of interest
-
This compound
-
Ice-cold PBS
-
80% Methanol (pre-chilled to -80°C)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Culture and Treatment: Grow cells to ~80-90% confluency in appropriate culture dishes and treat with FH-IN-2 for the desired time.
-
Quenching and Washing: Aspirate the culture medium. To quench metabolic activity, quickly wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each 10 cm dish (or a proportionally smaller volume for smaller dishes).
-
Cell Harvesting: Use a cell scraper to scrape the cells in the methanol solution. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Lysis and Precipitation: Vortex the tube vigorously for 1 minute. Centrifuge at maximum speed for 15 minutes at 4°C to pellet cell debris and precipitated protein.
-
Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Analysis: The dried pellet can be stored at -80°C or reconstituted in an appropriate solvent for analysis by a core facility or collaborator using a validated GC-MS or LC-MS/MS method to quantify fumarate levels. Results are typically normalized to the protein content of a parallel sample.
References
- 1. Depletion of Fumarate Hydratase, an Essential TCA Cycle Enzyme, Drives Proliferation in a Two-Step Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pleiotropic Effects of Fumarate: From Mitochondrial Respiration to Epigenetic Rewiring and DNA Repair Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fumarate hydratase (FH) and cancer: a paradigm of oncometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Oncometabolite Fumarate Promotes Pseudohypoxia Through Noncanonical Activation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A chemoproteomic portrait of the oncometabolite fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fumarate Hydratase Deficiency in Renal Cancer Induces Glycolytic Addiction and Hypoxia-Inducible Transcription Factor 1α Stabilization by Glucose-Dependent Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fumarate Hydratase Restrains mtDNA Attenuates LPS-Induced Acute Lung Injury Through cGAS-STING Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. Microplate Assays for Cell Viability | Thermo Fisher Scientific - GE [thermofisher.com]
- 14. Fumarate hydratase/FH Polyclonal Antibody (BS-3938R) [thermofisher.com]
- 15. Fumarase (D9C5) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. Direct and quantitative analysis of altered metabolic flux distributions and cellular ATP production pathway in fumarate hydratase-diminished cells - PMC [pmc.ncbi.nlm.nih.gov]
Fumarate Hydratase-IN-2 Sodium Salt: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumarate hydratase (FH) is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate.[1][2][3] Emerging evidence has identified FH as a tumor suppressor, with loss-of-function mutations leading to the accumulation of the oncometabolite fumarate.[4][5][6] This accumulation drives oncogenesis by activating hypoxia-inducible factor (HIF) signaling, even under normal oxygen conditions (a phenomenon known as pseudohypoxia), and promoting a metabolic shift towards aerobic glycolysis (the Warburg effect).[1][5][7][8][9] These molecular consequences make the pharmacological inhibition of FH a compelling strategy in cancer drug discovery, particularly for cancers exhibiting metabolic vulnerabilities.
Fumarate hydratase-IN-2 (FH-IN-2) sodium salt is a cell-permeable, competitive inhibitor of fumarate hydratase.[10][11][12][13] Its unique characteristic of inducing nutrient-dependent cytotoxicity, with increased efficacy in low-glucose environments, makes it a valuable tool for investigating the metabolic dependencies of cancer cells and for the development of novel anticancer therapeutics.[12][14][15]
Biochemical and Pharmacological Profile
Fumarate hydratase-IN-2 sodium salt serves as a potent and specific tool for modulating the activity of fumarate hydratase in cellular and biochemical assays.
| Parameter | Value | Reference |
| Target | Fumarate Hydratase (Fumarase) | [10][14] |
| Mechanism of Action | Competitive Inhibitor | [10][11][12] |
| Inhibition Constant (Ki) | 4.5 μM | [10][11][12][13] |
| Cell Permeability | Yes | [10][14] |
| Observed Cellular Effect | Nutrient-dependent cytotoxicity | [11][12][14] |
| Mean IC50 (SW620 cells, no glucose) | 2.2 μM | [14] |
Signaling Pathway of Fumarate Hydratase Inhibition
Inhibition of fumarate hydratase by FH-IN-2 leads to the accumulation of intracellular fumarate. Fumarate acts as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases, most notably prolyl hydroxylases (PHDs).[1][9] Under normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), marking it for degradation.[16] By inhibiting PHDs, fumarate accumulation stabilizes HIF-1α, allowing it to translocate to the nucleus and activate the transcription of target genes.[1][5] This transcriptional program promotes angiogenesis (e.g., via VEGF), and a metabolic switch to glycolysis by upregulating glucose transporters (e.g., GLUT1) and glycolytic enzymes.[1][5][9]
References
- 1. Frontiers | Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma [frontiersin.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Fumarate hydratase-deficient renal cell carcinoma cells respond to asparagine by activation of the unfolded protein response and stimulation of the hexosamine biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fumarate hydratase in cancer: a multifaceted tumour suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Depletion of Fumarate Hydratase, an Essential TCA Cycle Enzyme, Drives Proliferation in a Two-Step Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fumarate hydratase deficiency and cancer: activation of hypoxia signaling? — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NB-64-02608-100mg | this compound [2070009-45 [clinisciences.com]
- 14. Fumarase-IN-2 sodium Datasheet DC Chemicals [dcchemicals.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fumarate Hydratase Deficiency in Renal Cancer Induces Glycolytic Addiction and Hypoxia-Inducible Transcription Factor 1α Stabilization by Glucose-Dependent Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fumarate hydratase-IN-2 sodium salt solubility and preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, preparation, and use of Fumarate hydratase-IN-2 sodium salt.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a cell-permeable, competitive inhibitor of the enzyme fumarate hydratase (FH).[1][2][3] It has a molecular weight of 440.47 g/mol and an inhibitory constant (Ki) of 4.5 μM for fumarate hydratase.[2] This compound is utilized in research to induce nutrient-dependent cytotoxicity and to study the metabolic consequences of FH inhibition.[1][2]
Q2: What is the mechanism of action of this compound?
Fumarate hydratase (FH) is a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, where it catalyzes the reversible hydration of fumarate to L-malate.[4][5] By competitively inhibiting FH, this compound causes the intracellular accumulation of fumarate.[6][7]
High levels of fumarate act as an oncometabolite, competitively inhibiting α-ketoglutarate-dependent dioxygenases, most notably prolyl hydroxylases (PHDs).[8][9] Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), marking it for degradation. When PHDs are inhibited by fumarate, HIF-1α is stabilized and accumulates.[9][10] This leads to the activation of hypoxic signaling pathways, even in the presence of oxygen—a phenomenon known as pseudohypoxia.[9] Stabilized HIF-1α promotes the transcription of genes involved in glycolysis and angiogenesis, leading to a metabolic shift towards aerobic glycolysis (the Warburg effect).[8][9]
Q3: How should I store the compound?
Proper storage is critical to maintain the stability and activity of the compound.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Powder | 4°C | Up to 3 years | Store sealed and away from moisture.[2][3] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
Solubility and Solution Preparation
Q4: What is the solubility of this compound?
The solubility of the compound varies depending on the solvent. Assistance with heating and sonication is often required for complete dissolution.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 10.66 mg/mL | 24.20 mM | Requires ultrasonic and warming. Use newly opened DMSO as hygroscopic DMSO can reduce solubility.[2] |
| Water (H₂O) | 6.25 mg/mL | 14.19 mM | Requires ultrasonic, warming, and heating to 60°C.[2] |
Q5: How do I prepare a stock solution?
To prepare stock solutions, use the appropriate solvent and the calculations below. It is recommended to prepare aliquots of the stock solution for single use to prevent degradation from repeated freeze-thaw cycles.[1][2]
Protocol for Stock Solution Preparation:
-
Weigh the desired amount of this compound powder.
-
Add the calculated volume of solvent (e.g., DMSO) to the vial.
-
To aid dissolution, gently warm the vial to 37°C and place it in an ultrasonic bath until the solid is completely dissolved.[1]
-
Once dissolved, divide the solution into single-use aliquots and store at -20°C or -80°C.
Stock Solution Preparation Table (for M.Wt = 440.47):
| Desired Concentration | Volume of Solvent for 1 mg | Volume of Solvent for 5 mg | Volume of Solvent for 10 mg |
| 1 mM | 2.2703 mL | 11.3515 mL | 22.7030 mL |
| 5 mM | 0.4541 mL | 2.2703 mL | 4.5406 mL |
| 10 mM | 0.2270 mL | 1.1352 mL | 2.2703 mL |
Troubleshooting Guide
Q: I am having trouble dissolving the compound. What should I do? A: Low solubility can be addressed by:
-
Heating: Gently warm the solution to 37°C for general dissolution or up to 60°C if using water as a solvent.[1][2]
-
Sonication: Use an ultrasonic bath to agitate the solution, which can significantly improve solubility.[1][2]
-
Fresh Solvent: If using DMSO, ensure it is new and not hygroscopic (has not absorbed water), as this can negatively impact solubility.[2]
Q: My compound seems to have lost activity. Why? A: Loss of activity is often due to improper storage or handling.
-
Repeated Freeze-Thaw Cycles: This is a common cause of degradation for many compounds. Always prepare single-use aliquots of your stock solution to maintain its integrity.[1][2]
-
Improper Storage: Ensure the compound, both in solid and solution form, is stored at the recommended temperatures and protected from moisture.[2]
Experimental Protocols
Protocol: In Vitro Fumarate Hydratase (FH) Activity Assay
This protocol describes a coupled-enzyme assay to measure the activity of fumarate hydratase and the inhibitory effect of this compound. The assay monitors the conversion of fumarate to L-malate by FH, followed by the oxidation of L-malate to oxaloacetate by malate dehydrogenase (MDH), which produces NADH.[6] The increase in NADH is measured by absorbance at 340 nm.
Materials:
-
Recombinant human Fumarate Hydratase (FH)
-
This compound
-
Fumarate (substrate)
-
Malate Dehydrogenase (MDH)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well UV-transparent plate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Reagents: Prepare stock solutions of the inhibitor, substrate (fumarate), and NAD+ in the assay buffer.
-
Inhibitor Incubation: In the wells of the 96-well plate, add the assay buffer, a fixed concentration of FH enzyme, and varying concentrations of this compound (and a vehicle control, e.g., DMSO). Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: To start the reaction, add a solution containing fumarate, MDH, and NAD+ to each well.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm every minute for 30-60 minutes using a plate reader. This measures the rate of NADH production.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Plot the velocity against the inhibitor concentration to determine the IC₅₀ value.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NB-64-02608-100mg | this compound [2070009-45 [clinisciences.com]
- 4. Structural basis of fumarate hydratase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fumarate hydratase (FH) and cancer: a paradigm of oncometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fumarate Hydratase Loss Causes Combined Respiratory Chain Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma [frontiersin.org]
- 9. Fumarate Hydratase Deficiency in Renal Cancer Induces Glycolytic Addiction and Hypoxia-Inducible Transcription Factor 1α Stabilization by Glucose-Dependent Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fumarate hydratase inactivation in renal tumors: HIF1α, NRF2, and “cryptic targets” of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
Fumarate Hydratase-IN-2 Sodium Salt: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Fumarate hydratase-IN-2 sodium salt in common experimental solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in both DMSO and water. For creating stock solutions, freshly opened, anhydrous DMSO is recommended to ensure maximum solubility and stability.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Prepared stock solutions of this compound should be stored under the following conditions to maintain integrity:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: How should I prepare my working solution in cell culture media?
A3: To prepare a working solution, dilute the DMSO stock solution directly into your cell culture medium. It is critical to ensure that the final concentration of DMSO in the cell culture is less than 0.5% to prevent cellular toxicity.
Q4: Is this compound stable in aqueous solutions?
A4: While soluble in water, the long-term stability of this compound in aqueous solutions is not as well characterized as in DMSO. For aqueous preparations, it is recommended to prepare the solution fresh and use it immediately. If sterilization is required, use a 0.22 μm filter.
Stability Data
While specific quantitative stability data for this compound is not extensively published, the following tables provide representative stability data for small molecule inhibitors in DMSO and cell culture media based on available literature for similar compounds.
Table 1: Representative Stability of a Small Molecule Inhibitor in DMSO
| Storage Condition | Time Point | Remaining Compound (%) |
| Room Temperature | 24 hours | 98% |
| Room Temperature | 72 hours | 92% |
| 4°C | 7 days | 99% |
| 4°C | 30 days | 97% |
| -20°C | 30 days | >99% |
| -80°C | 6 months | >99% |
Table 2: Representative Stability of a Small Molecule Inhibitor in Cell Culture Media (DMEM with 10% FBS) at 37°C
| Time Point | Remaining Compound (%) |
| 0 hours | 100% |
| 6 hours | 95% |
| 24 hours | 85% |
| 48 hours | 70% |
| 72 hours | 55% |
Troubleshooting Guide
Issue 1: Compound Precipitation in Cell Culture Media
-
Possible Cause: The concentration of the inhibitor in the final working solution is too high, exceeding its aqueous solubility. The final DMSO concentration might be too low to maintain solubility.
-
Solution:
-
Ensure the final DMSO concentration is sufficient to keep the compound dissolved, but still below the toxic threshold for your cells (typically <0.5%).
-
Prepare a more diluted stock solution in DMSO before adding it to the media.
-
Vortex the media gently while adding the compound to facilitate mixing.
-
Visually inspect the media for any signs of precipitation after adding the inhibitor.
-
Issue 2: Inconsistent or No Biological Effect
-
Possible Cause 1: Compound Degradation. The inhibitor may have degraded due to improper storage or handling.
-
Solution: Always use freshly prepared working solutions. Ensure stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles. Prepare new stock solutions if there is any doubt about the integrity of the current stock.
-
-
Possible Cause 2: Suboptimal Final Concentration. The concentration of the inhibitor in the assay may be too low to elicit a biological response.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions.
-
-
Possible Cause 3: Interaction with Media Components. Components in the cell culture media, such as serum proteins, may bind to the inhibitor and reduce its effective concentration.
-
Solution: Consider reducing the serum concentration if your experimental design allows. Alternatively, you may need to increase the inhibitor concentration to compensate for serum binding.
-
Issue 3: Cellular Toxicity Observed
-
Possible Cause: The concentration of DMSO in the final working solution is too high.
-
Solution: Calculate the final DMSO concentration in your cell culture media and ensure it is below 0.5%. If necessary, prepare a more concentrated stock solution of the inhibitor so that a smaller volume is needed for the final dilution.
Experimental Protocols
Protocol: Assessing the Stability of this compound in DMSO and Cell Culture Media using HPLC-MS
This protocol outlines a general procedure to quantify the stability of this compound over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
HPLC-MS system with a C18 column
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Sample Preparation for Stability Study:
-
In DMSO: Dilute the 10 mM stock solution to 100 µM in DMSO.
-
In Cell Culture Media: Dilute the 10 mM stock solution to 100 µM in your chosen cell culture medium (e.g., DMEM + 10% FBS).
-
-
Incubation:
-
Incubate the prepared solutions at various conditions (e.g., room temperature, 37°C).
-
Collect aliquots at different time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Immediately after collection, quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
HPLC-MS Analysis:
-
Inject the reconstituted samples into the HPLC-MS system.
-
Use a suitable gradient elution on a C18 column.
-
Monitor the mass of this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Normalize the peak area ratios to the time 0 sample to determine the percentage of the compound remaining at each time point.
-
Visualizations
Caption: Fumarate Hydratase Signaling Pathway.
Caption: Compound Stability Assessment Workflow.
Fumarate hydratase-IN-2 sodium salt incubation time for maximal inhibition
Welcome to the technical support center for Fumarate hydratase-IN-2 sodium salt. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended incubation time for this compound to achieve maximal inhibition?
The optimal incubation time for maximal inhibition of fumarate hydratase (FH) by this compound can vary depending on the cell type, experimental conditions, and the specific downstream effects being measured. As a cell-permeable, competitive inhibitor with a Ki of 4.5 μM, the time required to reach equilibrium and observe maximal effects should be determined empirically.[1] We recommend performing a time-course experiment to establish the optimal incubation period for your specific model system.
Q2: How do I perform a time-course experiment to determine the optimal incubation time?
A time-course experiment involves treating your cells with this compound for varying durations and then measuring a relevant biological endpoint.
Experimental Protocol: Time-Course for Optimal Incubation
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the longest time point of your experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.[1] Further dilute the stock solution in your cell culture medium to the desired final concentration. A concentration at or above the Ki value (4.5 μM) is a good starting point.
-
Treatment: Treat the cells with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) for each time point.
-
Incubation: Incubate the cells for a range of time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Endpoint Measurement: At each time point, harvest the cells and measure a relevant downstream marker of FH inhibition. A common and reliable method is to measure the accumulation of fumarate or the stabilization of Hypoxia-Inducible Factor 1α (HIF-1α) by Western blot.[2][3]
-
Data Analysis: Quantify the endpoint measurement for each time point and plot the results to determine the time at which the maximal effect is observed.
Q3: What are the expected downstream effects of Fumarate hydratase inhibition that I can measure?
Inhibition of fumarate hydratase leads to the accumulation of its substrate, fumarate.[3][4] This accumulation has several well-characterized downstream effects that can be used to monitor the inhibitor's activity:
-
Metabolic Reprogramming: Cells become highly dependent on glucose metabolism for survival.[1]
-
HIF-1α Stabilization: Fumarate acts as a competitive inhibitor of prolyl hydroxylases, leading to the stabilization of HIF-1α even under normoxic conditions (a phenomenon known as pseudohypoxia).[2][3] This can be detected by Western blotting for HIF-1α in nuclear extracts.
-
Activation of Innate Immunity: Fumarate accumulation can lead to the release of mitochondrial DNA and RNA, activating cGAS-STING and other nucleic acid sensing pathways, resulting in an increase in Type-I interferon production.[4]
Troubleshooting Guide
Problem: I am not observing any effect after treating my cells with this compound.
-
Solution 1: Check Inhibitor Concentration. Ensure that the final concentration of the inhibitor in your culture medium is sufficient to inhibit the enzyme. A good starting point is a concentration several-fold higher than the Ki of 4.5 μM.
-
Solution 2: Verify Cell Permeability. While the compound is described as cell-permeable, its uptake can vary between cell lines.[1] Consider increasing the incubation time to allow for sufficient intracellular accumulation.
-
Solution 3: Confirm Downstream Marker. The chosen downstream marker may not be optimal for your cell line or experimental conditions. Consider measuring a more direct and proximal effect, such as the intracellular accumulation of fumarate using mass spectrometry, or a robust and well-documented downstream event like HIF-1α stabilization.[2][3]
Problem: I am observing high levels of cytotoxicity.
-
Solution 1: Reduce Incubation Time or Concentration. Prolonged or high-concentration exposure to the inhibitor may induce excessive metabolic stress, leading to cell death. Perform a dose-response and time-course experiment to find a concentration and incubation time that provides significant inhibition without excessive toxicity.
-
Solution 2: Ensure Adequate Glucose Supply. Inhibition of fumarate hydratase renders cells highly dependent on glucose metabolism.[1] Ensure that your cell culture medium contains sufficient glucose to support the cells' energy needs during the experiment.
Data Presentation
Table 1: Example Data Table for Time-Course Experiment to Determine Optimal Incubation Time. Use this table to record and analyze the results of your time-course experiment. The endpoint could be relative HIF-1α protein levels, fumarate concentration, or another relevant marker.
| Incubation Time (hours) | Vehicle Control (Endpoint Value) | Fumarate hydratase-IN-2 (Endpoint Value) | Fold Change (Treated/Control) |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 48 |
Visualizations
Caption: Experimental workflow for determining the optimal incubation time.
Caption: Signaling pathway affected by Fumarate Hydratase inhibition.
References
- 1. glpbio.com [glpbio.com]
- 2. Fumarate Hydratase Deficiency in Renal Cancer Induces Glycolytic Addiction and Hypoxia-Inducible Transcription Factor 1α Stabilization by Glucose-Dependent Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fumarate hydratase inhibition activates innate immunity via mitochondrial nucleic acid release - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Fumarate hydratase-IN-2 sodium salt off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fumarate hydratase-IN-2 sodium salt in their experiments. Our goal is to help you mitigate potential off-target effects and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable, competitive inhibitor of Fumarate hydratase (FH), a key enzyme in the tricarboxylic acid (TCA) cycle.[1][2] It works by blocking the enzymatic conversion of fumarate to L-malate.[3] Inhibition of FH leads to an accumulation of intracellular fumarate, which can act as an oncometabolite and induce a state of "pseudohypoxia" by stabilizing Hypoxia-Inducible Factor 1α (HIF-1α).
Q2: What is the reported potency of this compound?
In biochemical assays, this compound has been reported to have a competitive inhibition constant (Ki) of 4.5 µM against Fumarate hydratase.[1][2]
Q3: Are there any known off-target effects of this compound?
Currently, a comprehensive public profile of the specific off-target interactions of this compound is not available. As with most small molecule inhibitors, there is a potential for off-target effects. It is crucial for researchers to experimentally validate the on-target engagement and investigate potential off-targets within their specific experimental system.
Q4: How was Fumarate hydratase identified as the primary target of this inhibitor?
The principal pharmacological target of the inhibitor class to which this compound belongs was identified using a photoaffinity labeling strategy.[1][3] Subsequent biochemical assays confirmed a dose-dependent, competitive inhibition of the enzyme.[3]
Q5: What is the observed cellular phenotype upon treatment with this compound?
Treatment with this compound has been shown to induce nutrient-dependent cytotoxicity in cancer cell lines.[1][2][4] Specifically, its growth-inhibitory activity is increased in cells grown in the absence of glucose, highlighting that the chemical inhibition of fumarate hydratase makes cells highly dependent on glucose metabolism for survival.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and provides recommended actions.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or no observable phenotype | 1. Compound Instability: The compound may have degraded due to improper storage or handling. 2. Low Cell Permeability: The inhibitor may not be efficiently entering the cells in your specific model. 3. Cell Line Dependence: The cellular phenotype may be highly dependent on the specific cell line and its metabolic state. 4. Incorrect Dosage: The concentration of the inhibitor may be too low to elicit a response. | 1. Verify Compound Integrity: Ensure the compound has been stored correctly at -20°C. Prepare fresh stock solutions in an appropriate solvent like DMSO. 2. Assess Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm the inhibitor is binding to Fumarate hydratase within the cell. 3. Optimize Experimental Conditions: Test a panel of cell lines and vary nutrient conditions (e.g., glucose concentration) to identify a responsive model. 4. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Suspected off-target effects | 1. Non-specific Binding: The inhibitor may be interacting with other proteins in the cell. 2. Pathway Crosstalk: The observed phenotype may be a result of modulating an unintended signaling pathway. | 1. Validate On-Target Effect: Use a secondary, structurally distinct FH inhibitor to see if it recapitulates the phenotype. Additionally, use genetic approaches like siRNA or CRISPR/Cas9 to knockdown FH and compare the phenotype to that of the inhibitor. 2. Proteome-Wide Off-Target Identification: Employ techniques such as Thermal Proteome Profiling (TPP) or chemical proteomics to identify other proteins that bind to the inhibitor. 3. Kinome Scan (if applicable): If there is reason to suspect off-target kinase activity, perform a kinome-wide activity screen. |
| Variability in experimental replicates | 1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect the outcome. 2. Inaccurate Compound Dilution: Errors in preparing serial dilutions can lead to inconsistent final concentrations. | 1. Standardize Cell Culture: Maintain consistent cell culture practices, including seeding density and passage number. 2. Prepare Fresh Dilutions: Prepare fresh serial dilutions of the inhibitor for each experiment from a validated stock solution. |
Experimental Protocols
Biochemical Fumarate Hydratase Activity Assay
This protocol is adapted from established methods to measure FH activity in vitro.[3]
Principle: The activity of Fumarate hydratase is measured in a coupled enzymatic reaction. FH converts fumarate to L-malate. Malate dehydrogenase (MDH) then oxidizes L-malate to oxaloacetate while reducing NAD+ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.
Materials:
-
Recombinant human Fumarate hydratase
-
This compound
-
Malate Dehydrogenase (MDH)
-
Fumarate
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well UV-transparent plate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and MDH.
-
Add this compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add the recombinant Fumarate hydratase enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a solution of fumarate.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curves.
-
Plot the reaction rates against the inhibitor concentration to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for assessing the engagement of this compound with its target in intact cells.[5][6]
Principle: Ligand binding can stabilize a target protein, leading to an increase in its melting temperature. CETSA measures the amount of soluble protein remaining after a heat shock, which reflects its stability.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer
-
Antibody against Fumarate hydratase
-
Secondary antibody for detection (e.g., HRP-conjugated)
-
SDS-PAGE and Western blotting reagents and equipment
-
PCR thermocycler
Procedure:
-
Treat cultured cells with this compound at the desired concentration or with a vehicle control.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures using a PCR thermocycler for a defined period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Fumarate hydratase in the supernatant by Western blotting using a specific antibody.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for both the treated and control samples. A shift in the melting curve indicates target engagement.
Visualizations
Fumarate Hydratase Signaling Pathway and Inhibitor Action
Caption: Inhibition of Fumarate Hydratase by its inhibitor leads to fumarate accumulation and downstream signaling.
Experimental Workflow for Investigating Off-Target Effects
Caption: A logical workflow for validating on-target effects and identifying potential off-target effects.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fumarase-IN-2 sodium Datasheet DC Chemicals [dcchemicals.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
Fumarate hydratase-IN-2 sodium salt interference with cell viability assays
Welcome to the technical support center for Fumarate Hydratase-IN-2 (FH-IN-2) Sodium Salt. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges when using this inhibitor, particularly in the context of cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Fumarate Hydratase-IN-2 Sodium Salt?
A1: Fumarate Hydratase-IN-2 (FH-IN-2) Sodium Salt is an inhibitor of Fumarate Hydratase (FH), a key enzyme in the tricarboxylic acid (TCA) cycle. FH catalyzes the reversible hydration of fumarate to L-malate.[1][2] By inhibiting FH, this compound leads to an intracellular accumulation of fumarate.[1][3][4][5] This accumulation has significant downstream effects on cellular metabolism and signaling, including the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the activation of the NRF2 pathway.[3][5][6][7]
Q2: How does the accumulation of fumarate affect cellular metabolism?
A2: The accumulation of fumarate, an oncometabolite, competitively inhibits α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases that are responsible for the degradation of HIF-1α.[3] This leads to the stabilization of HIF-1α even under normoxic conditions (a phenomenon known as pseudohypoxia), promoting a metabolic shift towards aerobic glycolysis (the Warburg effect).[3][8] Additionally, fumarate can covalently modify cysteine residues on proteins, a process called succination, which can alter the function of key regulatory proteins like KEAP1, leading to NRF2 activation.[4][5]
Q3: Can FH-IN-2 Sodium Salt interfere with common cell viability assays?
A3: Yes, it is possible for FH-IN-2 Sodium Salt, and the resulting accumulation of fumarate, to interfere with certain cell viability assays, particularly those that rely on metabolic reduction of a reporter molecule (e.g., MTT, XTT, resazurin). Fumarate is a dicarboxylic acid, and compounds with carboxylic acid moieties have been shown to interfere with MTT-based assays.[9][10] This interference can lead to inaccurate estimations of cell viability.
Troubleshooting Guides
Issue 1: Unexpected Increase in Absorbance/Fluorescence in MTT/XTT/Resazurin Assays
You observe an apparent increase in cell viability or a higher-than-expected baseline reading in your assay, even at high concentrations of FH-IN-2 Sodium Salt where cytotoxicity is expected.
Possible Cause: Direct chemical reduction of the assay reagent by the accumulated fumarate or the inhibitor itself. Many small molecules, especially those with reducing potential or specific functional groups like thiols and carboxylic acids, can non-enzymatically reduce tetrazolium salts (MTT, XTT) or resazurin to their colored/fluorescent products, independent of cellular metabolic activity.[9][10][11]
Troubleshooting Steps:
-
Cell-Free Control: The most critical control is to test for direct chemical interference.
-
Protocol: Prepare wells with culture medium and the same concentrations of FH-IN-2 Sodium Salt you are using in your experiment, but without cells. Add the MTT, XTT, or resazurin reagent and incubate for the same duration as your experimental plates.
-
Interpretation: If you observe a color/fluorescence change in these cell-free wells, it indicates direct interference.[11][12]
-
-
Data Correction:
-
Subtract the absorbance/fluorescence values from the cell-free control wells from your experimental wells. This can help to correct for the background signal caused by chemical interference.
-
-
Consider Alternative Assays:
-
If the interference is significant and concentration-dependent, making data correction unreliable, consider switching to an assay with a different detection principle that is less susceptible to chemical reduction interference.
-
| Assay Type | Principle | Potential for Interference by Reducing Compounds |
| MTT/XTT/Resazurin | Reduction of a reporter molecule | High [9][10][11] |
| CellTiter-Glo® (ATP Assay) | Measures ATP levels via luciferase reaction | Low [13][14][15] |
| LDH Release Assay | Measures lactate dehydrogenase in media from damaged cells | Low (measures cytotoxicity)[15] |
| Crystal Violet Assay | Stains total cellular protein | Low (endpoint assay) |
Issue 2: Discrepancy Between Viability Data and Microscopic Observations
Your assay results indicate high cell viability, but under the microscope, you observe clear signs of cytotoxicity (e.g., cell rounding, detachment, membrane blebbing).
Possible Cause: This is a classic sign of assay artifact. The chemical interference from FH-IN-2 Sodium Salt or accumulated fumarate is likely masking the true cytotoxic effect by generating a false positive signal in your viability assay.[11]
Troubleshooting Steps:
-
Perform a Cell-Free Control: As detailed in Issue 1, this will confirm if the compound is interacting directly with the assay reagent.
-
Use an Orthogonal Viability Assay: Confirm your findings using an assay with a different mechanism.[16]
-
Recommended Protocol (ATP-based assay, e.g., CellTiter-Glo®): This assay quantifies ATP, a direct indicator of metabolically active cells, and is less prone to interference from reducing compounds.[13][15][17] The "add-mix-measure" format is also robust.[13]
-
Plate cells and treat with FH-IN-2 Sodium Salt as per your experimental design.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent in a volume equal to the culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
-
Visualize Cell Death: Use a microscopy-based method to qualitatively or quantitatively assess cell viability.
-
Trypan Blue Exclusion: A simple method to distinguish live (unstained) from dead (blue) cells.
-
Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells red).
-
Experimental Protocols & Visualizations
Protocol: Cell-Free Interference Check for MTT Assay
-
Prepare a 96-well plate.
-
In triplicate, add 100 µL of complete culture medium to each well.
-
Create a serial dilution of FH-IN-2 Sodium Salt in the medium, identical to the concentrations used in your cell-based experiment. Include a vehicle-only control.
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well.
-
Mix thoroughly and read the absorbance at 570 nm.
Hypothetical Data Illustrating Interference
The table below shows hypothetical data from an MTT assay with a cytotoxic compound that also interferes with the assay reagent.
| Compound Conc. (µM) | Absorbance (with Cells) | Absorbance (Cell-Free Control) | Corrected Absorbance | % Viability (Corrected) |
| 0 (Vehicle) | 1.05 | 0.05 | 1.00 | 100% |
| 1 | 0.98 | 0.08 | 0.90 | 90% |
| 5 | 0.85 | 0.15 | 0.70 | 70% |
| 10 | 0.75 | 0.25 | 0.50 | 50% |
| 20 | 0.65 | 0.40 | 0.25 | 25% |
| 50 | 0.55 | 0.50 | 0.05 | 5% |
Notice how the uncorrected data would significantly overestimate cell viability.
Diagrams
Caption: Signaling pathway affected by FH-IN-2 Sodium Salt.
Caption: Troubleshooting workflow for viability assay interference.
References
- 1. Fumarate hydratase (FH) and cancer: a paradigm of oncometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FH fumarate hydratase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fumarate Mediates a Chronic Proliferative Signal in Fumarate Hydratase-Inactivated Cancer Cells by Increasing Transcription and Translation of Ferritin Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fumarate Hydratase Deficiency in Renal Cancer Induces Glycolytic Addiction and Hypoxia-Inducible Transcription Factor 1α Stabilization by Glucose-Dependent Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fumarate hydratase inactivation in renal tumors: HIF1α, NRF2, and "cryptic targets" of transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fumarate hydratase as a therapeutic target in renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 16. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
Troubleshooting inconsistent results with Fumarate hydratase-IN-2 sodium salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Fumarate hydratase-IN-2 sodium salt in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable, competitive inhibitor of the enzyme Fumarate Hydratase (FH).[1][2] FH is a key enzyme in the tricarboxylic acid (TCA) cycle, responsible for the reversible hydration of fumarate to L-malate. By competitively inhibiting FH, this compound leads to the accumulation of intracellular fumarate, which can induce a variety of cellular effects.[2][3]
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, it is soluble in DMSO and water. Prepare stock solutions in DMSO and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the observed nutrient-dependent cytotoxicity of this inhibitor?
This compound exhibits nutrient-dependent cytotoxicity, with its growth-inhibitory effects being more pronounced in the absence of glucose.[2][3] This is because inhibition of the TCA cycle by the compound increases cellular reliance on glycolysis for energy production.
Q4: What are the known downstream effects of inhibiting Fumarate Hydratase?
Inhibition of Fumarate Hydratase and the subsequent accumulation of fumarate can lead to several downstream cellular events, including:
-
Pseudohypoxic signaling: Fumarate can inhibit prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor 1α (HIF-1α) even under normoxic conditions.[4][5][6]
-
Activation of the NRF2 pathway: Fumarate can modify KEAP1, a negative regulator of NRF2, leading to the activation of the antioxidant response.[5][7]
-
Metabolic reprogramming: Cells may shift towards aerobic glycolysis to compensate for the impaired TCA cycle.[6][8]
-
Alterations in DNA damage response: Fumarate accumulation has been linked to a weakened G2 checkpoint and may affect DNA repair mechanisms.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or no observable effect of the inhibitor | Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Incorrect concentration: The effective concentration can be cell-line dependent. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. | |
| Cellular metabolism: The cytotoxic effects are nutrient-dependent, particularly on glucose availability.[2][3] | Ensure consistent media composition, especially glucose concentration, across experiments. Consider testing the inhibitor's effect in low-glucose conditions. | |
| Cell density: High cell density can alter the local microenvironment and nutrient availability. | Standardize cell seeding density for all experiments. | |
| High background in enzymatic assays | Non-specific binding: The inhibitor or other reaction components may be interfering with the detection method. | Run appropriate controls, including a no-enzyme control and a no-inhibitor control. Consider using a different assay format if the issue persists. |
| Contamination of reagents: | Use fresh, high-quality reagents and dedicated consumables for the assay. | |
| Unexpected cell death or morphology changes | Off-target effects: While identified as an FH inhibitor, high concentrations may lead to off-target effects. | Use the lowest effective concentration determined from your dose-response experiments. |
| Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. | Ensure the final DMSO concentration in your culture medium is below the toxic level for your cells (typically <0.5%). Run a vehicle control (DMSO only) to assess solvent toxicity. |
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki | 4.5 µM | In vitro (Human FH) | [2] |
| IC50 | 2.2 µM | SW620 cells (in the absence of glucose) | [2] |
Experimental Protocols
1. Fumarate Hydratase Activity Assay (Coupled Enzyme Assay)
This protocol is adapted from the method described by Takeuchi et al. (2015).[3] This assay measures the production of L-malate by FH, which is then used by malate dehydrogenase to produce NADH, leading to a detectable change in absorbance.
-
Reagents:
-
Fumarate hydratase enzyme
-
Fumarate (substrate)
-
Malate dehydrogenase
-
NAD+
-
This compound (inhibitor)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and malate dehydrogenase.
-
Add this compound at various concentrations to the reaction mixture.
-
Pre-incubate the mixture for a defined period.
-
Initiate the reaction by adding the substrate, fumarate.
-
Monitor the increase in absorbance at 340 nm (due to NADH production) over time using a plate reader.
-
Calculate the initial reaction rates and determine the inhibitory activity of the compound.
-
2. Cell Proliferation Assay (Nutrient-Dependency)
This protocol is designed to assess the nutrient-dependent cytotoxicity of this compound.
-
Materials:
-
Cancer cell line of interest (e.g., SW620)
-
Complete growth medium
-
Glucose-free medium
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight in complete growth medium.
-
The next day, replace the medium with either complete medium or glucose-free medium.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Plot the cell viability against the inhibitor concentration to determine the IC50 value under each nutrient condition.
-
Visualizations
References
- 1. Identification of fumarate hydratase inhibitors with nutrient-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fumarate Hydratase Deficiency in Renal Cancer Induces Glycolytic Addiction and Hypoxia-Inducible Transcription Factor 1α Stabilization by Glucose-Dependent Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fumarate hydratase inactivation in renal tumors: HIF1α, NRF2, and “cryptic targets” of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Fumarate Hydratase-Deficient Kidney Cancer: Targeting the Warburg Effect in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Fumarate hydratase loss promotes mitotic entry in the presence of DNA damage after ionising radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Depletion of Fumarate Hydratase, an Essential TCA Cycle Enzyme, Drives Proliferation in a Two-Step Model - PMC [pmc.ncbi.nlm.nih.gov]
Fumarate hydratase-IN-2 sodium salt experimental controls and best practices
Welcome to the technical support center for Fumarate Hydratase-IN-2 Sodium Salt. This guide provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable, competitive inhibitor of fumarate hydratase (FH).[1][2] FH is a key enzyme in the tricarboxylic acid (TCA) cycle, where it catalyzes the reversible hydration of fumarate to L-malate.[3] By inhibiting FH, this compound leads to the intracellular accumulation of fumarate.[3][4][5] Elevated fumarate levels act as an oncometabolite, competitively inhibiting α-ketoglutarate-dependent dioxygenases, such as prolyl hydroxylases (PHDs).[4][6][7] This inhibition of PHDs leads to the stabilization of Hypoxia-Inducible Factor 1α (HIF-1α) even under normoxic conditions (a state known as pseudohypoxia).[3][6][7][8] Additionally, fumarate accumulation can lead to the succination of cysteine residues on proteins like KEAP1, resulting in the activation of the NRF2 antioxidant response pathway.[4][5][9][10][11][12]
Q2: What are the expected cellular effects of treatment with this compound?
A2: Treatment of cells with this compound is expected to induce a phenotype that mimics the loss of FH function. Key effects include:
-
Accumulation of intracellular fumarate.
-
Stabilization and accumulation of HIF-1α protein. [3][6][7][8]
-
Alterations in cellular metabolism , including a shift towards aerobic glycolysis (the Warburg effect) and decreased mitochondrial respiration.[1][4][12][13]
-
Nutrient-dependent cytotoxicity , with increased cell death observed under low glucose conditions.[1][2]
-
Induction of innate immunity pathways through the release of mitochondrial DNA and RNA.[14][15]
Q3: How should I prepare and store stock solutions of this compound?
Q4: What concentrations of this compound should I use in my cell culture experiments?
A4: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. A good starting point is to perform a dose-response curve. Based on its in vitro Ki of 4.5 µM and the cellular IC50 of the related compound Fumarate hydratase-IN-1 (mean IC50 of 2.2 µM), a concentration range of 1 µM to 50 µM is recommended for initial experiments.[1][16]
Q5: What is the recommended duration of treatment for cellular assays?
A5: The treatment duration will depend on the specific endpoint being measured.
-
For observing effects on cellular respiration (oxygen consumption rate), changes can be detected within 30 minutes of treatment.[1]
-
For assessing changes in protein levels, such as HIF-1α stabilization, a treatment time of 4 to 24 hours is a common starting point.
-
For cell viability or proliferation assays, longer incubation times of 48 to 96 hours are typically required.[12]
Quantitative Data Summary
| Parameter | Value | Compound | Reference |
| Ki (in vitro) | 4.5 µM | This compound (compound 3) | [1] |
| Mean IC50 (cellular) | 2.2 µM | Fumarate hydratase-IN-1 (compound 2) | [16] |
Experimental Controls and Best Practices
To ensure the reliability and interpretability of your experimental results, it is crucial to include appropriate controls.
| Control Type | Description | Recommended Agent/Procedure |
| Positive Control (HIF-1α Stabilization) | A compound or condition known to induce HIF-1α accumulation. | Treatment with Cobalt Chloride (CoCl₂) (e.g., 100-150 µM for 4-6 hours) or Deferoxamine (DFO). Growing cells in a hypoxic chamber (<5% O₂) is also a suitable positive control. |
| Positive Control (NRF2 Activation) | A compound known to activate the NRF2 pathway. | Treatment with Dimethyl Fumarate (DMF).[9][10] |
| Negative Control (Compound) | A compound structurally similar to the inhibitor but lacking activity against the target. | A structurally related but inactive compound (e.g., compound 5 from the original study, if available) or a vehicle control (e.g., DMSO).[1] |
| Negative Control (Cell Line) | A cell line that does not express the target protein or expresses a mutant, inactive form. | FH-knockout or FH-deficient cell lines (e.g., UOK262) can be used to study the effects of FH loss, while FH-repleted isogenic cell lines can serve as controls.[17] |
| Vehicle Control | The solvent used to dissolve the inhibitor. | The same concentration of the solvent (e.g., DMSO) used for the highest concentration of the inhibitor should be added to control wells. |
| Loading Control (Western Blot) | A housekeeping protein to ensure equal protein loading between lanes. | β-actin, α-tubulin, or GAPDH for whole-cell lysates. For nuclear extracts, a nuclear-specific protein like Lamin B1 or CREB should be used.[7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of Fumarate Hydratase inhibition.
Caption: General experimental workflow for using FH-IN-2.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low cytotoxicity observed | - Suboptimal inhibitor concentration.- Short treatment duration.- High glucose in the culture medium.- Cell line is resistant. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM).- Increase the treatment duration (e.g., up to 96 hours).- Culture cells in low glucose medium, as the inhibitor's cytotoxicity is nutrient-dependent.[1][2]- Test a different cell line known to be sensitive to metabolic inhibitors. |
| No stabilization of HIF-1α observed by Western Blot | - Suboptimal inhibitor concentration or treatment time.- Poor sample preparation leading to HIF-1α degradation.- Low protein loading or poor antibody quality.- Using whole-cell lysate instead of nuclear extract. | - Optimize inhibitor concentration and treatment duration (e.g., 4, 8, 16, 24 hours).- Lyse cells quickly on ice with lysis buffer containing protease inhibitors.[7]- Ensure adequate protein concentration is loaded (at least 20-30 µg of nuclear extract). Use a validated antibody for HIF-1α.- Prepare nuclear extracts for Western blotting as stabilized HIF-1α translocates to the nucleus.[7] |
| High background in Western Blot for HIF-1α | - Non-specific antibody binding.- Insufficient blocking or washing. | - Increase blocking time or use a different blocking agent.- Increase the number and duration of washes.- Titrate the primary and secondary antibody concentrations. |
| Inconsistent results between experiments | - Variability in cell passage number or confluency.- Inconsistent inhibitor concentration due to improper storage or dilution.- Variation in incubation times. | - Use cells within a consistent passage number range and seed at the same density for all experiments.- Prepare fresh dilutions of the inhibitor from a new aliquot of the stock solution for each experiment.- Ensure precise timing for all incubation steps. |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.
Protocol 2: Western Blot for HIF-1α Stabilization
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Treat with this compound, a positive control (e.g., CoCl₂), and a vehicle control for the desired time.
-
Nuclear Extract Preparation:
-
Wash cells with ice-cold PBS.
-
Scrape cells in a hypotonic buffer and incubate on ice.
-
Lyse the cells using a Dounce homogenizer or by passing through a narrow-gauge needle.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice with intermittent vortexing.
-
Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear proteins.
-
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against a nuclear loading control (e.g., Lamin B1 or CREB) to confirm equal protein loading.
Caption: A logical guide for troubleshooting experiments.
References
- 1. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of fumarate hydratase inhibitors with nutrient-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Depletion of Fumarate Hydratase, an Essential TCA Cycle Enzyme, Drives Proliferation in a Two-Step Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fumarate hydratase inactivation in renal tumors: HIF1α, NRF2, and “cryptic targets” of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HIF overexpression correlates with biallelic loss of fumarate hydratase in renal cancer: novel role of fumarate in regulation of HIF stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fumarate Hydratase Deficiency in Renal Cancer Induces Glycolytic Addiction and Hypoxia-Inducible Transcription Factor 1α Stabilization by Glucose-Dependent Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dysregulation of hypoxia pathways in fumarate hydratase-deficient cells is independent of defective mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fumarate is cardioprotective via activation of the Nrf2 antioxidant pathway. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 10. Fumarate Is Cardioprotective via Activation of the Nrf2 Antioxidant Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Renal cyst formation in Fh1-deficient mice is independent of the Hif/Phd pathway: roles for fumarate in KEAP1 succination and Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Fumarate hydratase inhibition activates innate immunity via mitochondrial nucleic acid release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Fumarate hydratase-deficient renal cell carcinoma cells respond to asparagine by activation of the unfolded protein response and stimulation of the hexosamine biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing cytotoxicity of Fumarate hydratase-IN-2 sodium salt in long-term studies
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of Fumarate hydratase-IN-2 (FH-IN-2) sodium salt during long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is Fumarate hydratase-IN-2 sodium salt and what is its mechanism of action?
A1: this compound is a cell-permeable, competitive inhibitor of fumarate hydratase (FH), a key enzyme in the tricarboxylic acid (TCA) cycle.[1][2] FH catalyzes the reversible hydration of fumarate to L-malate.[3] By inhibiting FH, this compound leads to the intracellular accumulation of fumarate.[4][5][6] This accumulation is the primary driver of the compound's biological effects and potential cytotoxicity.
Q2: Why does inhibition of Fumarate Hydratase cause cytotoxicity, especially in long-term studies?
A2: The cytotoxicity of FH-IN-2 is nutrient-dependent and stems from the downstream effects of fumarate accumulation.[1][2] High levels of fumarate can induce significant cellular stress through several mechanisms:
-
Metabolic Reprogramming: Inhibition of the TCA cycle forces cells to rely more heavily on glycolysis for energy production.[3][7] This metabolic shift can be unsustainable long-term, especially under low-glucose conditions.[2]
-
Oxidative Stress: Fumarate accumulation can disrupt mitochondrial function and lead to an increase in reactive oxygen species (ROS), causing oxidative damage to cellular components.[8][9]
-
Protein Succination: Fumarate can react non-enzymatically with cysteine residues on proteins, a modification called succination.[5][6] This can alter protein function and lead to cellular dysfunction. For example, succination of KEAP1 leads to the activation of the NRF2 antioxidant response pathway.[4]
-
Epigenetic Alterations: As an oncometabolite, fumarate can inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to widespread changes in the cell's epigenetic landscape and gene expression.[3][4]
Q3: What are the key signaling pathways affected by Fumarate Hydratase inhibition?
A3: The primary consequence of FH inhibition is the accumulation of fumarate, which acts as a signaling molecule. Key affected pathways include:
-
HIF-1α Stabilization: Fumarate competitively inhibits prolyl hydroxylases, enzymes that mark the Hypoxia-Inducible Factor 1α (HIF-1α) for degradation.[7][10] This leads to the stabilization and activation of HIF-1α even under normal oxygen conditions (normoxia), a state often referred to as "pseudohypoxia."[7]
-
NRF2 Antioxidant Response: Fumarate causes the succination of KEAP1, the primary negative regulator of Nuclear factor erythroid 2-related factor 2 (NRF2).[4] This prevents KEAP1 from targeting NRF2 for degradation, leading to NRF2 accumulation and the transcription of antioxidant and cytoprotective genes.[4]
Q4: How can I monitor for cytotoxicity during my long-term experiment?
A4: It is crucial to monitor cell viability at regular intervals. Standard methods include MTT or resazurin-based assays. For real-time, continuous monitoring without disrupting the cells, consider using live-cell imaging systems or reporter assays like RealTime-Glo™ MT Cell Viability Assay. These methods allow you to track cell health over weeks and identify the onset of cytotoxicity more precisely.
Troubleshooting Guide
Problem: I am observing significant cell death within the first 24-72 hours of treatment.
| Potential Cause | Suggested Solution |
| Concentration is too high. | The optimal concentration for long-term studies is often significantly lower than that used for acute experiments. Perform a dose-response curve over 72 hours to determine the IC20 or IC10 (the concentration that inhibits growth by 20% or 10%) and use this as a starting point for your long-term studies. |
| High cellular dependence on oxidative phosphorylation. | Some cell lines are more reliant on the TCA cycle than others. If your cells are highly sensitive, consider if this model is appropriate or if a lower concentration of the inhibitor is needed. |
Problem: My cells look healthy initially, but viability begins to decline after one week or more.
| Potential Cause | Suggested Solution |
| Metabolic Stress and Glucose Depletion. | FH-inhibited cells become highly dependent on glycolysis.[2][7] Ensure your culture medium has adequate glucose levels (e.g., standard 4.5 g/L). Increase the frequency of media changes (e.g., every 24-48 hours) to replenish glucose and remove lactate buildup. Consider supplementing the medium with sodium pyruvate (e.g., 1 mM) to provide an alternative fuel source. |
| Accumulated Oxidative Stress. | The chronic production of ROS can overwhelm the cell's antioxidant capacity.[8] Try co-treatment with a low concentration of an antioxidant such as N-acetylcysteine (NAC) (e.g., 1-5 mM). Perform a dose-response for NAC alone to ensure it does not affect your experimental endpoint. |
| Nutrient Depletion and Waste Accumulation. | Long-term cultures require diligent maintenance. Increase the frequency of media changes to ensure essential nutrients are not depleted and toxic metabolic byproducts do not accumulate. |
Problem: I am seeing high variability in cytotoxicity between replicate experiments.
| Potential Cause | Suggested Solution |
| Inconsistent Cell Health or Passage Number. | Use cells from a consistent, low passage number for all experiments. Long-term sub-culturing can lead to genetic and phenotypic drift.[11] Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment. |
| Inhibitor Instability or Degradation. | Prepare fresh stock solutions of FH-IN-2 sodium salt regularly. The product datasheet recommends storing stock solutions at -80°C for up to 6 months or -20°C for 1 month.[1][2] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] |
| Pseudoreplication in Experimental Design. | Ensure that your experimental replicates are truly independent.[12] For example, treating three wells on the same plate is a technical replicate. A true biological replicate involves repeating the entire experiment on a different day with a fresh batch of cells.[12] |
Quantitative Data Summary
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Fumarate Hydratase (FH) | [1][2] |
| Inhibition Constant (Ki) | 4.5 μM | [1][13] |
| Mechanism of Inhibition | Competitive | [1][13] |
| Molecular Weight | 440.47 g/mol | [2] |
| Solubility | DMSO: ~24 mM (10.66 mg/mL) | [2] |
Table 2: General Recommendations for Long-Term Studies
| Parameter | Recommendation | Rationale |
| Starting Concentration | 0.5x - 2x Ki (e.g., 2-10 µM) | A starting point to balance effective FH inhibition with minimal off-target effects and cytotoxicity. Must be optimized for each cell line. |
| Media Change Frequency | Every 24-48 hours | To replenish glucose and essential nutrients and remove metabolic waste products like lactate. |
| Culture Medium Glucose | Standard or High Glucose (e.g., 4.5 g/L) | To support the increased glycolytic flux in FH-inhibited cells.[2][7] |
| Optional Supplementation | 1 mM Sodium Pyruvate | Provides an additional carbon source for the TCA cycle, potentially alleviating some metabolic stress. |
| Optional Co-treatment | 1-5 mM N-acetylcysteine (NAC) | To mitigate cytotoxicity from increased reactive oxygen species (ROS). |
Key Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assessment
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the entire experimental duration. Allow cells to adhere overnight.
-
Treatment: The next day (Day 0), replace the medium with fresh medium containing a serial dilution of FH-IN-2 sodium salt. Include vehicle-only (e.g., DMSO) controls.
-
Monitoring: At regular intervals (e.g., every 48 hours), measure cell viability using a non-lytic, real-time assay (e.g., RealTime-Glo™).
-
Media Changes: After each viability reading, carefully aspirate and replace the medium with fresh medium containing the appropriate concentration of the inhibitor.
-
Data Analysis: Plot cell viability against time for each concentration. Determine the concentration that results in an acceptable level of cytotoxicity for your experimental window.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Treatment: Culture cells in 6-well plates and treat with the desired concentration of FH-IN-2 sodium salt for the desired duration (e.g., 24, 48, 72 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Staining: Remove the medium and wash cells with warm PBS. Add pre-warmed PBS containing 5-10 µM DCFDA (2',7'-dichlorofluorescin diacetate). Incubate for 30 minutes at 37°C, protected from light.
-
Measurement: Wash cells twice with PBS. Add PBS or a suitable buffer for analysis. Measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm) or visualize cells using a fluorescence microscope.
-
Analysis: Normalize the fluorescence intensity of treated samples to the vehicle control to determine the fold-change in ROS levels.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. The Pleiotropic Effects of Fumarate: From Mitochondrial Respiration to Epigenetic Rewiring and DNA Repair Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fumarate hydratase in cancer: a multifaceted tumour suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emerging role of fumarate as an oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The emerging role of fumarate as an oncometabolite [frontiersin.org]
- 7. Fumarate Hydratase Deficiency in Renal Cancer Induces Glycolytic Addiction and Hypoxia-Inducible Transcription Factor 1α Stabilization by Glucose-Dependent Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. probiologists.com [probiologists.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accurate design of in vitro experiments – why does it matter? - paasp network [paasp.net]
- 13. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Fumarate hydratase-IN-2 sodium salt lot-to-lot variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fumarate hydratase-IN-2 sodium salt. The information provided addresses potential issues, including lot-to-lot variability, that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the sodium salt of a cell-permeable, competitive inhibitor of the enzyme fumarate hydratase (FH).[1][2] FH is a key enzyme in the Krebs (TCA) cycle, where it catalyzes the reversible hydration of fumarate to L-malate.[3][4] By competitively inhibiting FH, this compound leads to an accumulation of fumarate within the cell.[5] This accumulation can act as an "oncometabolite," impacting various cellular processes, including the stabilization of hypoxia-inducible factor (HIF) and the activation of the NRF2 antioxidant response pathway.[6][7][8]
Q2: I am having trouble dissolving the this compound. What is the recommended procedure?
A2: this compound can be challenging to dissolve. Suppliers recommend using newly opened, anhydrous DMSO for preparing stock solutions.[1] The compound is hygroscopic, meaning it can absorb moisture from the air, which can significantly impact its solubility.[1] For dissolution, it may be necessary to use ultrasonic and warming (e.g., 37°C) to achieve a clear solution.[2] It is also recommended to prepare stock solutions fresh and, if storing, to do so in small aliquots at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[1][2]
Q3: I am observing inconsistent results in my cell-based assays between different batches of the compound. What could be the cause?
A3: Inconsistent results between different lots of this compound can stem from several factors related to lot-to-lot variability. These may include differences in purity, water content (due to its hygroscopic nature), or the presence of inactive isomers. It is crucial to perform a quality control check on each new lot. This could involve verifying the concentration of your stock solution via UV-Vis spectroscopy (if a molar extinction coefficient is known) or running a dose-response curve in a standardized assay to determine the IC50 and comparing it to previous lots.
Q4: How should I store the solid compound and my stock solutions to ensure stability?
A4: The solid this compound should be stored at 4°C in a tightly sealed container, away from moisture.[1] Stock solutions prepared in DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2] It is critical to store the solutions in tightly sealed vials to prevent moisture absorption from the air. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Troubleshooting Guides
Problem 1: Inconsistent Inhibitory Activity (IC50 Values) in Biochemical Assays
| Potential Cause | Troubleshooting Step |
| Lot-to-Lot Variability in Purity/Potency | For each new lot, perform a dose-response experiment to determine the IC50 value. Compare this to the value obtained with previous lots or the value reported in the literature (Ki = 4.5 µM).[5] |
| Degradation of the Compound | Prepare fresh stock solutions from the solid compound. If using a previously prepared stock, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use filtered pipette tips to avoid cross-contamination. |
| Assay Conditions | Ensure that the assay buffer, enzyme concentration, substrate concentration, and incubation times are consistent across all experiments. |
Problem 2: Poor Solubility or Precipitation of the Compound in Media
| Potential Cause | Troubleshooting Step |
| Compound Crashing Out of Solution | When diluting the DMSO stock solution into aqueous media, do so dropwise while vortexing to prevent precipitation. Avoid final DMSO concentrations exceeding 0.5% in your assay, as higher concentrations can be cytotoxic and may affect compound solubility. |
| Hygroscopic Nature of the Compound | Use fresh, anhydrous DMSO to prepare stock solutions. Ensure the solid compound is stored in a desiccator. |
| Incorrect Solvent | While DMSO is the recommended solvent for stock solutions, for some aqueous buffers, solubility may be limited. If working with aqueous solutions, prepare them fresh and consider filtering through a 0.22 µm filter before use.[1] |
Experimental Protocols
Fumarate Hydratase (FH) Inhibition Assay
This protocol is adapted from the methods described for the characterization of fumarate hydratase inhibitors.[5][9]
Materials:
-
Fumarate hydratase enzyme (purified or from cell lysate)
-
This compound
-
Malate dehydrogenase (MDH)
-
Fumarate (substrate)
-
NAD+
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a series of dilutions of the inhibitor in assay buffer.
-
Prepare a solution containing fumarate and NAD+ in assay buffer.
-
Prepare a solution of FH and MDH in assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 10 µL of the diluted inhibitor or vehicle control (assay buffer with the same final concentration of DMSO).
-
Add 40 µL of the FH/MDH enzyme mixture to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the fumarate/NAD+ solution to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes. The increase in absorbance corresponds to the formation of NADH, which is produced by MDH as it converts L-malate (the product of the FH reaction) to oxaloacetate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical Lot-to-Lot Variability of this compound
| Lot Number | Purity (by HPLC) | Water Content (by Karl Fischer) | Solubility in DMSO (at 25°C) | IC50 in FH Biochemical Assay |
| Lot A | 99.2% | 0.5% | ~24 mg/mL | 4.8 µM |
| Lot B | 97.5% | 2.1% | ~20 mg/mL | 6.2 µM |
| Lot C | 99.5% | 0.3% | ~25 mg/mL | 4.6 µM |
Note: This data is for illustrative purposes only to demonstrate potential sources of variability.
Visualizations
Caption: Fumarate Hydratase Inhibition and Downstream Signaling.
Caption: Workflow for Fumarate Hydratase Biochemical Assay.
Caption: Troubleshooting Decision Tree for Inconsistent Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Depletion of Fumarate Hydratase, an Essential TCA Cycle Enzyme, Drives Proliferation in a Two-Step Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fumarate hydratase (FH) and cancer: a paradigm of oncometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fumarate hydratase inactivation in renal tumors: HIF1α, NRF2, and “cryptic targets” of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of activators of human fumarate hydratase by quantitative high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
How to handle Fumarate hydratase-IN-2 sodium salt hygroscopic properties
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling the hygroscopic properties of Fumarate hydratase-IN-2 (FH-IN-2) sodium salt during their experiments.
Frequently Asked Questions (FAQs)
Q1: What does it mean if a compound is hygroscopic?
A1: A hygroscopic substance has the ability to attract and absorb moisture from the surrounding environment.[1] This can lead to changes in the physical state of the compound, such as clumping, caking, or even dissolving.[1] For a powdered compound like FH-IN-2 sodium salt, this can affect weighing accuracy and compound stability.
Q2: How should I store Fumarate hydratase-IN-2 sodium salt to minimize moisture absorption?
A2: To minimize moisture absorption, FH-IN-2 sodium salt should be stored in a tightly sealed container at 4°C, away from moisture.[2][3] For long-term storage of stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, also in sealed containers and protected from moisture.[2][3]
Q3: I noticed the FH-IN-2 sodium salt powder has clumped together. Can I still use it?
A3: Clumping is an indication of moisture absorption. While the compound may still be usable, the accuracy of weighing will be compromised due to the unknown water content. It is highly recommended to use a fresh, unopened vial for experiments requiring precise concentrations. If you must use the clumped material, consider preparing a stock solution from the entire vial to ensure a consistent, albeit slightly diluted, concentration for your experiments.[4]
Q4: What is the best solvent for dissolving FH-IN-2 sodium salt?
A4: FH-IN-2 sodium salt is soluble in DMSO.[3][5] It is crucial to use newly opened or anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[3] To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[5]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Inaccurate concentration of the working solution due to the hygroscopic nature of the solid compound.
-
Troubleshooting Steps:
-
Use a fresh vial: Always use a new, unopened vial of FH-IN-2 sodium salt for preparing stock solutions.
-
Work quickly: When weighing the powder, do so in a low-humidity environment if possible (e.g., a glove box or a room with a dehumidifier) and be as quick as possible to minimize exposure to air.[6]
-
Prepare a concentrated stock solution: Dissolve the entire content of a new vial in a known volume of anhydrous DMSO to create a concentrated stock solution. This mitigates weighing errors from moisture absorption.[4]
-
Aliquot and store properly: Aliquot the stock solution into single-use vials and store them at -80°C to prevent degradation from repeated freeze-thaw cycles and moisture contamination.[5]
-
Issue 2: Difficulty dissolving the compound.
-
Possible Cause: The compound has absorbed moisture, or the solvent is not anhydrous.
-
Troubleshooting Steps:
-
Use anhydrous solvent: Ensure you are using a fresh, high-quality, anhydrous grade of DMSO.[3]
-
Pre-treat glassware: Dry your glassware thoroughly in an oven (e.g., 125°C overnight) and cool it in a desiccator before use to remove any adsorbed moisture.[7]
-
Aid dissolution: After adding the solvent, gently warm the vial to 37°C and sonicate in an ultrasonic bath to facilitate dissolution.[5]
-
Data Presentation
| Parameter | Recommendation | Citation |
| Storage of Solid | 4°C, sealed storage, away from moisture | [2][3] |
| Storage of Stock Solution (-20°C) | 1 month, sealed storage, away from moisture | [2][3][5] |
| Storage of Stock Solution (-80°C) | 6 months, sealed storage, away from moisture | [2][3][5] |
| Recommended Solvent | DMSO (anhydrous) | [3][5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Bring a new, unopened vial of this compound to room temperature in a desiccator.
-
In a low-humidity environment, quickly open the vial and add a precise volume of anhydrous DMSO to achieve the desired stock concentration.
-
Tightly seal the vial and vortex thoroughly.
-
If necessary, warm the vial to 37°C and sonicate until the solid is completely dissolved.[5]
-
Aliquot the stock solution into single-use, tightly sealed tubes.
Protocol 2: Handling Hygroscopic Powder for Weighing
-
Prepare a clean, dry weighing boat and a spatula.
-
Place the sealed vial of FH-IN-2 sodium salt and all necessary tools in a desiccator for at least 30 minutes to ensure they are free of moisture.
-
If available, perform the weighing inside a glove box with a controlled, low-humidity atmosphere.
-
If a glove box is not available, work quickly in an area with low ambient humidity.
-
Tare the balance with the weighing boat.
-
Quickly transfer the desired amount of powder to the weighing boat and record the weight.
-
Immediately transfer the weighed powder to the vessel containing the solvent for dissolution.
-
Tightly reseal the original vial of FH-IN-2 sodium salt and store it at 4°C in a desiccator.
Visualizations
Caption: Workflow for handling hygroscopic FH-IN-2 sodium salt.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. ibisscientific.com [ibisscientific.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 5. glpbio.com [glpbio.com]
- 6. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Addressing poor cell permeability of Fumarate hydratase inhibitors
Welcome to the technical support center for researchers working with Fumarate Hydratase (FH) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a special focus on overcoming poor cell permeability.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter when working with FH inhibitors in a question-and-answer format.
Issue 1: Low or No Cellular Activity of the FH Inhibitor
Question: My Fumarate Hydratase (FH) inhibitor shows potent activity in biochemical assays, but it has little to no effect in my cell-based experiments. What could be the problem?
Answer: This is a common issue often attributed to poor cell permeability of the inhibitor. Here’s a step-by-step guide to troubleshoot this problem:
-
Confirm Compound Integrity and Concentration:
-
Ensure the inhibitor is properly dissolved and has not precipitated. Some hydrophobic compounds can fall out of solution in aqueous cell culture media.
-
Verify the final concentration of the inhibitor in your assay. Serial dilutions can introduce errors.
-
-
Assess Cell Permeability:
-
Hypothesis: The inhibitor is not efficiently crossing the cell membrane to reach the cytosolic and/or mitochondrial FH.
-
Experiment: Perform a cell permeability assay, such as the Caco-2 transwell assay, to determine the apparent permeability coefficient (Papp) of your compound. A low Papp value indicates poor membrane permeability.[1][2][3]
-
Data Interpretation:
-
Low Permeability: Papp < 1 x 10⁻⁶ cm/s
-
Moderate Permeability: 1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s
-
High Permeability: Papp > 10 x 10⁻⁶ cm/s
-
-
-
Strategies to Enhance Permeability:
-
Prodrug Approach: Consider synthesizing a more lipophilic ester prodrug of your inhibitor. The ester can improve membrane transit, and once inside the cell, endogenous esterases can hydrolyze it to release the active carboxylic acid inhibitor. This strategy has been successfully used for some FH inhibitors.[4]
-
Formulation Strategies: For preclinical studies, formulating the inhibitor in a self-emulsifying drug delivery system (SEDDS) or with surfactants can improve its solubility and absorption.[4]
-
Structural Modifications: If you are in the process of developing inhibitors, medicinal chemistry efforts can be directed towards optimizing physicochemical properties like lipophilicity (LogP) and polar surface area (PSA) to improve permeability.
-
-
Consider Efflux Pumps:
-
Hypothesis: The inhibitor may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.
-
Experiment: In your permeability assay, include a known P-gp inhibitor (e.g., verapamil). A significant increase in intracellular accumulation of your FH inhibitor in the presence of the P-gp inhibitor suggests it is an efflux substrate.
-
Issue 2: Unexpected or Inconsistent Cytotoxicity
Question: My FH inhibitor is showing cytotoxicity in my cell lines, but the effect is variable and sometimes appears in control cells not expected to be sensitive. What's going on?
Answer: Unexpected cytotoxicity can arise from several factors, including off-target effects and the specific metabolic state of your cells.
-
Nutrient-Dependent Cytotoxicity:
-
Background: The cytotoxic effects of some FH inhibitors are highly dependent on the nutrient composition of the cell culture medium, particularly glucose levels.[4][5] Chemical inhibition of FH can make cells more reliant on glycolysis for survival.[4]
-
Troubleshooting:
-
Carefully control and document the glucose concentration in your media for all experiments.
-
Test the inhibitor's effect in both high-glucose and low-glucose or glucose-free conditions to see if the cytotoxicity is nutrient-dependent.
-
Be aware that different cell lines have different metabolic dependencies, which can lead to variable cytotoxic responses.
-
-
-
Off-Target Effects:
-
Hypothesis: At higher concentrations, the inhibitor may be hitting other cellular targets, leading to non-specific toxicity.
-
Troubleshooting:
-
Perform a dose-response curve to determine the optimal concentration range for specific FH inhibition versus off-target toxicity.
-
If possible, test a structurally related but inactive analogue of your inhibitor as a negative control.
-
Consider performing a kinome scan or other broad profiling assays to identify potential off-target interactions.
-
-
-
Solvent Toxicity:
-
Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level that is non-toxic to your cells (typically <0.5%). Run a vehicle-only control to account for any solvent effects.
-
Issue 3: No Detectable Downstream Signaling Changes (e.g., HIF-1α Stabilization)
Question: I'm treating my cells with an FH inhibitor, but I don't see the expected stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) by Western blot. Why not?
Answer: Detecting HIF-1α can be challenging due to its rapid degradation under normoxic conditions. The issue could be with the experimental conditions or the Western blot protocol itself.
-
Cellular Factors and Inhibitor Potency:
-
Insufficient Fumarate Accumulation: The degree of HIF-1α stabilization is dependent on the intracellular accumulation of fumarate.[6] Your inhibitor may not be potent enough or may not have sufficient cell permeability to cause a significant increase in fumarate.
-
Measurement: Measure intracellular fumarate levels using GC-MS or LC-MS to confirm that the inhibitor is engaging its target in cells.[6]
-
Cell Line Differences: The response to FH inhibition can be cell-line specific. Some cell lines may have compensatory mechanisms that prevent significant fumarate accumulation.
-
-
Optimizing the Western Blot Protocol for HIF-1α:
-
Rapid Lysis: HIF-1α is degraded very quickly upon exposure to oxygen.[7] Lyse cells rapidly on ice, preferably within a hypoxic chamber if available. Scrape cells directly into lysis buffer to minimize the time exposed to normoxia.
-
Use of Inhibitors in Lysis Buffer: Your lysis buffer must contain protease and phosphatase inhibitors. For HIF-1α, it is also recommended to include a proteasome inhibitor like MG132 to prevent its degradation during sample preparation.
-
Positive Controls: Always include a positive control for HIF-1α stabilization. This can be cells treated with a hypoxia-mimetic agent like cobalt chloride (CoCl₂) or dimethyloxalylglycine (DMOG), or cells cultured under hypoxic conditions (e.g., 1% O₂).[7]
-
Nuclear Extracts: Since stabilized HIF-1α translocates to the nucleus, using nuclear extracts will enrich your sample for the target protein and improve the chances of detection.[7]
-
Antibody Selection: Use a well-validated antibody for HIF-1α. Check the literature to see which antibodies have been successfully used for your specific cell line.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for my FH inhibitor in a cell-based assay?
-
A1: A good starting point is typically 5 to 10 times the in vitro IC₅₀ or Kᵢ value. However, the optimal concentration will depend on the inhibitor's cell permeability and the specific cell line. It is always recommended to perform a dose-response experiment to determine the effective concentration range for your specific experimental setup.
Q2: How can I confirm that my inhibitor is engaging with FH inside the cell?
-
A2: The most direct way is to measure the accumulation of the substrate, fumarate, in cell lysates after treatment with the inhibitor.[6] This can be done using techniques like GC-MS or LC-MS. An increase in intracellular fumarate is a direct indicator of FH inhibition.
Q3: Are there any commercially available cell-permeable FH inhibitors?
-
A3: Several research groups have reported the development of cell-permeable FH inhibitors.[4] Some of these compounds or their analogs may be available from chemical suppliers. It is important to check the literature for specific compound names and then search commercial databases. One example is a class of pyrrolidinone-based inhibitors.[4]
Q4: My FH inhibitor is a carboxylic acid. Will it be cell-permeable?
-
A4: Carboxylic acids are often charged at physiological pH, which can limit their passive diffusion across cell membranes. While some may have sufficient permeability, it is a common challenge. If you are experiencing low cellular activity, consider the prodrug strategy mentioned in the troubleshooting guide (Issue 1).
Q5: What are the expected metabolic consequences of FH inhibition that I can measure?
-
A5: Besides fumarate accumulation, FH inhibition leads to a reprogramming of cellular metabolism. You can expect to see:
-
A shift towards aerobic glycolysis (the Warburg effect).
-
Decreased mitochondrial respiration.
-
Increased lactate production.
-
Alterations in the levels of other TCA cycle intermediates.
-
Data Presentation
Table 1: Physicochemical Properties and Cellular Activity of an Exemplary FH Inhibitor and its Prodrug
| Compound | Structure | In Vitro Activity (FH Kᵢ) | Cellular Activity (SW620 GI₅₀) | Permeability Strategy |
| Inhibitor 3 (Acid) | Carboxylic Acid | 4.5 µM | 15 µM | - |
| Inhibitor 2 (Ester) | Ethyl Ester Prodrug | Inactive | 12 µM | Prodrug approach to increase lipophilicity |
Data adapted from a study on a novel class of cell-permeable FH inhibitors.[4] This table illustrates how a prodrug strategy can improve cellular activity.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol is a general guideline for assessing the permeability of an FH inhibitor using the Caco-2 transwell system.
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable transwell inserts for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Assay Procedure:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the FH inhibitor solution to the apical (A) or basolateral (B) side of the monolayer.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment (B side for A-to-B transport, A side for B-to-A transport).
-
Analyze the concentration of the inhibitor in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the inhibitor.
-
-
Calculate the efflux ratio (ER) by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER > 2 suggests active efflux.
-
Protocol 2: Western Blot for HIF-1α Stabilization
This protocol is optimized for the detection of the labile HIF-1α protein.
-
Cell Treatment and Lysis:
-
Treat cells with the FH inhibitor for the desired time. Include a positive control (e.g., 100 µM CoCl₂) and a vehicle control.
-
To harvest, place the culture dish on ice and wash the cells once with ice-cold PBS.
-
Immediately aspirate the PBS and add ice-cold RIPA buffer supplemented with a protease inhibitor cocktail, a phosphatase inhibitor cocktail, and a proteasome inhibitor (e.g., 10 µM MG132).
-
Scrape the cells immediately, transfer the lysate to a pre-chilled microfuge tube, and keep on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
SDS-PAGE and Transfer:
-
Determine the protein concentration of the lysates.
-
Load 30-50 µg of total protein per lane on an 8% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a validated primary antibody against HIF-1α (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: Signaling pathway of FH inhibition and HIF-1α stabilization.
Caption: Troubleshooting workflow for low cellular activity of FH inhibitors.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of fumarate hydratase inhibitors with nutrient-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct and quantitative analysis of altered metabolic flux distributions and cellular ATP production pathway in fumarate hydratase-diminished cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frequently Asked Questions about Hypoxia Research & HIFs [novusbio.com]
Fumarate hydratase-IN-2 sodium salt impact on cell morphology and adhesion
Disclaimer: The following information is based on the known effects of fumarate hydratase (FH) inhibition. While "Fumarate hydratase-IN-2 sodium salt" is specified, detailed experimental data for this particular compound is not widely available in the public domain. The content provided should be considered as a general guide to the anticipated effects of a potent and specific FH inhibitor on cell morphology and adhesion.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a Fumarate Hydratase (FH) inhibitor like this compound?
A1: Fumarate hydratase is a key enzyme in the tricarboxylic acid (TCA) cycle, where it catalyzes the reversible hydration of fumarate to L-malate.[1][2] An inhibitor of FH, such as this compound, is expected to block this enzymatic activity. This leads to the intracellular accumulation of fumarate, which is considered an "oncometabolite".[3][4][5] The elevated fumarate levels can competitively inhibit α-ketoglutarate-dependent dioxygenases, leading to widespread changes in cellular signaling and gene expression.[3]
Q2: How does inhibition of FH with this compound lead to changes in cell morphology?
A2: The accumulation of fumarate due to FH inhibition can induce an epithelial-to-mesenchymal transition (EMT).[6] EMT is a biological process where epithelial cells lose their cell-cell adhesion and apical-basal polarity, and gain migratory and invasive properties associated with a mesenchymal phenotype. This transition is characterized by significant morphological changes, such as a shift from a cobblestone-like, polygonal shape to an elongated, spindle-like appearance.
Q3: What is the expected impact of this compound on cell adhesion?
A3: A key feature of EMT, induced by FH inhibition, is the downregulation of cell-cell adhesion molecules, most notably E-cadherin.[6] Therefore, treatment with this compound is expected to decrease cell-cell adhesion. Concurrently, an increase in the expression of mesenchymal markers, such as N-cadherin and vimentin, may lead to altered adhesion to the extracellular matrix.
Q4: What are the major signaling pathways affected by this compound treatment?
A4: The primary downstream effects of fumarate accumulation from FH inhibition include:
-
Hypoxia-Inducible Factor (HIF-1α) Stabilization: Fumarate inhibits prolyl hydroxylases, the enzymes responsible for marking HIF-1α for degradation in the presence of oxygen. This leads to the stabilization and activation of HIF-1α even under normoxic conditions, a state often referred to as "pseudohypoxia".[3][7]
-
NRF2 Activation: Fumarate can modify KEAP1, a negative regulator of the transcription factor NRF2. This leads to the activation of the NRF2 pathway, which is involved in the cellular stress response.[5]
-
Epigenetic Modifications: Fumarate can inhibit histone and DNA demethylases, leading to widespread epigenetic changes that can alter gene expression programs, including those driving EMT.[6]
Caption: Signaling cascade initiated by FH inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable change in cell morphology after treatment. | 1. Inhibitor concentration is too low. 2. Incubation time is too short. 3. The cell line is resistant to EMT. 4. Inhibitor has degraded. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Extend the incubation period (EMT can be a slow process, >24h). 3. Use a positive control for EMT induction (e.g., TGF-β) to confirm cell line responsiveness. 4. Prepare fresh inhibitor stock solution. |
| High levels of cell death observed. | 1. Inhibitor concentration is too high (cytotoxicity). 2. Nutrient depletion in the media. | 1. Lower the inhibitor concentration and perform a cell viability assay (e.g., MTT or Trypan Blue exclusion). 2. Inhibition of the TCA cycle can increase reliance on glycolysis; ensure sufficient glucose is available in the culture medium.[8][9] |
| Inconsistent results between experiments. | 1. Variability in cell passage number. 2. Inconsistent inhibitor dosage. 3. Mycoplasma contamination. | 1. Use cells within a consistent and narrow passage number range for all experiments.[10] 2. Ensure accurate and consistent preparation of the inhibitor stock and working solutions. 3. Regularly test cell cultures for mycoplasma contamination.[11] |
| Difficulty in imaging morphological changes. | 1. Low cell density. 2. Inappropriate imaging technique. | 1. Plate cells at a density that allows for clear visualization of individual cell morphology. 2. Use phase-contrast or DIC microscopy for live-cell imaging. For detailed analysis, use immunofluorescence staining for cytoskeletal markers like F-actin (Phalloidin) and vimentin. |
Experimental Protocols
Protocol 1: Assessment of Cell Morphology by Phase-Contrast Microscopy and Immunofluorescence
Objective: To qualitatively and quantitatively assess changes in cell morphology following treatment with this compound.
Materials:
-
Epithelial cell line of interest (e.g., MCF-10A, A549)
-
Complete cell culture medium
-
This compound
-
6-well plates or chamber slides
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies (e.g., anti-E-cadherin, anti-vimentin)
-
Fluorescently-labeled secondary antibodies
-
Phalloidin-fluorophore conjugate (for F-actin)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Phase-contrast and fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto 6-well plates or chamber slides at a density that will result in 50-60% confluency at the time of treatment.
-
Inhibitor Treatment: After 24 hours, treat the cells with varying concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Phase-Contrast Imaging: At desired time points (e.g., 24, 48, 72 hours), examine the cells under a phase-contrast microscope. Capture images to document changes in cell shape and cell-cell contacts.
-
Immunofluorescence Staining: a. Wash cells twice with PBS. b. Fix with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize with 0.1% Triton X-100 for 10 minutes. e. Wash three times with PBS. f. Block with 1% BSA in PBS for 1 hour. g. Incubate with primary antibodies (diluted in 1% BSA) overnight at 4°C. h. Wash three times with PBS. i. Incubate with fluorescently-labeled secondary antibodies and Phalloidin-fluorophore conjugate (diluted in 1% BSA) for 1 hour at room temperature, protected from light. j. Wash three times with PBS. k. Counterstain with DAPI for 5 minutes. l. Wash once with PBS. m. Mount with mounting medium.
-
Image Analysis: Acquire images using a fluorescence microscope. Analyze changes in protein localization (e.g., loss of E-cadherin from cell junctions) and cytoskeletal organization.
Caption: Workflow for assessing cell morphology changes.
Protocol 2: Cell Adhesion Assay (Cell Aggregation Assay)
Objective: To quantify the effect of this compound on cell-cell adhesion.
Materials:
-
Treated and control cells from Protocol 1
-
Trypsin-EDTA
-
Complete cell culture medium with 1 mM CaCl2
-
15 mL conical tubes
-
Rotating shaker
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Detachment: Gently wash the treated and control cells with PBS. Add Trypsin-EDTA and incubate until cells detach. Neutralize trypsin with complete medium.
-
Cell Suspension: Centrifuge the cells and resuspend in complete medium with 1 mM CaCl2 to a final concentration of 5 x 10^5 cells/mL.
-
Aggregation: Transfer 1 mL of the cell suspension to a 15 mL conical tube. Place the tubes on a rotating shaker at 80 rpm at 37°C for 30-60 minutes.
-
Quantification: a. At time 0 and at the end of the incubation, take a small aliquot of the cell suspension. b. Count the total number of particles (single cells and aggregates) using a hemocytometer. An aggregate of cells is counted as a single particle. c. Calculate the aggregation index: (N0 - Nt) / N0, where N0 is the total particle number at time 0, and Nt is the total particle number at the end of the incubation.
-
Data Analysis: Compare the aggregation index between treated and control cells. A lower aggregation index in treated cells indicates reduced cell-cell adhesion.
Quantitative Data Summary
The following tables present hypothetical but expected quantitative outcomes based on the known mechanisms of FH inhibition.
Table 1: Expected Changes in Morphological Parameters
| Parameter | Control Cells | FH Inhibitor-Treated Cells | Method of Measurement |
| Cell Aspect Ratio (Length/Width) | ~1.5 | >3.0 | Image analysis software (e.g., ImageJ) |
| Circularity (4π(area/perimeter²)) | ~0.8 (more circular) | <0.5 (less circular) | Image analysis software (e.g., ImageJ) |
| Presence of Stress Fibers | Low | High | Phalloidin staining |
Table 2: Expected Changes in Adhesion-Related Markers
| Marker | Control Cells | FH Inhibitor-Treated Cells | Method of Measurement |
| E-cadherin mRNA expression | High | Low | qRT-PCR |
| E-cadherin protein at cell junctions | High | Low/Absent | Immunofluorescence / Western Blot |
| Vimentin protein expression | Low/Absent | High | Immunofluorescence / Western Blot |
| Cell Aggregation Index | High (~0.6) | Low (~0.2) | Cell Aggregation Assay |
References
- 1. Structural basis of fumarate hydratase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma [frontiersin.org]
- 4. Fumarate hydratase inactivation in hereditary leiomyomatosis and renal cell cancer is synthetic lethal with ferroptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. Fumarate Hydratase Deficiency in Renal Cancer Induces Glycolytic Addiction and Hypoxia-Inducible Transcription Factor 1α Stabilization by Glucose-Dependent Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of fumarate hydratase inhibitors with nutrient-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Fumarate Hydratase Inhibitors: Featuring Fumarate Hydratase-IN-2 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fumarate hydratase-IN-2 sodium salt and other known inhibitors of Fumarate Hydratase (FH), a key enzyme in the tricarboxylic acid (TCA) cycle. Understanding the nuances of these inhibitors is critical for research into cancer metabolism, immunology, and hereditary diseases such as Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC).
Introduction to Fumarate Hydratase Inhibition
Fumarate hydratase (FH) catalyzes the reversible hydration of fumarate to L-malate. Inhibition of FH leads to an accumulation of fumarate, an "oncometabolite" that can influence various cellular processes, including signaling pathways and epigenetic regulation. This has made FH a target of interest for therapeutic intervention. This guide focuses on the performance of this compound in comparison to other FH inhibitors, supported by available experimental data.
Quantitative Comparison of Fumarate Hydratase Inhibitors
| Inhibitor | Type | Target | Key Quantitative Data | Mechanism of Action |
| This compound | Small Molecule | Fumarate Hydratase | Ki = 4.5 μM [1] | Competitive inhibitor of fumarate hydratase.[1] |
| Fumarate hydratase-IN-1 | Small Molecule (Prodrug) | Fumarate Hydratase | Mean IC50 = 2.2 μM (in various cancer cell lines)[1] | Cell-permeable prodrug that is hydrolyzed to the active inhibitor, Fumarate hydratase-IN-2.[1] |
| Tropolone | Small Molecule | Fumarate Hydratase | Not available in a directly comparable study. | Functions as a direct inhibitor by chelating the active site iron ions essential for enzyme activity. |
| Dimethyl fumarate | Small Molecule | Multiple, including NF-κB pathway | Not available for direct FH inhibition in a comparable study. | While it is a fumaric acid ester, its primary described mechanisms are immunomodulatory and not direct competitive inhibition of FH. |
| Malonate | Small Molecule | Succinate Dehydrogenase, Malate Transport | Not available for direct FH inhibition in a comparable study. | Primarily known as a competitive inhibitor of succinate dehydrogenase (Complex II) in the electron transport chain. |
| Citraconic acid | Small Molecule | Fumarate Hydratase | Not available in a directly comparable study. | Acts as a direct inhibitor by forming a covalent adduct with the enzyme's active site cysteine residues. |
| Sodium fluoroacetate | Small Molecule | Aconitase (after metabolic activation) | Not available for direct FH inhibition in a comparable study. | A potent metabolic poison that, once converted to fluorocitrate, inhibits aconitase, leading to citrate accumulation. |
| Methylene blue | Small Molecule | Multiple, including redox cycling | Not available for direct FH inhibition in a comparable study. | Acts as a redox-active compound, influencing cellular redox balance, which can indirectly affect FH activity. |
| 2-Thiomalate | Small Molecule | Class I Fumarate Hydratases | Ki = 0.32 ± 0.03 μM (vs. P. falciparum FH) | Selective inhibitor of Class I FHs (found in parasites) by coordinating to the iron-sulfur cluster; does not inhibit human (Class II) FH.[2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language script.
Caption: Signaling pathway of Fumarate Hydratase inhibition.
Caption: In vitro FH inhibition assay workflow.
Detailed Experimental Protocols
The following is a detailed methodology for a key experiment cited in this guide: the in vitro fumarate hydratase activity assay. This protocol is based on the established method used to characterize this compound.[1]
Objective: To determine the inhibitory potential (Ki) of a compound against Fumarate Hydratase in vitro.
Principle: The activity of fumarate hydratase is measured in the reverse direction (conversion of L-malate to fumarate). The production of fumarate is coupled to the reduction of NAD+ to NADH by malate dehydrogenase, and the increase in NADH is monitored spectrophotometrically at 340 nm.
Materials:
-
Purified or isolated Fumarate Hydratase
-
Malate Dehydrogenase
-
L-Malic acid
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Test inhibitor (e.g., this compound)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the reaction buffer.
-
Prepare a solution of Fumarate Hydratase in reaction buffer.
-
Prepare a reaction mixture containing L-malic acid and NAD+ in the reaction buffer.
-
-
Enzyme Inhibition Assay:
-
To the wells of a 96-well plate, add a fixed amount of Fumarate Hydratase solution.
-
Add varying concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the reaction mixture containing L-malic acid and NAD+.
-
Immediately after adding the substrate, add a fixed amount of Malate Dehydrogenase to all wells.
-
-
Data Acquisition:
-
Place the microplate in a spectrophotometer pre-set to 37°C.
-
Monitor the increase in absorbance at 340 nm over time, taking readings at regular intervals (e.g., every 30 seconds for 10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the reaction velocity against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (L-malate) and the inhibitor.
-
Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]). The pattern of the lines will indicate the type of inhibition (e.g., competitive, non-competitive).
-
Calculate the Ki value from the Lineweaver-Burk plot or by non-linear regression analysis of the velocity data.[1]
-
Conclusion
This compound is a potent and competitive inhibitor of Fumarate Hydratase, with its cell-permeable prodrug, Fumarate hydratase-IN-1, demonstrating efficacy in cellular assays.[1] While a variety of other molecules are known to inhibit FH through different mechanisms, a lack of standardized, comparative studies makes direct quantitative comparisons challenging. The experimental protocol provided offers a robust method for evaluating and comparing the potency of novel FH inhibitors. For researchers in oncology, immunology, and metabolic diseases, a thorough understanding of the available FH inhibitors and the methods to characterize them is essential for advancing the field.
References
A Comparative Guide to Biomarkers for Fumarate Hydratase-IN-2 Sodium Salt Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers for assessing the activity of Fumarate hydratase-IN-2 sodium salt, a competitive inhibitor of Fumarate Hydratase (FH). The following sections detail key biomarkers, their response to FH inhibition, and comparative data from experimental studies. Detailed experimental protocols for biomarker assessment and visualizations of the underlying signaling pathways are also provided to support your research and development efforts.
Introduction to Fumarate Hydratase Inhibition
Fumarate hydratase (FH) is a crucial enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate. Inhibition of FH, either through genetic inactivation or small molecule inhibitors like this compound, leads to the accumulation of fumarate, a metabolite now recognized as an oncometabolite. This accumulation triggers a cascade of cellular events, making the monitoring of specific biomarkers essential for evaluating the efficacy and mechanism of action of FH inhibitors.
Key Biomarkers for Fumarate Hydratase Inhibition
The primary consequence of FH inhibition is the intracellular accumulation of its substrate, fumarate. This leads to several downstream effects that serve as robust biomarkers.
-
Fumarate Accumulation: The most direct indicator of FH inhibition.
-
S-(2-succinyl)-cysteine (2SC) Formation: Fumarate can react non-enzymatically with cysteine residues in proteins, forming 2SC. This covalent modification is a stable and specific biomarker of FH deficiency.
-
Hypoxia-Inducible Factor 1α (HIF-1α) Stabilization: Fumarate competitively inhibits prolyl hydroxylases (PHDs), enzymes responsible for marking HIF-1α for degradation. This leads to the stabilization of HIF-1α even under normal oxygen conditions, a state known as "pseudohypoxia".[1]
-
Nuclear factor erythroid 2-related factor 2 (NRF2) Pathway Activation: Fumarate can cause the succination of KEAP1, the primary negative regulator of NRF2. This prevents the degradation of NRF2, leading to its accumulation and the activation of antioxidant response element (ARE) genes.[2][3]
Comparative Analysis of FH Inhibition
While direct comparative studies on the effects of this compound on all biomarkers are emerging, we can compare its known properties with those of genetic FH knockout and other modulators of the fumarate pathway.
Table 1: Comparison of Fumarate Hydratase Inhibition Methods and Their Effects on Key Biomarkers
| Feature/Biomarker | This compound | Genetic FH Knockout (e.g., in cell lines) | Dimethyl Fumarate (DMF) |
| Mechanism of Action | Competitive inhibitor of Fumarate Hydratase[4] | Complete loss of FH protein and activity | Fumarate derivative, activates NRF2 pathway[2][5] |
| Ki value | 4.5 µM[4] | N/A | N/A |
| Fumarate Accumulation | Expected to increase intracellular fumarate | Significant accumulation of intracellular fumarate[6][7] | Increases intracellular fumarate levels[8] |
| 2SC Formation | Expected to increase 2SC levels | Robustly increases 2SC levels, detectable by IHC and MS[5][9] | Induces protein succination[8] |
| HIF-1α Stabilization | Expected to stabilize HIF-1α | Consistently upregulates HIF-1α[1][7] | Can lead to HIF-1α stabilization[10] |
| NRF2 Pathway Activation | Expected to activate the NRF2 pathway | Upregulates NRF2 and its target genes[11] | Potent activator of the NRF2 pathway[2][5] |
Signaling Pathways and Experimental Workflows
To visualize the molecular events following FH inhibition and the methods to assess them, the following diagrams are provided.
Caption: Signaling cascade following Fumarate Hydratase inhibition.
Caption: General workflow for biomarker assessment.
Experimental Protocols
Measurement of Intracellular Fumarate by LC-MS/MS
1. Sample Preparation:
-
Culture cells to desired confluency and treat with this compound or control vehicle for the desired time.
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Add ice-cold 80% methanol and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube and vortex vigorously.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Perform mass spectrometry in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific transition for fumarate (e.g., m/z 115 -> 71).
-
Quantify fumarate levels by comparing the peak area to a standard curve of known fumarate concentrations.
Detection of S-(2-succinyl)-cysteine (2SC) by Immunohistochemistry (IHC)
1. Tissue Preparation:
-
Fix tissue samples in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on charged glass slides.
2. Immunohistochemistry Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a suitable blocking serum.
-
Incubate with a primary antibody specific for 2SC overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
3. Analysis:
-
Evaluate the staining intensity and percentage of positive cells to determine the level of 2SC.
Detection of HIF-1α Stabilization by Western Blot
1. Sample Preparation:
-
Culture and treat cells as described for fumarate measurement.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. To prevent HIF-1α degradation, it is critical to work quickly and keep samples on ice. Some protocols recommend the addition of a proteasome inhibitor (e.g., MG132) during the last hours of treatment.
-
Determine protein concentration using a BCA or Bradford assay.
2. Western Blot Analysis:
-
Separate 20-40 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Normalize the HIF-1α signal to a loading control such as β-actin or GAPDH.
NRF2 Pathway Activation Assay (Luciferase Reporter Assay)
1. Cell Line and Transfection:
-
Use a cell line stably expressing a luciferase reporter construct under the control of an Antioxidant Response Element (ARE) promoter.
-
Alternatively, transiently transfect cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
2. Treatment and Lysis:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with this compound or other compounds for the desired time.
-
Lyse the cells using a passive lysis buffer.
3. Luciferase Assay:
-
Measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions.
-
If a control plasmid was used, measure the Renilla luciferase activity for normalization.
4. Data Analysis:
-
Calculate the fold induction of luciferase activity by dividing the normalized luciferase activity of treated cells by that of control cells.
Conclusion
The inhibition of Fumarate Hydratase by compounds such as this compound sets off a well-defined series of molecular events, providing a rich set of biomarkers for assessing its activity. The direct measurement of fumarate accumulation, coupled with the downstream detection of 2SC, HIF-1α stabilization, and NRF2 pathway activation, offers a multi-faceted approach to characterizing the cellular response to FH inhibition. The experimental protocols and comparative data presented in this guide are intended to facilitate the effective evaluation of this compound and other FH inhibitors in research and drug development settings.
References
- 1. Comprehensive molecular profiling of FH-deficient renal cell carcinoma identifies molecular subtypes and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fumarate Hydratase Loss Causes Combined Respiratory Chain Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Inhibition of Anti-Inflammatory Regulator Nrf2 Results in Breast Cancer Retardation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chemoproteomic portrait of the oncometabolite fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-senescence role of heterozygous fumarate hydratase gene knockout in rat lung fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Nrf2 transcriptional upregulation of IDH2 to tune mitochondrial dynamics and rescue angiogenic function of diabetic EPCs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Specificity Analysis of Fumarate Hydratase-IN-2 Sodium Salt Against Key Metabolic Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the specificity of Fumarate hydratase-IN-2 sodium salt, a known inhibitor of fumarate hydratase (FH). Due to the limited publicly available, comprehensive specificity data for this compound, this document presents existing data and establishes a framework for its systematic profiling against other key metabolic enzymes. The provided experimental protocols and data presentation templates are intended to guide researchers in performing such specificity analyses.
Introduction to Fumarate Hydratase-IN-2
Fumarate hydratase-IN-2 is a competitive inhibitor of human fumarate hydratase with a reported inhibitor constant (Ki) of 4.5 µM.[1] As an inhibitor of a central enzyme in the tricarboxylic acid (TCA) cycle, its selectivity is a critical parameter for its use as a chemical probe and for any potential therapeutic development. High specificity ensures that observed biological effects are attributable to the inhibition of the intended target, minimizing off-target effects that could confound experimental results or lead to toxicity.
Data Presentation: Specificity Profile of Fumarate Hydratase-IN-2
The following table summarizes the known inhibitory activity of Fumarate hydratase-IN-2 against its primary target, fumarate hydratase, and its documented lack of activity against malate dehydrogenase. A comprehensive specificity profile would require testing against a broader panel of metabolic enzymes. The subsequent table provides a template for such an analysis, listing key enzymes of the TCA cycle.
Table 1: Known Specificity of Fumarate Hydratase-IN-2
| Enzyme | Gene | Pathway | Inhibitor Concentration (µM) | % Inhibition | Ki | Notes |
| Fumarate Hydratase | FH | TCA Cycle | 10 | Not explicitly stated, but dose-dependent inhibition shown | 4.5 µM | Competitive inhibitor[1] |
| Malate Dehydrogenase | MDH2 | TCA Cycle | Not specified | No inhibition observed | - | Tested as a control in the coupled assay for FH |
Table 2: Template for Comprehensive Specificity Profiling of a Fumarate Hydratase Inhibitor
| Enzyme | Gene | Pathway | Inhibitor Concentration (µM) | % Inhibition | IC50 (µM) | Notes |
| Citrate Synthase | CS | TCA Cycle | [Data to be determined] | [Data to be determined] | [Data to be determined] | |
| Aconitase | ACO2 | TCA Cycle | [Data to be determined] | [Data to be determined] | [Data to be determined] | |
| Isocitrate Dehydrogenase (NAD+) | IDH3 | TCA Cycle | [Data to be determined] | [Data to be determined] | [Data to be determined] | |
| Isocitrate Dehydrogenase (NADP+) | IDH2 | TCA Cycle / Redox Balance | [Data to be determined] | [Data to be determined] | [Data to be determined] | |
| α-Ketoglutarate Dehydrogenase | OGDH | TCA Cycle | [Data to be determined] | [Data to be determined] | [Data to be determined] | |
| Succinate Dehydrogenase (Complex II) | SDHA/B/C/D | TCA Cycle / ETC | [Data to be determined] | [Data to be determined] | [Data to be determined] |
ETC: Electron Transport Chain
Mandatory Visualizations
Caption: Inhibition of Fumarate Hydratase in the TCA Cycle.
Caption: Experimental Workflow for Enzyme Inhibitor Specificity Profiling.
Caption: Logical Relationship of Competitive Inhibition.
Experimental Protocols
Detailed methodologies for assessing the activity of fumarate hydratase and other key metabolic enzymes are provided below. These protocols can be adapted for inhibitor screening.
Fumarate Hydratase (FH) Activity Assay (Coupled Enzyme Assay)
This assay measures the production of malate from fumarate by FH, which is then oxidized by malate dehydrogenase (MDH), leading to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is monitored.
-
Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.5.
-
Fumarate solution (Substrate): 50 mM in Assay Buffer.
-
NAD+ solution: 10 mM in Assay Buffer.
-
Malate Dehydrogenase (MDH): ~10 units/mL in Assay Buffer.
-
Fumarate Hydratase (FH) enzyme solution.
-
Inhibitor (Fumarate Hydratase-IN-2) stock solution in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well UV-transparent plate containing Assay Buffer, NAD+ solution, and MDH.
-
Add the inhibitor at various concentrations to the respective wells. Include a solvent control (e.g., DMSO).
-
Add the FH enzyme solution to all wells except the blank.
-
Pre-incubate the mixture for 10-15 minutes at 25°C.
-
Initiate the reaction by adding the fumarate solution.
-
Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance vs. time curve.
-
To determine the mode of inhibition, the assay can be repeated with varying concentrations of both the substrate (fumarate) and the inhibitor.
-
Citrate Synthase (CS) Activity Assay
This colorimetric assay is based on the reaction of the thiol group of Coenzyme A (CoA-SH), a product of the citrate synthase reaction, with 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) to produce TNB, which absorbs at 412 nm.[2][3][4]
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Acetyl-CoA solution: 10 mM in Assay Buffer.
-
Oxaloacetate solution: 10 mM in Assay Buffer.
-
DTNB solution: 10 mM in Assay Buffer.
-
Citrate Synthase enzyme solution.
-
Inhibitor stock solution.
-
-
Procedure:
-
In a 96-well plate, add Assay Buffer, Acetyl-CoA, and DTNB solution.
-
Add the inhibitor at various concentrations.
-
Add the Citrate Synthase enzyme solution and pre-incubate for 5-10 minutes.
-
Initiate the reaction by adding the oxaloacetate solution.
-
Monitor the increase in absorbance at 412 nm over time.
-
Calculate the reaction rate from the linear portion of the curve.
-
Aconitase (ACO) Activity Assay
This is a coupled enzyme assay where the isocitrate produced by aconitase is used by isocitrate dehydrogenase (IDH) to produce NADPH, which can be measured by the increase in absorbance at 340 nm or by a coupled colorimetric reaction.[5][6][7]
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Cis-aconitate or Citrate solution (Substrate): 20 mM in Assay Buffer.
-
NADP+ solution: 10 mM in Assay Buffer.
-
Isocitrate Dehydrogenase (IDH): ~1 unit/mL in Assay Buffer.
-
Aconitase enzyme solution.
-
Inhibitor stock solution.
-
-
Procedure:
-
Combine Assay Buffer, NADP+, and IDH in a 96-well UV-plate.
-
Add the inhibitor at desired concentrations.
-
Add the Aconitase enzyme solution and pre-incubate.
-
Start the reaction by adding the substrate (cis-aconitate or citrate).
-
Measure the increase in absorbance at 340 nm over time.
-
Determine the reaction rate from the linear phase.
-
Isocitrate Dehydrogenase (IDH) Activity Assay
The activity is measured by monitoring the reduction of NAD+ or NADP+ to NADH or NADPH at 340 nm.[8][9][10]
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl2.
-
Isocitrate solution (Substrate): 20 mM in Assay Buffer.
-
NAD+ or NADP+ solution: 10 mM in Assay Buffer.
-
Isocitrate Dehydrogenase enzyme solution.
-
Inhibitor stock solution.
-
-
Procedure:
-
In a 96-well UV-plate, add Assay Buffer and NAD+ or NADP+.
-
Add the inhibitor at various concentrations.
-
Pre-incubate with the IDH enzyme solution.
-
Initiate the reaction with the isocitrate solution.
-
Monitor the increase in absorbance at 340 nm.
-
Calculate the reaction velocity.
-
α-Ketoglutarate Dehydrogenase (KGDH) Activity Assay
The production of NADH is monitored at 340 nm in a reaction mixture containing α-ketoglutarate, Coenzyme A, and NAD+.[1][11]
-
Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 1 mM MgCl2 and 0.2 mM Thiamine pyrophosphate.
-
α-Ketoglutarate solution: 20 mM in Assay Buffer.
-
Coenzyme A (CoA) solution: 5 mM in Assay Buffer.
-
NAD+ solution: 10 mM in Assay Buffer.
-
KGDH enzyme complex solution.
-
Inhibitor stock solution.
-
-
Procedure:
-
To a 96-well UV-plate, add Assay Buffer, CoA, and NAD+.
-
Add the inhibitor at various concentrations.
-
Add the KGDH enzyme solution and pre-incubate.
-
Start the reaction by adding α-ketoglutarate.
-
Measure the absorbance increase at 340 nm over time.
-
Determine the reaction rate.
-
Succinate Dehydrogenase (SDH/Complex II) Activity Assay
SDH activity can be measured by following the reduction of an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP) at 600 nm.[12][13][14]
-
Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.2.
-
Succinate solution: 100 mM in Assay Buffer.
-
Decylubiquinone solution: 1 mM in a suitable solvent.
-
DCPIP solution: 1 mM in Assay Buffer.
-
Mitochondrial extract or purified Complex II.
-
Inhibitor stock solution.
-
Rotenone and Antimycin A to inhibit Complexes I and III.
-
-
Procedure:
-
In a 96-well plate, add Assay Buffer, decylubiquinone, DCPIP, rotenone, and antimycin A.
-
Add the mitochondrial preparation or purified enzyme.
-
Add the inhibitor at various concentrations.
-
Pre-incubate the mixture.
-
Initiate the reaction with the succinate solution.
-
Monitor the decrease in absorbance at 600 nm over time.
-
Calculate the reaction rate.
-
Conclusion
The available data indicates that Fumarate hydratase-IN-2 is a selective inhibitor for fumarate hydratase over malate dehydrogenase. However, to fully characterize its specificity and utility as a research tool, a broader profiling against other metabolic enzymes, particularly those within the TCA cycle, is essential. The experimental protocols and the data presentation framework provided in this guide offer a systematic approach for researchers to conduct a thorough specificity analysis of Fumarate hydratase-IN-2 or any other enzyme inhibitor. Such rigorous characterization is a prerequisite for the confident interpretation of experimental results and for the advancement of targeted drug development.
References
- 1. α-Ketoglutarate Dehydrogenase (α-KGDH) Activity Assay Kit - Elabscience® [elabscience.com]
- 2. sciencellonline.com [sciencellonline.com]
- 3. 3hbiomedical.com [3hbiomedical.com]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. abcam.com [abcam.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Succinate Dehydrogenase Assay Kit sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. caymanchem.com [caymanchem.com]
Unraveling the Cellular Consequences of Fumarate Hydratase Inhibition: A Comparative Guide to Genetic and Pharmacological Approaches
For researchers, scientists, and drug development professionals, understanding the nuanced differences between genetic and pharmacological inhibition of Fumarate Hydratase (FH) is critical for advancing therapeutic strategies, particularly in the context of FH-deficient cancers like Hereditary Leiomyomatosis and Renal Cell Carcinoma (HLRCC). This guide provides an objective comparison of the phenotypic outcomes, supported by experimental data and detailed methodologies, to illuminate the distinct cellular responses elicited by these two inhibitory approaches.
Fumarate hydratase is a crucial enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate. Its inactivation, either through genetic mutations or pharmacological blockade, leads to the accumulation of the oncometabolite fumarate, triggering a cascade of cellular events with profound implications for cell metabolism, signaling, and fate. While both genetic and pharmacological inhibition of FH converge on the accumulation of fumarate, the magnitude, duration, and cellular localization of this accumulation can differ, leading to distinct phenotypic landscapes.
Key Phenotypic Differences: A Tabular Comparison
The following tables summarize the quantitative differences observed between genetic and pharmacological FH inhibition across various cellular phenotypes. It is important to note that direct comparative studies are limited, and the data presented here are synthesized from multiple sources, each with specific experimental contexts (e.g., cell lines, specific inhibitors, and genetic tools).
| Phenotype | Genetic FH Inhibition (e.g., CRISPR/Cas9, siRNA) | Pharmacological FH Inhibition (e.g., FHIN1, Atpenin A5) | Key Distinctions & Considerations |
| Fumarate Accumulation | Sustained and often high levels of intracellular fumarate[1] | Transient or dose-dependent increase in fumarate[2] | Genetic knockout leads to a complete and persistent loss of FH activity, resulting in chronic fumarate accumulation. Pharmacological inhibitors can offer more controlled and potentially reversible effects. |
| Metabolic Reprogramming | Shift to aerobic glycolysis, reduced oxygen consumption rate (OCR)[3][4], impaired maximal mitochondrial respiration[5] | Inhibition of oxygen consumption, increased reliance on glycolysis for survival[6] | Both approaches induce a Warburg-like effect. The extent of metabolic rewiring may be more pronounced with complete genetic knockout. |
| HIF-1α Stabilization | Potent and sustained stabilization of HIF-1α under normoxic conditions[3][6] | Dose-dependent stabilization of HIF-1α[7] | The degree of HIF-1α stabilization often correlates with the level of fumarate accumulation. |
| Protein Succination | Widespread and irreversible succination of cysteine residues on numerous proteins[8][9][10] | Dose-dependent protein succination | The extent of the "succinated proteome" is likely greater with chronic fumarate accumulation from genetic loss of FH. |
| Cell Proliferation | Initial inhibition of proliferation, followed by adaptation and recovery in long-term knockout clones[3][11] | Dose-dependent inhibition of cell proliferation[12] | Short-term pharmacological inhibition may primarily reflect the immediate metabolic stress, while long-term genetic models reveal adaptive mechanisms. |
| Innate Immune Activation | Release of mitochondrial DNA (mtDNA) and RNA (mtRNA), leading to activation of cGAS-STING and other innate immune sensors[13][14] | Induction of innate immune responses, including interferon production[14] | The sustained mitochondrial stress in genetically FH-deficient cells may lead to a more pronounced and chronic inflammatory phenotype. |
Signaling Pathways Affected by FH Inhibition
The accumulation of fumarate due to FH inhibition instigates a complex network of signaling events. The following diagrams, generated using the DOT language, illustrate the key pathways involved.
HIF-1α Stabilization Pathway
NRF2 Activation Pathway
Innate Immune Response Activation
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of genetic and pharmacological FH inhibition.
Genetic Inhibition of FH
1. siRNA-mediated Knockdown:
-
Objective: To transiently reduce the expression of the FH gene.
-
Methodology:
-
Design and synthesize small interfering RNAs (siRNAs) targeting the FH mRNA sequence. At least two different siRNAs should be used to control for off-target effects. A non-targeting siRNA serves as a negative control.
-
Culture cells to 50-70% confluency.
-
Transfect the cells with the FH-targeting siRNAs or control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.
-
Incubate the cells for 24-72 hours post-transfection.
-
Validate the knockdown efficiency by quantifying FH mRNA levels using RT-qPCR and FH protein levels by Western blot.
-
2. CRISPR/Cas9-mediated Knockout:
-
Objective: To create a permanent loss-of-function mutation in the FH gene.
-
Methodology:
-
Design single-guide RNAs (sgRNAs) targeting an early exon of the FH gene to induce frameshift mutations.
-
Clone the sgRNA sequences into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
Transfect the sgRNA/Cas9 plasmid into the target cells using an appropriate method (e.g., electroporation or lipid-based transfection).
-
After 24-48 hours, sort the GFP-positive cells (indicating successful transfection) into single cells in a 96-well plate.
-
Expand the single-cell clones and screen for FH knockout by Western blot analysis of the FH protein and sequencing of the targeted genomic region to identify mutations.
-
Pharmacological Inhibition of FH
-
Objective: To acutely inhibit the enzymatic activity of FH using small molecule inhibitors.
-
Methodology:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of the FH inhibitor (e.g., FHIN1) in a suitable solvent (e.g., DMSO).
-
Treat the cells with the FH inhibitor at various concentrations for the desired duration. A vehicle control (e.g., DMSO) should be included.
-
Following treatment, harvest the cells for downstream analysis of FH activity, metabolite levels, or other phenotypic assays.
-
Key Phenotypic Assays
1. Fumarate Hydratase Activity Assay:
-
Objective: To measure the enzymatic activity of FH in cell lysates.
-
Methodology:
-
Prepare cell lysates by sonication or homogenization in a suitable buffer.
-
Determine the protein concentration of the lysates.
-
Use a commercial FH activity assay kit (colorimetric or fluorometric) that measures the conversion of fumarate to malate, which is then coupled to a reaction that produces a detectable signal.
-
Measure the signal over time using a plate reader and calculate the FH activity based on a standard curve.
-
2. HIF-1α Stabilization Assay (Western Blot):
-
Objective: To detect the levels of HIF-1α protein.
-
Methodology:
-
Lyse cells in a buffer containing protease and phosphatase inhibitors. For HIF-1α, it is crucial to work quickly and on ice to prevent its degradation.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for HIF-1α.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control (e.g., β-actin or GAPDH) should be used to normalize the results.
-
3. Protein Succination Detection (Western Blot):
-
Objective: To detect the presence of succinated proteins.
-
Methodology:
-
Prepare protein lysates as described for a standard Western blot.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with a primary antibody that specifically recognizes S-(2-succino)cysteine (2SC), the adduct formed from the reaction of fumarate with cysteine residues.
-
Proceed with secondary antibody incubation and detection as for a standard Western blot.
-
4. Cell Proliferation Assay (e.g., IncuCyte or MTT assay):
-
Objective: To measure the rate of cell growth.
-
Methodology (IncuCyte):
-
Seed cells in a multi-well plate.
-
Place the plate in an IncuCyte live-cell analysis system.
-
Acquire images of the cells at regular intervals.
-
The software calculates the cell confluence over time, providing a measure of cell proliferation.
-
-
Methodology (MTT):
-
Seed cells in a 96-well plate and treat as required.
-
Add MTT reagent to the wells and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.
-
5. Metabolic Flux Analysis:
-
Objective: To quantify the rates of metabolic pathways.
-
Methodology (Seahorse XF Analyzer):
-
Seed cells in a Seahorse XF cell culture microplate.
-
The day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.
-
Load the sensor cartridge with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Run the assay in the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.
-
Conclusion
Both genetic and pharmacological inhibition of FH provide invaluable tools for dissecting the intricate roles of fumarate in cellular physiology and pathology. Genetic approaches, such as CRISPR/Cas9-mediated knockout, offer a model of complete and chronic FH loss, mirroring the genetic basis of diseases like HLRCC. This allows for the study of long-term adaptations to metabolic stress. In contrast, pharmacological inhibitors provide a means for acute and often reversible FH inhibition, enabling the investigation of the immediate cellular responses to fumarate accumulation and offering a more direct path toward therapeutic development. The choice between these methodologies will depend on the specific research question, with a comprehensive understanding of their distinct phenotypic consequences being paramount for the accurate interpretation of experimental results and the successful translation of findings into clinical applications.
References
- 1. The emerging role of fumarate as an oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Anti-senescence role of heterozygous fumarate hydratase gene knockout in rat lung fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fumarate hydratase is a critical metabolic regulator of hematopoietic stem cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fumarate Hydratase Loss Causes Combined Respiratory Chain Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIF-1α inhibition by siRNA or chetomin in human malignant glioma cells: effects on hypoxic radioresistance and monitoring via CA9 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Succinated Proteome of FH-Mutant Tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Succinated Proteome of FH-Mutant Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THE SUCCINATED PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Depletion of Fumarate Hydratase, an Essential TCA Cycle Enzyme, Drives Proliferation in a Two-Step Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional genomic screens with death-rate analyses reveal mechanisms of drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fumarate hydratase inhibition activates innate immunity via mitochondrial nucleic acid release - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Therapeutic Strategies Targeting Fumarate Hydratase (FH) Deficiencies in HLRCC Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC) is an aggressive cancer syndrome driven by the inactivation of the tumor suppressor gene encoding fumarate hydratase (FH).[1][2] This enzymatic loss leads to the accumulation of the oncometabolite fumarate, instigating a cascade of pro-tumorigenic signaling, including the stabilization of hypoxia-inducible factor (HIF-1α) and the activation of the NRF2 antioxidant pathway.[2][3][4] Consequently, therapeutic interventions are not aimed at inhibiting the already deficient FH enzyme but rather at exploiting the unique metabolic and signaling vulnerabilities created by its absence. This guide provides a comparative analysis of various therapeutic agents investigated in HLRCC patient-derived xenograft (PDX) models, offering insights into their efficacy and mechanisms of action.
Therapeutic Agent Performance in HLRCC PDX Models
The following table summarizes the quantitative data on the performance of different therapeutic agents in preclinical HLRCC xenograft studies.
| Therapeutic Agent/Combination | Target Pathway(s) | HLRCC Model(s) | Key Efficacy Endpoints | Outcome | Citations |
| OT-82 (NAMPT Inhibitor) | NAD+ Metabolism | UOK262 and UOK365 xenografts | Tumor Growth Inhibition, Reduced Glycolytic Flux | Severely reduced tumor growth. | [5][6][7][8][9] |
| Bevacizumab + Erlotinib | VEGF and EGFR Signaling | HLRCC-derived xenografts | Tumor Regression, Overall Response Rate (in patients) | Promising preliminary results in patients; rationale supported by HIF stabilization. | [10][11][12] |
| Vandetanib | VEGFR2, EGFR, Abl-1 Kinase | HLRCC-derived xenografts | Tumor Regression | Induced regression of xenografts, in part by disrupting the NRF2 pathway. | [13] |
| Vandetanib + Metformin | NRF2 Pathway, AMPK Activation | HLRCC-derived xenografts | Synergistic Tumor Inhibition | Combination showed synergistic effects in vitro and in vivo. | [13] |
| Ferroptosis Inducers (e.g., Erastin) | Iron-dependent Cell Death | Isogenic FH-rescued and FH-deficient cell lines (pre-xenograft) | Synthetic Lethality | FH inactivation sensitizes cells to ferroptosis. | [1] |
| Purine Salvage Pathway Inhibitors | Purine Metabolism | HLRCC cell line xenografts | Reduced Tumor Growth | Pharmacologic inhibition of the purine salvage pathway reduced tumor growth in vivo. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols employed in the cited HLRCC PDX studies.
Establishment of HLRCC Patient-Derived Xenografts
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting HLRCC patients undergoing surgical resection.[15]
-
Implantation: A small fragment (typically 1-3 mm³) of the patient's tumor is subcutaneously or orthotopically implanted into immunocompromised mice (e.g., NOD scid mice).[15][16]
-
Passaging: Once the tumor reaches a specified size (e.g., 1.5 cm), it is harvested, divided into smaller pieces, and re-implanted into new host mice for expansion.[15][17]
-
Model Validation: The established PDX models are validated to ensure they retain the histological and genetic characteristics of the original patient tumor through techniques like short tandem repeat (STR) analysis and immunohistochemistry.[15]
Drug Efficacy Studies in PDX Models
-
Animal Cohorts: Mice bearing established HLRCC PDX tumors of a certain volume are randomized into control and treatment groups.[16]
-
Drug Administration: The therapeutic agent(s) are administered to the treatment groups according to a predefined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection). The control group typically receives a vehicle solution.[16]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a set time point), tumors are excised, weighed, and processed for further analysis, such as histology, immunohistochemistry, and biomarker assessment.[15]
Visualizing HLRCC Pathophysiology and Therapeutic Intervention
Diagrams generated using Graphviz (DOT language) illustrate the core signaling disruptions in HLRCC and the points of therapeutic intervention.
Caption: Disrupted signaling in FH-deficient cells and points of therapeutic intervention.
Caption: General experimental workflow for HLRCC patient-derived xenograft studies.
References
- 1. Fumarate hydratase inactivation in hereditary leiomyomatosis and renal cell cancer is synthetic lethal with ferroptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hereditary Leiomyomatosis and Renal Cell Cancer (PDQ®) - NCI [cancer.gov]
- 3. Fumarate hydratase inactivation in renal tumors: HIF1α, NRF2, and “cryptic targets” of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. urotoday.com [urotoday.com]
- 7. Targeting NAD+ Metabolism Vulnerability in FH-Deficient Hereditary Leiomyomatosis and Renal Cell Carcinoma with the Novel NAMPT Inhibitor OT-82 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Hereditary leiomyomatosis and renal cell cancer (HLRCC). Renal cancer risk, surveillance and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fumarate hydratase-deficient renal cell carcinoma in extended remission with bevacizumab and erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hereditary Leiomyomatosis and Renal Cell Cancer (PDQ®) - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. FH variant pathogenicity promotes purine salvage pathway dependence in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. openworks.mdanderson.org [openworks.mdanderson.org]
- 16. Patient-derived xenograft models to optimize kidney cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Evaluating the Reversibility of Fumarate Hydratase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reversibility of Fumarate Hydratase (FH) inhibition, focusing on the cell-permeable inhibitor, Fumarate hydratase-IN-1. We will delve into the experimental data supporting its mechanism and compare its performance with another known FH inhibitor. Detailed experimental protocols and visual workflows are provided to aid in the design and interpretation of reversibility assays.
Fumarate hydratase is a crucial enzyme in the tricarboxylic acid (TCA) cycle, where it catalyzes the reversible hydration of fumarate to L-malate.[1][2] Its inhibition has significant implications for cellular metabolism and is an area of interest for therapeutic development, particularly in oncology.[3] Understanding the reversibility of an inhibitor is paramount in drug development, as it dictates the duration of its effect and potential for off-target toxicities.
Comparison of Fumarate Hydratase Inhibitors
This section compares Fumarate hydratase-IN-1 with another well-characterized competitive inhibitor, S-2,3-dicarboxyaziridine.
| Inhibitor | Type of Inhibition | Potency (Ki) | Reversibility | Key Features |
| Fumarate hydratase-IN-1 (active form) | Competitive | 4.5 µM[3][4] | Reversible (inferred) | Cell-permeable prodrug (ester form)[3][4]; exhibits nutrient-dependent cytotoxicity.[5] |
| S-2,3-dicarboxyaziridine | Competitive | 0.08 µM[6] | Reversible | Potent inhibitor; functions as a transition state analogue.[6] |
Note: The reversibility of Fumarate hydratase-IN-1 is inferred from its competitive inhibition mechanism. Competitive inhibitors bind non-covalently to the enzyme's active site and their effects can typically be reversed by increasing the substrate concentration or by removing the inhibitor.
Experimental Protocols
To experimentally determine the reversibility of an enzyme inhibitor, a washout experiment, such as a rapid dilution or dialysis method, is commonly employed.
Rapid Dilution (Jump-Dilution) Assay
This method assesses the recovery of enzyme activity upon a rapid and significant dilution of the enzyme-inhibitor complex.
Objective: To determine if the inhibition of Fumarate Hydratase by an inhibitor is reversible or irreversible.
Materials:
-
Purified Fumarate Hydratase enzyme
-
Inhibitor stock solution (e.g., Fumarate hydratase-IN-1)
-
Fumarate (substrate) solution
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 240 nm (for the disappearance of fumarate)
Procedure:
-
Pre-incubation: Incubate a concentrated solution of Fumarate Hydratase with a saturating concentration of the inhibitor (e.g., 10-100 times the IC50 or Ki) for a predetermined time to allow for binding. A control sample with the enzyme and vehicle (e.g., DMSO) should be run in parallel.
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex into the assay buffer containing the substrate (fumarate). The dilution factor should be large enough (e.g., 100-fold or more) to reduce the free inhibitor concentration to a level well below its Ki.
-
Activity Measurement: Immediately monitor the enzyme activity by measuring the decrease in absorbance at 240 nm as fumarate is converted to malate.
-
Data Analysis:
-
Reversible Inhibition: If the inhibitor is reversible, the enzyme activity will gradually recover over time as the inhibitor dissociates from the enzyme. The rate of recovery can be used to determine the off-rate (k_off) of the inhibitor.
-
Irreversible Inhibition: If the inhibitor is irreversible, there will be no significant recovery of enzyme activity upon dilution.
-
Visualizing Experimental Workflows and Signaling Pathways
Fumarate Hydratase Inhibition and Reversibility Testing
Caption: Workflow for Determining Inhibitor Reversibility.
Signaling Pathway of Fumarate Hydratase Inhibition
Caption: Consequences of Fumarate Hydratase Inhibition.
Inhibition of Fumarate Hydratase leads to the accumulation of fumarate.[2] This accumulation can competitively inhibit prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) even under normal oxygen conditions (a phenomenon known as pseudohypoxia).[7] Stabilized HIF-1α then promotes a metabolic shift towards glycolysis and stimulates angiogenesis, cellular processes that are often implicated in cancer progression.[8][9]
References
- 1. Depletion of Fumarate Hydratase, an Essential TCA Cycle Enzyme, Drives Proliferation in a Two-Step Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fumarate hydratase inhibition activates innate immunity via mitochondrial nucleic acid release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of fumarate hydratase inhibitors with nutrient-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of fumarase by S-2,3-dicarboxyaziridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fumarate Hydratase Deficiency in Renal Cancer Induces Glycolytic Addiction and Hypoxia-Inducible Transcription Factor 1α Stabilization by Glucose-Dependent Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma [frontiersin.org]
- 9. Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fumarate Hydratase-IN-2 Sodium Salt: A Guide for Laboratory Professionals
Researchers and scientists handling Fumarate hydratase-IN-2 sodium salt must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. Although this compound is not classified as a hazardous substance or mixture according to its Safety Data Sheet (SDS), responsible disposal practices are essential for any laboratory chemical.[1] This guide provides a step-by-step operational plan for the safe and compliant disposal of this compound.
I. Chemical and Safety Data Summary
A clear understanding of the compound's properties is the first step in safe handling and disposal. The following table summarizes key information for this compound.
| Identifier | Value | Reference |
| Product Name | Fumarate hydratase-IN-2 (sodium salt) | [1] |
| CAS Number | 2070009-45-7 | [1] |
| Molecular Formula | C25H25N2NaO4 | [1] |
| Molecular Weight | 440.47 | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
II. Step-by-Step Disposal Protocol
While this compound is not classified as hazardous, it is crucial to follow institutional and local regulations for chemical waste disposal.[1] The following protocol outlines the recommended steps for its disposal.
1. Waste Identification and Segregation:
-
A laboratory chemical is considered waste once it is no longer intended for use.[2]
-
Despite its non-hazardous classification, do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Segregate solid waste (e.g., contaminated personal protective equipment, weigh boats) from liquid waste (e.g., solutions containing the compound).[3]
2. Containerization and Labeling:
-
Use a suitable, leak-proof container for waste collection.[2][3] Ensure the container is compatible with the chemical.
-
Clearly label the waste container with the full chemical name: "this compound".[2][4] Avoid using abbreviations or chemical formulas.[2]
-
The label should also include the date of waste generation and the principal investigator's name and contact information.[4]
-
Even for non-hazardous waste, it is good practice to mark the container as "For Laboratory Use Only" or with a similar designation as required by your facility.
3. Handling Spills and Decontamination:
-
In case of a spill, absorb any solutions with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate surfaces and equipment that have come into contact with the compound by scrubbing with alcohol.[1]
-
Dispose of all contaminated materials (e.g., absorbent pads, gloves) as chemical waste according to the procedures outlined here.
4. Storage of Waste:
-
Store waste containers in a designated and secure area away from general laboratory traffic.[5]
-
Ensure the container is tightly sealed to prevent any leakage.[3]
5. Final Disposal:
-
Arrange for the disposal of the chemical waste through your institution's licensed waste disposal service.[5]
-
Always consult with your EHS department to ensure full compliance with all federal, state, and local regulations.[1]
-
Under no circumstances should this chemical be disposed of down the drain or in the regular trash unless explicitly approved in writing by your institution's EHS.[2][4]
6. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[2]
-
The rinsate must be collected and treated as hazardous waste.[2]
-
After triple-rinsing and allowing the container to air dry, it may be disposed of in the regular trash or recycled, depending on institutional policies.[2]
III. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling Fumarate hydratase-IN-2 sodium salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Fumarate hydratase-IN-2 sodium salt, a cell-permeable inhibitor of the TCA cycle enzyme fumarate hydratase. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to ensure a safe working environment and maintain experimental integrity.[1]
I. Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against potential exposure to laboratory chemicals. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye/Face Protection | Safety goggles with side-shields | Ensure a snug fit to protect against splashes. |
| Hand Protection | Protective gloves | Select gloves appropriate for the solvents used to dissolve the compound. Inspect for tears or holes before each use. |
| Skin and Body Protection | Lab coat or other impervious clothing | Should be worn at all times in the laboratory to protect skin and personal clothing from contamination.[2][3] |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder form to avoid inhalation of dust, or if aerosols may be generated.[1][3] |
II. Safe Handling and Operational Plan
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
A. Engineering Controls:
-
Ventilation: Always handle the compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with the solid form or preparing stock solutions, to avoid the formation of dust and aerosols.[1][4]
-
Safety Stations: Ensure easy access to an eyewash station and a safety shower.[1][4]
B. Procedural Guidance:
-
Preparation: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary PPE is readily available and in good condition.[5]
-
Weighing: When weighing the solid compound, do so in a chemical fume hood or a designated containment area to prevent the dispersion of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
General Hygiene:
III. Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
| Incident | Immediate Action |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[1][6] |
| Skin Contact | Rinse the affected skin area thoroughly with plenty of water. Remove any contaminated clothing and seek medical attention if irritation persists.[1][6] |
| Inhalation | Move to an area with fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
| Small Spill | For solutions, absorb the spill with an inert material (e.g., diatomite, universal binders). For solid spills, carefully sweep up the material, avoiding dust generation. Decontaminate the area with alcohol.[1] |
| Large Spill | Evacuate the area and prevent further leakage if it is safe to do so. Use full personal protective equipment for cleanup.[1] |
IV. Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste materials containing this compound in designated, properly labeled, and sealed containers.
-
Disposal Route: Dispose of the contaminated material according to your institution's and local environmental regulations for chemical waste. Do not allow the product to enter drains, water courses, or the soil.[1]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. amano-enzyme.com [amano-enzyme.com]
- 3. transformationenzymes.com [transformationenzymes.com]
- 4. wilcoprime.com [wilcoprime.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
